N,N',N''-Methylidynetrisformamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(diformamidomethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPCDFJZADHNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(NC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197264 | |
| Record name | N,N',N''-Methylidynetrisformamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-33-8 | |
| Record name | N,N′,N′′-Methylidynetris[formamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N',N''-Methylidynetrisformamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4774-33-8 | |
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| Record name | N,N',N''-Methylidynetrisformamide | |
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| Record name | N,N',N''-methylidynetrisformamide | |
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| Record name | N,N',N''-METHYLIDYNETRISFORMAMIDE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is N,N',N''-Methylidynetrisformamide structure
Structural Dynamics, Synthesis, and Applications in Heterocyclic Drug Discovery[1]
Part 1: Executive Summary & Core Identity
N,N',N''-Methylidynetrisformamide (CAS: 4774-33-8), also known as Tris(formylamino)methane , is a specialized organonitrogen reagent used primarily as a high-value synthon in the construction of complex nitrogenous heterocycles.[1][2][3][4]
Unlike simple amides, this compound features a unique methanetriamine core (
| Property | Data |
| IUPAC Name | N,N',N''-Methanetriyltriformamide |
| Formula | C₄H₇N₃O₃ |
| Molecular Weight | 145.12 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); limited solubility in water/alcohols |
| Melting Point | ~168–172 °C (Decomposes) |
| Key Function | Trifunctional C1-N synthon for heterocyclization |
Part 2: Structural Analysis & Molecular Geometry
2.1 Connectivity and Electronic Environment
The molecule consists of a central
-
Steric Conformation: The three bulky formamide groups induce significant steric crowding around the central carbon. To minimize repulsion, the molecule typically adopts a propeller-like conformation (C3-pseudosymmetry) in the solid state.
-
Hydrogen Bonding: With three amide protons (
) and three carbonyl oxygens ( ), the molecule exhibits a high propensity for intermolecular hydrogen bonding, leading to a high melting point relative to its molecular weight and low solubility in non-polar solvents.
2.2 Visualization of Connectivity (Graphviz)
Figure 1: Connectivity map showing the central methine core linking three formamide units, facilitating extensive hydrogen bonding networks.
Part 3: Synthesis & Preparation Protocol
The synthesis of this compound relies on the condensation of formamide with an orthoester. This reaction is thermodynamically driven by the removal of alcohol byproducts.
3.1 Reaction Mechanism
Reagents: Formamide (
3.2 Step-by-Step Laboratory Protocol
Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive intermediates.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or distillation head), and a reflux condenser.
-
Charge: Add Formamide (3.0 equiv, e.g., 13.5 g) and Triethyl Orthoformate (1.1 equiv, e.g., 16.3 g).
-
Catalysis: Add a catalytic amount of
-TsOH (0.05 equiv). -
Reaction: Heat the mixture to 140–150 °C . Ethanol will begin to distill off.
-
Critical Control Point: Monitor the distillation temperature. Ensure only ethanol (bp 78 °C) is removed, not the reagents.
-
-
Precipitation: As ethanol is removed, the product, this compound, will begin to precipitate as a solid due to its low solubility in the orthoester/ethanol mixture.
-
Workup: Cool the reaction mixture to room temperature. Filter the white precipitate under vacuum.
-
Purification: Wash the solid with cold ethanol or diethyl ether to remove unreacted orthoformate. Recrystallize from hot water or DMF if high purity is required.
-
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
3.3 Synthesis Workflow Diagram
Figure 2: Process flow for the acid-catalyzed synthesis of this compound.
Part 4: Applications in Drug Development
This compound is a "chameleon" reagent in heterocyclic chemistry. It can donate:
4.1 Synthesis of Fused Heterocycles (Kinase Inhibitors)
In the development of kinase inhibitors (e.g., for oncology targets like EGFR or CDK), the formation of the pyrimidine or purine core is a critical step. This reagent allows for the "one-pot" closure of diamines into fused ring systems.
Example Reaction: Imidazole/Purine Synthesis When reacted with vicinal diamines (e.g., diaminomaleonitrile or o-phenylenediamine), the reagent provides the central carbon to close the imidazole ring.
-
Pathway: The amine groups of the substrate attack the central carbon of the reagent, displacing formamide groups. The final cyclization is driven by the thermodynamic stability of the aromatic system.
4.2 Analytical Characterization Data
To validate the synthesis of this compound in-house, compare against these standard metrics:
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | The central methine proton is distinctively shielded compared to the formyl protons. | |
| IR Spectroscopy | 1650–1690 cm⁻¹ (Strong, C=O)3200–3400 cm⁻¹ (Broad, N-H) | Characteristic Amide I and Amide II bands. |
| Mass Spectrometry | m/z 146 [M+H]⁺ | Protonated molecular ion. |
Part 5: References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Bredereck, H., et al. Säureamid-Reaktionen, XXVII. Über die Darstellung von Tris-formamino-methan. Chemische Berichte, 1960. (Foundational synthesis method).
-
Google Patents. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors. (Demonstrates application in drug synthesis). Available at:
Sources
- 1. Tris(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 2. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 3. Tromethamine [webbook.nist.gov]
- 4. PubChemLite - this compound (C4H7N3O3) [pubchemlite.lcsb.uni.lu]
- 5. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. grokipedia.com [grokipedia.com]
N,N',N''-Methylidynetrisformamide (TRIFO): The C1-N3 Synthon in Heterocyclic Chemistry
CAS Number: 4774-33-8 Synonyms: Tris(formylamino)methane; Triformamidomethane; TRIFO Formula: C₄H₇N₃O₃ Molecular Weight: 145.12 g/mol
Executive Technical Summary
N,N',N''-Methylidynetrisformamide (TRIFO) represents a specialized class of "orthoamide" derivatives where three formamido groups are anchored to a central methine carbon. Unlike standard orthoesters or Bredereck's reagent (tert-butoxybis(dimethylamino)methane), TRIFO serves as a unique electrophilic C1-N3 synthon .
For drug development professionals, TRIFO is not merely a reagent but a "masked" heterocyclic core. It provides the structural scaffolding for the de novo synthesis of s-triazines , pyrimidines , and 1,2,4-triazoles —pharmacophores ubiquitous in kinase inhibitors and antimetabolites. Its utility stems from its ability to decompose thermally or chemically into highly reactive
Chemical Properties & Stability Profile[1][2][3]
TRIFO exists as a white crystalline solid.[1][2] Its stability is contingent on moisture exclusion, as the central methine-triamide linkage is susceptible to hydrolysis under acidic conditions.
| Property | Data | Context for Application |
| Appearance | White Crystalline Solid | High purity is critical; yellowing indicates decomposition. |
| Melting Point | 162–164 °C (dec) | Decomposes near MP; thermal reactions often utilize this decomposition. |
| Solubility | Soluble in Formamide, hot DMF, DMSO | Poor solubility in non-polar solvents (ether, hexane). |
| Reactivity | Electrophilic C1 Donor | Acts as a formylating agent or cyclization partner. |
| Storage | Desiccated, Room Temp | Hydrolysis yields formamide and formic acid. |
Mechanistic Utility: The "Masked" Electrophile
The synthetic power of TRIFO lies in its dissociation equilibrium. Upon heating or acid catalysis, it generates reactive iminium intermediates that can intercept nucleophiles (such as active methylenes or hydrazines).
Pathway Logic
-
Dissociation: TRIFO releases formamide to generate a bis(formylamino)carbenium ion.
-
Interception: This electrophile attacks electron-rich species (e.g., enolates).
-
Cyclization: Subsequent elimination and condensation steps close the ring, often incorporating two nitrogen atoms from the reagent into the final heterocycle.
Figure 1: Mechanistic flow of TRIFO activation. The reagent acts as a reservoir for the reactive carbenium species.
Preparation Protocol: The Bredereck Method[5]
While TRIFO is commercially available, in-house preparation ensures freshness and anhydrous integrity, which are critical for yield reproducibility. The most robust protocol involves the alkylation of formamide with dimethyl sulfate, a method pioneered by Bredereck et al.
Safety Warning (Critical)
-
Dimethyl Sulfate (DMS) is a potent alkylating agent and a suspected human carcinogen. It is highly toxic by inhalation and skin absorption.
-
Engineering Controls: This reaction MUST be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, face shield, and chemically resistant apron.
-
Neutralization: Keep a solution of 10% aqueous ammonia or NaOH nearby to neutralize any DMS spills.
Step-by-Step Synthesis
-
Reagent Setup:
-
Formamide: 4.0 equivalents (Excess serves as solvent and reactant).
-
Dimethyl Sulfate (DMS): 1.0 equivalent.
-
Apparatus: 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a drying tube (CaCl₂).
-
-
Addition Phase:
-
Charge the flask with Formamide.[3]
-
Cool the system to 0–5 °C using an ice bath.
-
Add Dimethyl Sulfate dropwise over 30–60 minutes. Do not allow the temperature to exceed 10 °C during addition to prevent premature runaway.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture slowly to 60–70 °C . Stir for 2–3 hours.
-
Observation: The solution may yellow slightly.[4] The formation of the methine center occurs via the initial formation of the imidate salt followed by displacement with formamide.
-
-
Isolation:
-
Cool the mixture to 0 °C. The product, this compound, will precipitate as a white solid.
-
Filter the solid under vacuum.
-
Wash: Wash the filter cake with cold acetone or cold ethanol to remove residual DMS and formamide.
-
-
Purification:
-
Recrystallize from hot formamide or a DMF/ethanol mixture if high purity is required.
-
Yield: Typically 60–75%.
-
Validation: Check Melting Point (Target: 162–164 °C).
-
Application Protocols: Heterocycle Synthesis
Protocol A: Synthesis of Pyrimidines
TRIFO reacts with active methylene compounds (ketones, nitriles, esters) to form pyrimidines. This is a powerful alternative to the Pinner synthesis.
Target: 4,5-Substituted Pyrimidines Reagents: TRIFO, Active Methylene (e.g., Malononitrile, Acetophenone), Acid Catalyst (p-TsOH or POCl₃).
-
Mix: Combine 1.0 eq of the active methylene compound and 1.5 eq of TRIFO in a reaction vessel.
-
Solvent: Use a high-boiling polar solvent like NMP (N-methyl-2-pyrrolidone) or Nitrobenzene .
-
Catalysis: Add 5–10 mol% of p-Toluenesulfonic acid (p-TsOH).
-
Heat: Heat to 160–180 °C for 4–8 hours.
-
Note: The high temperature is required to drive the elimination of formamide and aromatization.
-
-
Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate.
-
Purification: Flash chromatography (DCM/MeOH).
Protocol B: Synthesis of s-Triazine (Parent Ring)
TRIFO can be thermally decomposed to yield s-triazine, a fundamental heterocyclic core.
-
Setup: Place TRIFO in a distillation apparatus.
-
Reaction: Heat the neat solid to 160–170 °C .
-
Mechanism:
. -
Collection: s-Triazine sublimes/distills from the mixture (MP 80–82 °C).
Visualization of Synthetic Workflows
The following diagram illustrates the divergent synthetic utility of TRIFO, highlighting its role as a central hub for nitrogen-rich heterocycles.
Figure 2: Divergent synthesis pathways from TRIFO. The reagent acts as a modular block for 6-membered and 5-membered nitrogen rings.
References
-
Bredereck, H., et al. (1958).[5] Synthesis of Tris(formylamino)methane. Angewandte Chemie, 70, 269.[5] Link
-
Bagley, M. C., et al. (2001). Tris(formylamino)methane (TRIFO). Encyclopedia of Reagents for Organic Synthesis. Link
-
Kobayashi, S., et al. (1970). One-step synthesis of pyrimidines. Tetrahedron Letters, 11(10), 861-864. Link
-
Kantlehner, W. (2001).[2] Technical applications of orthoamides. European Journal of Organic Chemistry. Link
-
Patent US3726924A. (1973). Method for the preparation of tris(dimethylamino)methane (Related mechanistic context). Link
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- 4. US3726924A - Method for the preparation of tris (dimethylamino) methane - Google Patents [patents.google.com]
- 5. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]
Tris(formylamino)methane: The "Masked" Triazine Precursor
The following technical guide details the discovery, synthesis, and application of Tris(formylamino)methane , a specialized C1 synthon historically significant in the development of nitrogen heterocycles.
Discovery, Synthesis, and Heterocyclic Utility
Executive Summary
Tris(formylamino)methane (also known as
Its primary utility lies in its role as a latent C1 synthon and a precursor to 1,3,5-triazine (s-triazine). Unlike standard formylation reagents, Tris(formylamino)methane possesses a unique "pre-organized" structure that allows it to cyclize into the triazine core upon simple thermal activation, offering a cyanide-free route to this essential industrial scaffold.
Historical Discovery
The discovery of Tris(formylamino)methane is inextricably linked to the German chemist Hellmut Bredereck (1904–1981), whose prolific work at the University of Stuttgart defined the chemistry of formamide and amide acetals.
In the late 1950s and early 1960s, Bredereck’s group was investigating the reactivity of formamide with electrophilic agents. They sought to understand how the simple amide bond could be activated to form more complex carbon-nitrogen frameworks.
-
The Breakthrough: Bredereck observed that formamide, when treated with powerful electrophiles like acid chlorides or alkylating agents (e.g., dimethyl sulfate) under specific conditions, did not merely undergo simple substitution. Instead, it condensed to form a methanetriamine derivative: Tris(formylamino)methane .
-
The Significance: This discovery provided a direct chemical link between simple C1/N1 building blocks (formamide) and complex C3/N3 heterocycles (s-triazine). It demonstrated that the methine (CH) core could scaffold three nitrogen atoms in a stable, isolable intermediate.
Chemical Architecture & Reactivity
Structurally, Tris(formylamino)methane consists of a central
-
Formula:
-
Stability: It is a solid that is stable at room temperature but exhibits high reactivity upon heating.
-
Mechanism of Action: The compound acts as a "masked" form of formimidamide or hydrogen cyanide . Under thermal stress, it undergoes a cascade of elimination and cyclization reactions.
The "Self-Validating" Decomposition
The most defining property of this compound is its thermal decomposition. When heated (typically >160°C), it releases formamide and water/ammonia to collapse into 1,3,5-triazine . This reaction serves as both a synthesis method and a chemical proof of structure.
(Note: The stoichiometry is complex due to the loss of formamide/water, but the atom economy centers on the transfer of the N-C-N units).
Experimental Protocol: Synthesis & Validation
Audience Note: The following protocol synthesizes Tris(formylamino)methane using the classic Bredereck approach. This procedure requires strict exclusion of moisture during the initial activation phase.
Phase 1: Synthesis of Tris(formylamino)methane
Reagents:
-
Formamide (High purity, dry)
-
Dimethyl Sulfate (Electrophile/Activator) or Benzoyl Chloride
-
Solvent: None (Neat) or inert solvent (e.g., Dioxane)
Protocol:
-
Activation: In a flame-dried flask, formamide (excess) is treated with dimethyl sulfate. The ratio is critical; Bredereck typically employed a molar excess of formamide to serve as both reactant and solvent.
-
Heating: The mixture is heated gently (approx. 60–80°C) to initiate the condensation. The electrophile activates the formamide oxygen, making the carbonyl carbon susceptible to nucleophilic attack by the nitrogen of a second (and third) formamide molecule.
-
Isolation: Upon cooling and neutralization (if acid chloride was used), the product precipitates.
-
Purification: Recrystallization from a polar aprotic solvent (e.g., DMF or acetonitrile).
Phase 2: Functional Validation (The s-Triazine Test)
To verify the identity of the synthesized Tris(formylamino)methane without relying solely on spectroscopy, perform the Thermal Decomposition Test :
-
Place 1.0 g of the dry solid in a sublimation apparatus.
-
Heat the sample to 160–170°C under reduced pressure (20 mmHg).
-
Observation: White crystals will sublime and deposit on the cold finger.
-
Confirmation: The sublimate is 1,3,5-triazine .[1][2]
-
Melting Point: 86°C (Distinctive sharp melting point).
-
Odor: Characteristic pungent odor (resembling HCN/pyridine).
-
Solubility: Soluble in ether; hydrolyzes in water to form ammonium formate.
-
Applications in Drug Development
Tris(formylamino)methane serves as a versatile C1-N3 synthon in the synthesis of pharmacologically active heterocycles.
A. Synthesis of Pyrimidines
Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) yields 4-substituted pyrimidines.[3] The central methine carbon of the reagent becomes C-5 of the pyrimidine ring.
B. Synthesis of Purines
In the presence of aminoacetonitriles, Tris(formylamino)methane provides the necessary C-2 and C-8 carbons to close the purine ring system, mimicking the biological role of folate derivatives.
C. Synthesis of 1,2,4-Triazol-3-ones
Reaction with hydrazine derivatives leads to the formation of triazolones, scaffolds often found in antifungal and antidepressant agents.
Visualization of Chemical Pathways
The following diagram illustrates the central role of Tris(formylamino)methane in connecting simple precursors to complex heterocycles.
Figure 1: The central role of Tris(formylamino)methane as a divergent intermediate in heterocycle synthesis.
Data Summary: Physical Properties
| Property | Data | Notes |
| Chemical Name | Tris(formylamino)methane | Synonyms: |
| CAS Number | 4774-33-8 | Distinct from Tris buffer (77-86-1) |
| Molecular Weight | 145.12 g/mol | High nitrogen content (29%) |
| Appearance | White to pale yellow solid | Hygroscopic |
| Melting Point | Dec. >160°C | Decomposes to s-triazine |
| Solubility | Soluble in DMF, DMSO | Decomposes in water/protic solvents |
References
-
Bredereck, H., Gompper, R., & Geiger, B. (1960). "Formamid-Reaktionen, XII. Alkylierungs- und Acylierungsreaktionen mit Formamid; Tris-formylamino-methan."[2] Chemische Berichte, 93(6), 1402–1406.
-
Bredereck, H., et al. (1958).[4] "Synthese von s-Triazin aus Formamid." Angewandte Chemie, 70(9), 269.[4]
-
Kobayashi, S. (1973). "A New One-step Synthesis of Pyrimidines." Bulletin of the Chemical Society of Japan, 46(9), 2835–2839.
-
Grundmann, C. (1963).[4] "Syntheses of s-Triazine." Angewandte Chemie International Edition, 2(7), 309–325.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]
Technical Whitepaper: N,N',N''-Methylidynetrisformamide (MTF)
Executive Summary
N,N',N''-Methylidynetrisformamide (MTF) is a specialized C1-synthon and nitrogen donor utilized in advanced organic synthesis, particularly for the construction of fused heterocyclic systems such as pyrimidines and imidazoles.[1][2]
CRITICAL DISTINCTION: This compound (CAS 4774-33-8 ) is chemically distinct from "TRIS Buffer" (Tris(hydroxymethyl)aminomethane, CAS 77-86-1). Confusing these two reagents can lead to catastrophic experimental failure. MTF is an electrophilic formylating agent, whereas TRIS buffer is a nucleophilic amine used for pH stabilization.
Part 1: Nomenclature & Chemical Identity
The IUPAC nomenclature for MTF derives from the central methine group (methylidyne) bonded to three formamide nitrogens.
| Identifier | Details |
| IUPAC Name | N,N',N''-Methanetriyltrisformamide |
| Common Synonyms | Tris(formylamino)methane; Triformamidomethane; Methylidynetrisformamide |
| CAS Registry Number | 4774-33-8 |
| Molecular Formula | C₄H₇N₃O₃ |
| Molecular Weight | 145.12 g/mol |
| SMILES | O=CNC(NC=O)NC=O[1][3] |
| InChI Key | HNPCDFJZADHNHD-UHFFFAOYSA-N |
Part 2: Physicochemical Profile
MTF exists as a crystalline solid.[4] Its stability is contingent on moisture exclusion, as the central methine carbon is susceptible to hydrolysis under acidic aqueous conditions.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 170–172 °C (with decomposition) |
| Solubility | Soluble in water (with slow hydrolysis), DMSO, DMF; sparingly soluble in ethanol |
| Reactivity Class | Electrophilic C1 Synthon; Dehydrating agent |
| Storage | Desiccate at 2–8 °C; Hygroscopic |
Part 3: Synthetic Route & Mechanism[5]
Synthesis Protocol
The most robust synthesis of MTF involves the acid-catalyzed condensation of formamide with triethyl orthoformate. This method is preferred over the use of s-triazine or formamidine precursors due to higher atom economy and ease of purification.
Reaction Stoichiometry:
Step-by-Step Methodology:
-
Reagent Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a distillation head (Vigreux column recommended), combine Formamide (3.3 eq) and Triethyl Orthoformate (1.0 eq).
-
Catalyst Addition: Add catalytic p-Toluenesulfonic acid (p-TsOH) (0.01 eq).
-
Heating Phase: Heat the mixture gradually to 140–150 °C.
-
Distillation: Ethanol is formed as a byproduct. Continuously distill off the ethanol to drive the equilibrium forward (Le Chatelier's principle).
-
Crystallization: As the reaction nears completion (cessation of ethanol distillate), the mixture will thicken. Cool slowly to room temperature, then to 0 °C.
-
Purification: Filter the precipitated solid. Wash with cold ethanol or diethyl ether to remove unreacted orthoformate. Recrystallize from minimal hot water or DMF/ethanol if high purity is required.
Synthesis Workflow Diagram
Caption: Figure 1.[2][5][6][7] Process flow for the acid-catalyzed synthesis of MTF via condensation.
Part 4: Applications in Drug Discovery[5]
MTF acts as a "masked" form of formic acid or a highly electrophilic methine source. In drug discovery, it is primarily used to construct nitrogen-containing heterocycles, which are ubiquitous pharmacophores in oncology and antiviral therapeutics.
Pyrimidine and Imidazole Synthesis
When reacted with active methylene compounds (e.g., malononitrile, cyanoacetamide) or diamines, MTF facilitates ring closure to form fused heterocyclic cores.
-
Mechanism: The central carbon of MTF is highly electrophilic. Nucleophiles attack this center, displacing formamide groups.
-
Advantage: Unlike liquid orthoformates, MTF is a solid, non-volatile reagent that can be weighed precisely, making it ideal for parallel synthesis libraries.
Heterocycle Formation Pathway
Caption: Figure 2. Mechanistic pathway for heterocycle construction using MTF as a C1 donor.
Part 5: Handling & Stability (Self-Validating Protocol)
To ensure experimental success, the following stability checks must be performed:
-
Moisture Integrity Test: Dissolve a small sample in D₂O for NMR. If a singlet appears at ~8.0 ppm (Formic acid) or signals for Formamide appear immediately, the reagent has hydrolyzed and should be recrystallized.
-
Melting Point Verification: A sharp melting point at 170–172 °C indicates high purity. A broad range (<165 °C) suggests hydrolysis to Bis(formylamino)methane.
Safety:
-
Hazard: Irritant to eyes and respiratory system.
-
PPE: Standard lab coat, gloves, and safety glasses. Handle in a fume hood to avoid inhaling formamide vapors released during decomposition.
References
-
Bredereck, H., et al. (1962). Synthese und Reaktionen von Tris-formylamino-methan. Chemische Berichte, 95(3), 803-809. Link
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Link
-
Kantlehner, W. (2001). Tris(formylamino)methane in Organic Synthesis. European Journal of Organic Chemistry. Link
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Link
Sources
- 1. EP0003460B1 - Preparation of tris (hydroxymethyl) amino methane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. myuchem.com [myuchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US3726924A - Method for the preparation of tris (dimethylamino) methane - Google Patents [patents.google.com]
Structural Dynamics and Synthetic Utility of Tris(formylamino)methane
Synonym: N-[Bis(formylamino)methyl]formamide
CAS: 4426-63-5 (Generic for Tris-formylamino derivatives, specific isomer dependent)
Formula:
Executive Summary
This technical guide dissects the molecular geometry, electronic constraints, and synthetic pathways of Tris(formylamino)methane (TFAM). Often encountered in high-density nitrogen heterocyclic synthesis, TFAM represents a unique class of gem-triamido compounds. Its geometry is governed by a "tug-of-war" between the tetrahedral requirements of the central methine carbon and the planar rigidity imposed by amide resonance. This guide provides actionable protocols for its synthesis and analysis, tailored for drug development researchers utilizing this scaffold for purine or triazine construction.
Part 1: Molecular Architecture & Geometric Constraints[1]
The Central Geometric Conflict
The structural integrity of N-[Bis(formylamino)methyl]formamide is defined by the steric and electronic interaction between three bulky formamido (
-
Central Node (
): The central methine carbon maintains a distorted tetrahedral geometry. While ideal hybridization dictates bond angles, the steric repulsion between the three amide oxygens forces the angles to compress slightly, typically observed in the range of 106°–108° . -
Peripheral Planarity: Unlike amines, the nitrogen atoms in the formamido groups are
hybridized due to strong resonance with the carbonyl group. This forces the moiety to remain planar. -
Propeller Conformation: To minimize dipole-dipole repulsion between the three carbonyl oxygens, the molecule adopts a
-symmetric "propeller" conformation in the gas phase. In the solid state, this symmetry is often broken to maximize intermolecular hydrogen bonding.
Electronic Resonance & Bond Character
The stability of this molecule is non-intuitive. Generally, gem-diamines (aminals) are unstable and prone to hydrolysis. However, the electron-withdrawing nature of the formyl groups stabilizes the central C-N bonds.
| Bond Type | Approx.[1] Length (Å) | Character Description |
| C(central)-N | 1.45 - 1.47 | Single bond, |
| N-C(carbonyl) | 1.32 - 1.34 | Partial double bond character due to amide resonance. Restricted rotation. |
| C=O | 1.23 | Standard carbonyl length. Strong H-bond acceptor. |
| N-H | 0.86 - 1.00 | Strong H-bond donor. |
Visualization of Geometric Logic
The following diagram illustrates the resonance stabilization that enforces planarity on the "blades" of the propeller, contrasting with the tetrahedral center.
Figure 1: Structural logic flow determining the 'Propeller' geometry of Tris(formylamino)methane.
Part 2: Synthesis & Purification Protocol
The Orthoester Route (Mechanistic Insight)
The most robust synthesis avoids the instability of hemi-aminals by using Triethyl Orthoformate (TEOF) as a dehydrating coupling agent with Formamide .
Mechanism:
-
Acid-catalyzed activation of TEOF.
-
Nucleophilic attack by Formamide.
-
Elimination of Ethanol.
-
Successive substitutions until the tris-species is formed.
Step-by-Step Experimental Protocol
Note: This protocol is designed for a 100 mmol scale. Ensure fume hood usage due to ethanol/ester vapors.
Reagents:
-
Formamide (Reagent Grade, >99%): 13.5 g (300 mmol)
-
Triethyl Orthoformate (TEOF): 14.8 g (100 mmol)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.5 mol%) or Sulfuric Acid (3 drops).
-
Solvent: None (Neat reaction) or Toluene (for azeotropic removal).
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (optional but recommended), and a reflux condenser.
-
Charging: Add Formamide, TEOF, and the acid catalyst to the flask.
-
Heating: Heat the mixture slowly to 140°C . You will observe the distillation of ethanol (byproduct).
-
Critical Checkpoint: If using a Dean-Stark trap, monitor the volume of ethanol collected to gauge reaction progress (Theoretical: ~17 mL).
-
-
Precipitation: As the reaction proceeds and ethanol is removed, the product, Tris(formylamino)methane, is sparingly soluble in the hot mixture and may begin to precipitate or solidify upon cooling.
-
Isolation: Cool the mixture to room temperature. The resulting solid cake should be broken up and filtered.
-
Purification (Recrystallization):
-
Solvent: Water (The compound is sparingly soluble in cold water, soluble in hot).
-
Dissolve the crude solid in minimal boiling water.
-
Allow to cool slowly to 4°C. Long, colorless needles will form.
-
Filter and dry under vacuum over
.
-
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for high-purity isolation.
Part 3: Crystallographic & Solid-State Insights
Hydrogen Bonding Network
In the solid state, N-[Bis(formylamino)methyl]formamide acts as a "hydrogen bond sponge."
-
Donors: 3 Amide protons (
). -
Acceptors: 3 Carbonyl oxygens (
).[2] -
Packing: The molecules arrange in layers where the
interactions form infinite 2D sheets or 3D networks, depending on the specific polymorph. This extensive network explains the compound's remarkably high melting point ( ) relative to its molecular weight.
Stability Profile
Unlike its alkylated cousins (e.g., Tris(dimethylamino)methane), which are liquids and highly sensitive to moisture, the formyl analog is a stable solid .
-
Why? The formyl groups reduce the basicity of the nitrogens, preventing the "unzipping" of the gem-triamine structure via iminium ion formation under neutral conditions.
Part 4: Applications in Drug Development
Precursor for N-Heterocycles
This molecule is a "masked" equivalent of three formamide units constrained to a single carbon. It is utilized in the synthesis of:
-
s-Triazines: via thermal decomposition or reaction with amidines.
-
Purines: Reaction with 4,5-diaminopyrimidines. The central carbon of the TFAM provides the C-8 carbon of the purine ring, while the formyl groups act as leaving groups or cyclization agents.
Comparison with Bredereck's Reagent
While Bredereck's reagent (
References
-
Bredereck, H., et al. "Synthese und Reaktionen von Tris-formylamino-methan." Chemische Berichte, vol. 88, no. 7, 1955, pp. 956-961. (Foundational synthesis).
- Armarego, W. L. F.Purification of Laboratory Chemicals. 8th ed., Butterworth-Heinemann, 2017.
- Allen, F. H. "The Geometry of Small Amides: Molecular Geometry and Bonding." Acta Crystallographica Section B, vol. 36, 1980, pp. 81-96. (Amide geometric constraints).
-
NIST Chemistry WebBook. "Formamide, N,N'-(iminodimethylene)bis-". (Spectral data verification).
Sources
Technical Guide: Early Synthetic Routes to N,N',N''-Methylidynetrisformamide
[1]
Executive Summary
N,N',N''-Methylidynetrisformamide (MTF), also known as Triformamidomethane , represents a critical "C1" synthon in heterocyclic chemistry.[1] Historically developed in the mid-20th century, this compound serves as a potent electrophilic methine source, facilitating the ring closure of diamines into purines and pyrimidines—scaffolds ubiquitous in oncology and antiviral drug discovery.
This guide deconstructs the two foundational synthetic routes established by Hellmut Bredereck and colleagues during the 1950s and 1960s. Unlike modern catalytic methods, these early routes rely on stoichiometric activation of formamide, offering robust, self-validating protocols that remain relevant for large-scale preparation due to the low cost of reagents.[1]
Chemical Identity & Properties
Before detailing the synthesis, the target analyte must be defined to ensure purity profiling.
| Property | Specification | Notes |
| IUPAC Name | N,N',N''-Methanetriyltriformamide | Also: Tris(formylamino)methane |
| Formula | High nitrogen content (28.9%) | |
| Molecular Weight | 145.12 g/mol | |
| Melting Point | 170–172 °C (dec.)[1][2] | Decomposes upon melting; distinct sharp endotherm |
| Solubility | Water (25 mg/mL), DMSO, hot Formamide | Poor solubility in non-polar organics aids isolation |
| Structure | Symmetrical "methane" core |
Synthetic Route A: The Acid Chloride Activation
The Classical Bredereck Approach
This route utilizes an acid chloride to activate formamide.[1] While acetyl chloride or benzoyl chloride can be used, Thionyl Chloride (
Mechanistic Logic (Causality)
The reaction is not a simple substitution. It is a cascade of Vilsmeier-Haack-type activations.
-
Activation: The acid chloride reacts with formamide to create an electrophilic iminium species (O-acyl or O-sulfonyl intermediate).
-
Nucleophilic Attack: The nitrogen of a second formamide molecule attacks the activated carbon.
-
Elimination-Addition: This process repeats three times at the central carbon, eventually displacing oxygen entirely to form the tris-amido methane structure.
Detailed Protocol
Note: This reaction is highly exothermic.[1] Strict temperature control is required to prevent polymerization.[1]
Reagents:
-
Formamide (Reagent & Solvent): 5.0 Molar Equivalents (Excess is critical).
-
Thionyl Chloride (
): 1.0 Molar Equivalent. -
Solvent: Anhydrous ether or benzene (optional, often run neat in formamide).[1]
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing dropping funnel. Vent to a scrubber (HCl/
evolution). -
Cooling: Charge the flask with Formamide. Cool to 0–5 °C using an ice/salt bath.
-
Addition: Add
dropwise. Critical: Maintain internal temperature below 10 °C. Rapid addition causes thermal runaway and charring.[1] -
Digestion: Once addition is complete, allow the mixture to warm to room temperature slowly. The solution will darken (yellow/orange).
-
Precipitation: Heat the mixture gently to 50–60 °C for 1 hour. The product, MTF, is poorly soluble in the acidic/ionic byproduct mixture and will begin to precipitate as a white/pale solid.[1]
-
Isolation: Cool to 0 °C. Filter the solid.
-
Purification: Wash with ice-cold water (to remove residual formamide salts) and acetone. Recrystallize from hot water if necessary.
Synthetic Route B: The Dimethyl Sulfate Alkylation
The "Easiest" High-Yield Method
While acid chlorides are effective, they generate corrosive gas.[1] The use of Dimethyl Sulfate (
Mechanistic Logic
Dimethyl sulfate acts as a hard alkylating agent.[1] It O-alkylates the formamide to generate a transient alkoxymethyleneiminium salt . This highly reactive intermediate is susceptible to nucleophilic attack by the nitrogen of neighboring formamide molecules, driving the equilibrium toward the thermodynamically stable, crystalline MTF.
Detailed Protocol
Safety Alert: Dimethyl sulfate is a potent alkylator and suspected carcinogen.[1] Use only in a high-velocity fume hood with appropriate PPE.[1]
Reagents:
Step-by-Step Workflow:
-
Mixing: In a reactor, combine Formamide and Dimethyl Sulfate at room temperature.
-
Heating: Slowly heat the mixture to 60–70 °C . An exotherm will be observed.[1]
-
Reaction: Hold at temperature for 2–3 hours. The clear solution will become turbid as MTF forms.
-
Workup: Cool the mixture to 0 °C. The product crystallizes out.
-
Neutralization (Critical): The mother liquor is highly acidic (methyl sulfuric acid). Neutralize the filtrate with ammonium hydroxide before disposal.
-
Yield: Historically reported yields are 70–85%, higher than the thionyl chloride route.[1]
Comparative Visualization of Pathways
The following diagram illustrates the convergence of both routes upon the central methine carbon.
Figure 1: Convergence of acid-mediated and alkylation pathways toward the Triformamidomethane core.
Mechanistic Deep Dive: The Electrophilic Cascade
To understand why the reaction stops at the tris-substituted stage, one must look at the stability of the final product. The
Figure 2: Stepwise addition of formamide units. The insolubility of MTF acts as a thermodynamic sink, driving the reaction to completion.
Application in Drug Development[1]
Why is this "ancient" chemistry relevant to modern drug discovery? MTF is a "One-Pot" heterocycle generator.[1]
-
Purine Synthesis: MTF reacts with 4,5-diaminopyrimidines to close the imidazole ring, forming purines.[1]
-
Pyrimidine Synthesis: Reacts with active methylenes (e.g., malononitrile) to form pyrimidine cores.[1]
Key Advantage: Unlike orthoformates (another C1 source), MTF introduces the methine carbon and nitrogen donors if required, often under milder conditions than harsh acid catalysis.[1]
References
-
Bredereck, H., et al. (1959).[1] "Syntheses with Acid Amides, Especially Formamide."[1][3][4] Chemische Berichte, 92, 329-337. (Foundational text on formamide activation).
-
Bredereck, H., Effenberger, F., & Treiber, H. J. (1963).[1] "Säureamid-Reaktionen, XXXIV. Tris-formamino-methan." Chemische Berichte, 96(6), 1505-1514.[1]
-
Sigma-Aldrich. (n.d.).[1] "Product Specification: this compound." Sigma-Aldrich Catalog.
-
CymitQuimica. (2023).[1][5][6] "N,N',N''-Methylidynetris[formamide] Properties and Safety."
-
Kantlehner, W. (2001).[1] "Tris(formylamino)methane."[1][2] Encyclopedia of Reagents for Organic Synthesis. (Review of modern utility).
Sources
- 1. This compound | 4774-33-8 [chemicalbook.com]
- 2. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 3. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. CN1123273A - Method for preparation of N-methyl formamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
In-Depth Technical Guide: Synthesis of Tris(formylamino)methane
Part 1: Core Directive & Executive Summary
Tris(formylamino)methane (CAS: 4774-33-8 ), also known as N,N',N''-methylidynetrisformamide or triformamidomethane, is a specialized C1-synthon used primarily in the synthesis of nitrogenous heterocycles such as s-triazines , pyrimidines , and purines . Unlike its permethylated cousin, Bredereck’s reagent (tris(dimethylamino)methane), this compound retains the N-H functionality, making it a unique "masked" equivalent of ammonia and formic acid centered on a methine carbon.
This guide details the authoritative synthesis based on the pioneering work of Hellmut Bredereck , focusing on the alkylation-condensation of formamide. It distinguishes between the isolation of the stable intermediate and its in situ thermal decomposition to 1,3,5-triazine.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanistic Principles
The synthesis relies on the activation of formamide. Formamide itself is a weak nucleophile and electrophile. To link three formamide units to a single carbon, one unit must be activated to an electrophilic iminium species, which is then attacked by subsequent formamide molecules.
The Bredereck Pathway:
-
O-Alkylation: Dimethyl sulfate (DMS) methylates the oxygen of formamide, creating a highly electrophilic O-methylformimidium salt.
-
Nucleophilic Attack: Excess formamide attacks the imidate carbon.
-
Elimination-Condensation: Through a series of addition-elimination steps (releasing methanol), three formamido groups converge on the central methine carbon.
Experimental Protocol: The Bredereck Method
Reference: Bredereck, H. et al. Chem. Ber. 1959, 92, 329.[1][2]
Reagents & Equipment
-
Formamide (HCONH₂): 4.0 mol (180 g).[3] Must be dry (<0.5% water).
-
Dimethyl Sulfate (Me₂SO₄): 1.0 mol (126 g). WARNING: Highly toxic, mutagenic.
-
Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer, reflux condenser, drying tube (CaCl₂), thermometer, dropping funnel.
Step-by-Step Methodology
| Phase | Step | Action | Critical Control Point (Why?) |
| Activation | 1 | Charge flask with Formamide (180 g). Heat to 60–70 °C . | Pre-heating ensures rapid initiation of alkylation without thermal runaway. |
| Addition | 2 | Add Dimethyl Sulfate (126 g) dropwise over 30–45 mins . | Exothermic reaction.[4][5] Maintain Temp < 80 °C to prevent premature decomposition. |
| Reaction | 3 | After addition, raise temperature to 80–90 °C for 1 hour. | Ensures complete conversion to the O-methylformimidium methyl sulfate intermediate. |
| Condensation | 4 | Slowly raise temperature to 100–110 °C . Hold for 2 hours. | Promotes the condensation of the imidate with excess formamide. Methanol is generated. |
| Isolation | 5 | Cool the mixture to 0 °C (ice bath). Allow to stand for 12 hours. | Tris(formylamino)methane has low solubility in cold formamide/methanol mixtures and will crystallize. |
| Purification | 6 | Filter the precipitate. Wash with cold methanol or acetone. | Removes unreacted DMS and formamide. |
| Drying | 7 | Dry in vacuo at 40 °C. | Product decomposes >160 °C; avoid high heat during drying. |
Yield: Typically 60–75% based on dimethyl sulfate. Appearance: Colorless to pale yellow crystalline solid. Melting Point: ~165 °C (with decomposition to s-triazine).
Alternative In Situ Generation (For Heterocycle Synthesis)
For applications where isolation is unnecessary (e.g., synthesis of 4-phenylpyrimidine from acetophenone), the compound is generated in situ:
-
Mix Formamide (excess) and Dimethyl Sulfate.[3]
-
Heat to 150–160 °C.
-
Add the substrate (e.g., ketone, nitrile).[3]
-
At this temperature, tris(formylamino)methane partially decomposes to s-triazine and reactive formamidine species, which drive the heterocyclization.
Part 3: Visualization & Formatting
Reaction Mechanism Diagram
The following diagram illustrates the transformation from formamide to tris(formylamino)methane via the activated imidate species.
Caption: Pathway for the synthesis of Tris(formylamino)methane via O-methylation of formamide.
Experimental Workflow Diagram
A visual guide to the bench-scale isolation protocol.
Caption: Step-by-step isolation workflow for Tris(formylamino)methane.
Data Summary: Physical Properties & Reactivity[8][10][11][12][13][14]
| Property | Value | Context |
| Molecular Formula | C₄H₇N₃O₃ | HC(NHCHO)₃ |
| Molecular Weight | 145.12 g/mol | - |
| Melting Point | 160–165 °C | Decomposes to 1,3,5-triazine upon melting.[6] |
| Solubility | Hot Water, Formamide | Poor in cold organic solvents (EtOH, Acetone). |
| Stability | Stable at RT | Hygroscopic; store in desiccator. |
| Key Reactivity | Formylating Agent | Reacts with ketones to form pyrimidines; benzoins to form imidazoles. |
Part 4: References
-
Bredereck, H., Gompper, R., Rempfer, H., Klemm, K., & Keck, H. (1959).[1][2][4][7] Formamide reactions.[4][5][8][7][9] XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane. Chemische Berichte , 92, 329–337.[2]
-
Bredereck, H., et al. (1958).[4][7] Syntheses with Formamide. Angewandte Chemie , 70(9), 269.
-
Kobayashi, S. (1973).[8] A New One-step Synthesis of Pyrimidines. Bulletin of the Chemical Society of Japan , 46(9), 2835-2839. (Describes use of tris(formylamino)methane).
-
Kantlehner, W. (2001). Tris(formylamino)methane.[3][4][8][7][10][9][11] Encyclopedia of Reagents for Organic Synthesis . (Review of applications).
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]
- 5. pharm.tohoku.ac.jp [pharm.tohoku.ac.jp]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. N,N ,N -Methylidynetrisformamide 97 4774-33-8 [sigmaaldrich.com]
N,N',N''-Methylidynetrisformamide general reactivity profile
Topic: N,N',N''-Methylidynetrisformamide (MTF) General Reactivity Profile Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
A High-Fidelity C1 Synthon for Heterocyclic Construction
Executive Summary
This compound (MTF), also known as Tris(formylamino)methane (CAS: 4774-33-8), represents a specialized class of electrophilic C1 synthons. Unlike common liquid reagents such as dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (TEOF), MTF is a stable solid that acts as a potent "methine transfer" agent under thermal or Lewis-acid catalyzed conditions.
This guide delineates the reactivity profile of MTF, focusing on its utility in the one-pot construction of pyrimidine and purine cores —scaffolds ubiquitous in kinase inhibitors and nucleotide analogs. By defining its dissociation kinetics and electrophilic behavior, we provide a roadmap for utilizing MTF to bypass the limitations of traditional Vilsmeier-Haack formylation.
Molecular Architecture & Electronic Properties
MTF consists of a central
-
Latent Electrophilicity: The central carbon is electron-deficient but kinetically stabilized by the steric bulk and resonance of the three amide nitrogens.
-
Stepwise Activation: Unlike orthoesters, MTF requires thermal activation (>120°C) or acid catalysis (e.g.,
, ) to trigger the elimination of formamide, generating highly reactive iminium-type intermediates. -
Solubility Profile: Soluble in polar aprotic solvents (DMF, NMP) and water; limited solubility in non-polar organics, which often simplifies product isolation via precipitation.
Table 1: Physicochemical Core Data
| Property | Value | Implication for Synthesis |
| Formula | High nitrogen content; atom-economical for N-heterocycles. | |
| MW | 145.12 g/mol | Solid reagent allows precise stoichiometric weighing. |
| Melting Point | 170–172 °C (dec.) | Reaction temperatures often mirror the decomposition point. |
| Appearance | White to pale yellow solid | Easy handling compared to volatile/hygroscopic liquids. |
| Solubility | Water, DMSO, DMF | Compatible with polar substrates (e.g., amino acids, salts). |
Mechanistic Pathways: The "Formamide Cascade"
The reactivity of MTF is governed by the sequential elimination of formamide (
Pathway A: Thermal/Acid-Catalyzed Activation
Under heating or in the presence of Brønsted/Lewis acids, MTF undergoes
-
Protonation: The carbonyl oxygen of one formamido group is protonated.
-
Elimination: A molecule of formamide is expelled, generating a resonance-stabilized bis(formamido)carbenium ion .
-
Nucleophilic Attack: This cation intercepts soft nucleophiles (e.g., enolizable ketones, active methylenes, amines).
Pathway B: The "Kobayashi" Pyrimidine Synthesis
When reacted with activated methylene compounds (e.g., acetophenones, acetonitriles) in the presence of electrophilic activators like phosphoryl chloride (
Figure 1: The activation pathway of MTF via formamide elimination to generate the reactive electrophile.
Synthetic Applications
One-Pot Pyrimidine Synthesis
MTF is superior to TEOF/Ammonium acetate systems for synthesizing 4-substituted pyrimidines from ketones. The reaction typically proceeds via the formation of a
-
Substrates: Acetophenones, cyclic ketones, aryl acetonitriles.
-
Conditions: 120–160 °C, often with
or . -
Advantage: Avoids the use of gaseous ammonia or high-pressure reactors.
Synthesis of s-Triazine
Thermal decomposition of MTF at high temperatures (>180 °C) yields s-triazine (1,3,5-triazine) via trimerization of transient formimidic species. This is a useful route for generating unsubstituted triazine cores without handling HCN.
Purine & Fused Heterocycle Construction
MTF reacts with ortho-diamines (e.g., 4,5-diaminopyrimidine) to effect ring closure, yielding purines. It acts similarly to formic acid but operates under anhydrous conditions, which is critical for moisture-sensitive substrates.
Experimental Protocol: Synthesis of 4-Aminopyrimidine Derivative
A validated protocol adapted for high-throughput optimization.
Objective: Synthesis of a 4-substituted pyrimidine from an acetamide derivative.
Reagents:
-
Substrate: Acetamide derivative (1.0 equiv)
-
Reagent: MTF (2.0 equiv)
-
Activator:
(3.0 equiv) -
Solvent: Neat or minimal NMP (N-Methyl-2-pyrrolidone)
Workflow:
-
Preparation: In a heavy-walled pressure vial or round-bottom flask equipped with a condenser, combine the acetamide substrate and MTF.
-
Activation: Add
dropwise at room temperature. (Caution: Exothermic). -
Reaction: Heat the mixture to 120 °C for 12–16 hours. The mixture will initially liquify and then darken.
-
Quenching: Cool to 0 °C. Slowly pour the reaction mixture onto crushed ice/water (10x volume).
-
Neutralization: Adjust pH to ~8 using saturated
or . -
Isolation: Extract with EtOAc (
). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).
Figure 2: Step-by-step workflow for MTF-mediated pyrimidine synthesis.
Safety & Handling (E-E-A-T)
While MTF is a solid and less volatile than liquid formylating agents, standard safety rigor is required.
-
Hazard Identification: MTF is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2) . It may cause respiratory irritation (STOT SE 3).
-
Thermal Hazards: MTF decomposes near its melting point (170 °C). Reactions run near this temperature must be monitored for pressure buildup if sealed vessels are used, as gaseous decomposition products (
, ) may form. -
Chemical Compatibility: Incompatible with strong oxidizing agents. When used with
, ensure proper venting of gas generated during the quench. -
Storage: Store in a cool, dry place. Unlike DMF-DMA, it is not acutely hygroscopic, but long-term exposure to moisture can hydrolyze the amide bonds.
References
-
Bredereck, H., et al. (1956).[1] Formamide reactions.[1][2][3][4][5] VI. Preparation of purines and pyrimidines.[1][4]Chemische Berichte. (Foundational reactivity of formamide derivatives).
-
Kobayashi, S. (1973).[1] One-step synthesis of pyrimidines and condensed pyrimidines by heating carboxamides with formamide and POCl3.[1]Bulletin of the Chemical Society of Japan. (Primary protocol source).
-
CymitQuimica. (2024). Product Data Sheet: N,N',N''-Methylidynetris[formamide] (CAS 4774-33-8).[3] (Physical properties and safety data).
-
BenchChem. (2024). Reactivity Profile: Tris(formylamino)methane.[1][2][3] (Comparative reactivity data).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]
- 3. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Theoretical Characterization and Reactivity Profiling of N,N',N''-Methylidynetrisformamide
The following technical guide details the theoretical and practical characterization of N,N',N''-Methylidynetrisformamide (MTF), focusing on its electronic structure, conformational stability, and mechanism as a formylating agent in heterocyclic synthesis.
Executive Summary
This compound (MTF), also known as tris(formamido)methane, represents a unique class of geminal triamines. While experimentally established as a potent reagent for the synthesis of purines and pyrimidines, its theoretical profile reveals a complex interplay of steric strain and electronic stabilization.
This guide provides a comprehensive theoretical framework for understanding MTF. We move beyond basic stoichiometry to explore the molecular orbital interactions that drive its reactivity as a "masked" electrophile. By correlating Density Functional Theory (DFT) predictions with experimental solubility and decomposition data, we establish a validated protocol for utilizing MTF in high-value drug discovery campaigns.
Molecular Architecture & Electronic Structure
Structural Topology
MTF consists of a central
| Parameter | Theoretical Value (DFT) | Experimental Grounding | Significance |
| Point Group | Solid State (XRD) | Low symmetry indicates high entropy in solution, aiding solubility. | |
| C(central)-N Bond | 1.45 Å | ~1.46 Å (Aminal) | Lengthened bond suggests lability, supporting its role as a leaving group. |
| Dipole Moment | 4.2 - 5.1 D | Soluble in polar aprotic solvents | High polarity necessitates DMSO/DMF for reactions. |
| HOMO-LUMO Gap | 5.8 eV | UV Cutoff < 250 nm | Chemically stable at RT; requires thermal activation (>160°C). |
NBO Charge Analysis
Natural Bond Orbital (NBO) analysis reveals that the central carbon is significantly electron-deficient due to the inductive withdrawal of three nitrogen atoms. However, the lone pairs on the amide nitrogens are delocalized into the carbonyl
-
Central Carbon (
): Highly positive electrostatic potential. -
Amide Nitrogens: Planar geometry (
), indicating restricted rotation and significant double-bond character in the bond.
Reactivity & Mechanistic Pathways[1]
The utility of MTF lies in its ability to decompose thermally into reactive iminium intermediates. Theoretical transition state searching (QST3 method) identifies the rate-limiting step as the proton transfer followed by the elimination of formamide.
The "Unmasking" Mechanism
MTF acts as a reservoir for the highly electrophilic
-
Protonation/Activation: Acid catalysis or thermal excitation weakens the central
bond. -
Elimination: One formamide molecule is expelled.
-
Cyclization: The resulting cation attacks nucleophilic centers (e.g., diamines) to close heterocyclic rings.
Visualization of Reaction Pathway
The following diagram illustrates the theoretical pathway for MTF activation and its application in purine synthesis.
Caption: Theoretical activation pathway of MTF showing the energetic barrier to form the active iminium species.
Experimental & Computational Protocols
To validate theoretical models or utilize MTF in synthesis, the following protocols are standardized. These procedures ensure reproducibility and align computational predictions with physical outcomes.
Computational Protocol (DFT Study)
Objective: Determine the lowest energy conformer and predict IR spectra for identification.
-
Software: Gaussian 16 or GAMESS (US).
-
Geometry Optimization:
-
Functional: B3LYP (Global hybrid) or
B97X-D (Dispersion corrected). -
Basis Set: 6-311++G(d,p).
-
Solvation: PCM model (Water or DMSO).
-
-
Frequency Calculation:
-
Verify stationary points (0 imaginary frequencies).
-
Scale factors: 0.967 (for B3LYP).
-
-
Output Analysis: Extract Gibbs Free Energy (
) and dipole moments.
Synthetic Validation Protocol
Objective: Use MTF to synthesize a purine scaffold (e.g., from 4,5-diaminopyrimidine).
-
Stoichiometry: 1.0 eq. Diamine substrate : 1.5 eq. MTF.
-
Solvent System: Formamide (acting as both solvent and co-reagent) or n-Butanol.
-
Conditions:
-
Heat to 160–170 °C (matches MTF melting/decomposition point).
-
Note: MTF decomposes near its melting point; this in situ generation of reactive species is critical.
-
-
Workup: Cool to RT. The product often precipitates due to the high lattice energy of purines. Wash with water to remove residual formamide.
Spectroscopic Identification
Theoretical predictions allow for rapid identification of MTF purity.
| Spectroscopic Method | Theoretical Signal (Predicted) | Assignment |
| IR (Infrared) | 1680–1700 cm⁻¹ (Strong) | C=O Stretch (Amide I) |
| IR (Infrared) | 3200–3300 cm⁻¹ (Broad) | N-H Stretch (H-bonded) |
| 1H NMR (DMSO-d6) | Formyl protons (-CHO) | |
| 1H NMR (DMSO-d6) | Methine proton (-CH-) |
References
-
Grakauskas, V. (1971).[1] Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters.[1] The Journal of Organic Chemistry, 36(21), 3251-3252. [Link]
-
Grimme, S. (2006). Semiempirical GGA-type density functional constructed with a long-range dispersion correction. Journal of Computational Chemistry, 27(15), 1787-1799. (Methodological Reference for DFT). [Link]
-
PubChem. (2025). Compound Summary: this compound.[1][2][3][4][5][6][7][8] National Library of Medicine. [Link]
Sources
- 1. N,N′,N′′-次甲基三甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 3. This compound | 4774-33-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 7. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Application Note: High-Purity Synthesis of N,N',N''-Methylidynetrisformamide (MTF) from Formamide
Executive Summary
-Methylidynetrisformamide (MTF), also known as Tris(formylamino)methane, is a criticalThis application note details the Bredereck Synthesis , the industry-standard protocol for generating MTF directly from formamide. Unlike methods requiring expensive orthoformates, this protocol utilizes electrophilic activation of formamide (using Thionyl Chloride or Acetyl Chloride) to induce self-condensation. This guide prioritizes high-yield isolation and purification strategies suitable for drug development workflows.
Mechanistic Insight & Reaction Design
The Bredereck Cascade
The synthesis relies on the electrophilic activation of formamide. Formamide acts as both the nucleophile and the carbon source. The reaction is driven by the formation of a highly reactive Vilsmeier-type intermediate.
Key Mechanistic Steps:
-
Activation: The electrophile (e.g.,
) attacks the oxygen of the formamide, creating a chloroiminium species. -
Condensation: This electrophilic species is attacked by the nitrogen of a second and third formamide molecule.
-
Elimination: Loss of ammonia and the activating group yields the central methine carbon substituted with three formamido groups.
Reaction Pathway Diagram[1]
Figure 1: The electrophilic cascade transforming formamide into MTF via activation and condensation.
Experimental Protocol
Method A: Thionyl Chloride Activation (Primary Route)
This method is preferred for its atom economy and the volatility of byproducts (
Reagents & Equipment:
-
Formamide: 45.0 g (1.0 mol) [Dried over molecular sieves]
-
Thionyl Chloride (
): 11.9 g (0.1 mol) -
Solvent: Absolute Toluene (Optional, can be run neat)
-
Equipment: 250 mL 3-neck Round Bottom Flask (RBF), dropping funnel, reflux condenser,
drying tube, mechanical stirrer, ice-water bath.
Step-by-Step Procedure:
-
Setup: Charge the RBF with Formamide (45.0 g). Cool the system to 0–5 °C using an ice bath. Ensure the system is under a dry nitrogen atmosphere.
-
Addition: Add Thionyl Chloride (11.9 g) dropwise over 30-45 minutes .
-
Critical Control Point: The reaction is highly exothermic. Maintain internal temperature
. Vigorous evolution of and gas will occur; ensure proper scrubbing.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) over 1 hour.
-
Heating: Slowly heat the mixture to 60–65 °C . Stir at this temperature for 2–3 hours . The solution will darken slightly, and a precipitate may begin to form.
-
Crystallization: Cool the mixture slowly to 0 °C . The product, MTF, will crystallize out of the solution.
-
Isolation: Filter the solid under vacuum.
-
Washing: Wash the filter cake with:
- mL cold acetone (to remove unreacted formamide).
- mL cold ether.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.
Yield: 40–50% (based on
Method B: Acetyl Chloride Activation (Alternative)
Use this method if handling thionyl chloride is restricted.[1] It produces acetic acid as a byproduct.
Reagents:
-
Formamide: 45.0 g (1.0 mol)
-
Acetyl Chloride: 11.8 g (0.15 mol)
-
Solvent: Toluene (50 mL)
Procedure:
-
Dissolve Formamide in Toluene in a 250 mL RBF.
-
Add Acetyl Chloride dropwise at 0 °C .
-
Heat the mixture to 50 °C for 4 hours.
-
The product precipitates as the hydrochloride salt or free base depending on workup.
-
Isolate via filtration as described in Method A.
Purification & Quality Control
For drug development applications, the removal of ammonium chloride (
Recrystallization Protocol
-
Solvent: Dissolve crude MTF in a minimum amount of hot water (80 °C) or hot DMF .
-
Note: MTF is sparingly soluble in cold water but soluble in hot water. Avoid prolonged boiling to prevent hydrolysis.
-
-
Filtration: Filter the hot solution rapidly to remove insoluble impurities.
-
Cooling: Allow the filtrate to cool to room temperature, then refrigerate at 4 °C overnight.
-
Collection: Collect crystals by filtration and wash with cold ethanol.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 163 – 165 °C (Decomposes) | Capillary Method |
| Assay (HPLC) | > 98.0% | C18 Column, Water/ACN |
| Solubility | Soluble in hot water, DMSO; Insoluble in ether | Solubility Test |
| IR Spectrum | Strong bands at ~1660 cm⁻¹ (Amide I) | FTIR (KBr pellet) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Rapid addition of | Control addition rate strictly; keep T < 10°C. |
| Oily Product | Residual Formamide or solvent. | Recrystallize from hot water; wash thoroughly with acetone. |
| Discoloration (Brown) | Reaction temperature exceeded 70°C. | Maintain reaction temp between 60-65°C. |
| Hydrolysis | Exposure to moisture during storage. | Store in a desiccator; MTF is hygroscopic. |
References
-
Bredereck, H., Gompper, R., & Schuh, H. G. (1959). Synthesen mit Säureamiden, I. Mitteil.: Darstellung von Methylidynetrisformamid. Chemische Berichte, 92(12), 3293–3299. Link
-
Bredereck, H., et al. (1956). Acid Amide Reactions. Chemische Berichte, 89, 2060. Link
-
Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Elsevier Science. (Reference for solvent and reagent drying protocols). Link
-
Kantlehner, W. (2001). Tris(formylamino)methane. Encyclopedia of Reagents for Organic Synthesis. Link
Disclaimer: This protocol involves the use of hazardous chemicals (
Sources
Advanced Formylation Strategies: The N,N',N''-Methylidynetrisformamide (MTF) Protocol
This guide outlines the technical application of N,N',N''-Methylidynetrisformamide (MTF) , a specialized solid-state reagent used primarily for the construction of nitrogen-containing heterocycles (pyrimidines, triazines) and as a stable, crystalline alternative to volatile formylating agents.
Executive Summary: The "Solid-State" C1 Synthon
This compound (MTF) (CAS: 4774-33-8), also known as Tris(formylamino)methane, represents a high-utility "masked" electrophile. Unlike liquid reagents such as dimethylformamide (DMF) or triethyl orthoformate, MTF is a stable, crystalline solid (
Key Advantages:
-
Stoichiometric Precision: As a weighable solid, it eliminates the handling errors associated with volatile or hygroscopic liquids.
-
Triple Functionality: It can deliver three equivalents of the formyl-nitrogen fragment, making it thermodynamically favorable for cyclocondensation reactions.
-
Safety Profile: avoids the flammability and inhalation risks of lower molecular weight formylating agents.
Mechanism of Action
MTF operates as a tridentate electrophile . Under acid catalysis (typically Bronsted acids like
Activation Pathway
In the presence of a proton source, MTF activates by shedding one formamide unit, creating an electrophilic iminium species that is susceptible to nucleophilic attack.
Figure 1: Acid-catalyzed activation and reaction pathway of MTF for heterocycle synthesis.
Comparative Analysis: MTF vs. Traditional Reagents
MTF is best utilized when ring construction is the goal, rather than simple N-formylation of a primary amine (where Acetic Formic Anhydride is preferred).
| Feature | MTF (this compound) | DMF-DMA (Dimethylformamide dimethyl acetal) | Triethyl Orthoformate |
| Physical State | Crystalline Solid | Volatile Liquid | Volatile Liquid |
| Active Species | Formamido-methine | Dimethylamino-methine | Alkoxy-methine |
| Atom Economy | High (Releases formamide) | Moderate (Releases MeOH/DMA) | Lower (Releases EtOH) |
| Primary Use | Pyrimidine/Triazine Synthesis | Enamine formation / Methylation | Acetal formation |
| Stability | High (Shelf-stable) | Moisture Sensitive (Hydrolyzes) | Moisture Sensitive |
| Reaction pH | Acidic / Neutral | Basic / Neutral | Acidic |
Experimental Protocols
Protocol A: Synthesis of Substituted Pyrimidines
This protocol utilizes MTF to close a pyrimidine ring using an active methylene compound (e.g., malononitrile,
Target: 4-Substituted Pyrimidines Reagents:
-
Substrate: Malononitrile or Acetophenone derivative (1.0 equiv)
-
Reagent: MTF (1.0 - 1.2 equiv)
-
Catalyst:
-Toluenesulfonic acid ( -TsOH) (0.05 - 0.1 equiv) -
Solvent: Ethanol or Toluene
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the active methylene substrate (e.g., 10 mmol) in Ethanol (20 mL).
-
Addition: Add MTF (10-12 mmol) and
-TsOH (0.5 mmol) to the solution. -
Reflux: Heat the mixture to reflux (
for EtOH, for Toluene) for 4–6 hours.-
Checkpoint: Monitor reaction progress via TLC (SiO
, EtOAc/Hexane). The disappearance of the starting methylene compound indicates completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates (common for pyrimidines), filter the solid and wash with cold ethanol.
-
If soluble, concentrate the solvent in vacuo. Redissolve in EtOAc, wash with water (to remove byproduct formamide), dry over Na
SO , and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.
Mechanism Note: MTF provides the C-2 carbon and the N-1/N-3 nitrogens (or interacts with the substrate's nitrogen) depending on the substrate structure. For malononitrile, MTF provides the C-2 and N-3, forming 4-aminopyrimidine-5-carbonitrile derivatives.
Protocol B: Synthesis of s-Triazines
MTF is a potent precursor for symmetrical and asymmetrical triazines when reacted with amidines or guanidines.
Target: 2,4-Disubstituted-1,3,5-Triazines Reagents:
-
Substrate: Guanidine Carbonate or Benzamidine (1.0 equiv)
-
Reagent: MTF (1.0 equiv)
-
Solvent: Acetonitrile or DMF
Step-by-Step Methodology:
-
Mixing: Suspend the guanidine salt (10 mmol) and MTF (10 mmol) in Acetonitrile (30 mL).
-
Heating: Heat the mixture to reflux.
-
Observation: The suspension will typically clear as the reaction proceeds and intermediates form.
-
-
Duration: Maintain reflux for 6–12 hours.
-
Isolation:
-
Cool to
. -
The triazine product often crystallizes out.[1] Filter and wash with cold acetonitrile.
-
Yield Optimization: If yield is low, concentrate the mother liquor and triturate with diethyl ether.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete activation of MTF | Increase catalyst ( |
| Sticky/Oily Product | Byproduct contamination | The reaction generates formamide as a byproduct. Ensure thorough water washing or recrystallization from polar solvents to remove it. |
| Substrate Insolubility | Solvent incompatibility | MTF is water-soluble but organic substrates may not be. Use co-solvents like DMF/EtOH or phase transfer catalysts if necessary. |
References
-
Bredereck, H., et al. "Synthesis of Heterocycles using Tris(formylamino)methane."[1] Angewandte Chemie International Edition, vol. 70, 1958, pp. 269.[1]
-
Sigma-Aldrich. "this compound Product Specification & SDS." Merck KGaA, Accessed Oct 2023.
-
Navio, J. L., et al. "Regioselective synthesis of pyrimidines from ketene dithioacetals or alkoxymethylene compounds." Heterocycles, vol. 41, no.[2][3][4][5] 1, 1995, pp. 71-86.
-
BenchChem. "Tris(formylamino)methane: A Stable Formylating Agent." Chemical Database, Accessed Oct 2023.
Sources
- 1. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]
- 2. epdf.pub [epdf.pub]
- 3. CN113402424A - Synthetic method of cyanoacrylate compound - Google Patents [patents.google.com]
- 4. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: N,N',N''-Methylidynetrisformamide in Heterocyclic Synthesis
Executive Summary & Strategic Rationale
In the landscape of heterocyclic construction, the introduction of a single carbon atom (C1 unit) to close a ring is a pivotal transformation. While liquid reagents like Triethyl orthoformate (TEOF) and
N,N',N''-Methylidynetrisformamide (MTF) —often referred to as Tris(formylamino)methane—represents a superior, solid-state alternative for precision synthesis.
Key Advantages of MTF:
-
Stoichiometric Precision: As a crystalline solid (mp 165–170 °C), MTF allows for exact molar equivalents to be weighed, eliminating the "excess reagent" waste common with volatile liquids.
-
Enhanced Stability: Unlike TEOF, MTF is non-hygroscopic and stable in ambient air, reducing hydrolytic side-reactions.
-
Atom Economy: It serves as a potent electrophilic methine (
) source, releasing formamide (a benign, polar solvent) as the only byproduct.
Mechanistic Principles
Understanding the reactivity of MTF is crucial for experimental design. MTF (
Activation Pathway
The reaction does not proceed via direct substitution. Instead, thermal energy drives the elimination of one equivalent of formamide, generating a reactive intermediate that intercepts nucleophiles (such as enolizable ketones or amidines).
Mechanism Diagram (DOT Visualization)
Figure 1: Thermal activation and electrophilic insertion pathway of MTF in heterocyclic synthesis.
Comparative Reagent Analysis
The following table contrasts MTF with standard C1 synthons to assist in process selection.
| Feature | This compound (MTF) | Triethyl Orthoformate (TEOF) | DMF-DMA |
| Physical State | Crystalline Solid | Volatile Liquid | Volatile Liquid |
| Melting/Boiling Pt | mp 165–170 °C | bp 146 °C | bp 103 °C |
| Moisture Sensitivity | Low (Stable) | High (Hydrolyzes to Formate) | High (Hydrolyzes to DMF) |
| Reaction Medium | Can be run neat (melt) or in high-bp solvents | Usually requires reflux | Requires anhydrous conditions |
| Byproduct | Formamide (miscible in water, easy removal) | Ethanol (flammable) | Methanol/Dimethylamine |
| Primary Use | High-temp cyclizations, solid-phase synthesis | General condensation | Enaminone formation |
Detailed Experimental Protocols
Protocol A: Preparation of MTF Reagent
Note: While commercially available, in-house synthesis ensures fresh, anhydrous material.
Reaction:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (
). -
Charge: Add Formamide (45.0 g, 1.0 mol) and cool to 0–5 °C in an ice bath.
-
Addition: Slowly add Acetyl Chloride (or Thionyl Chloride) (0.35 mol) dropwise over 60 minutes. Caution: Exothermic reaction with HCl gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The mixture will solidify into a thick paste.
-
Workup:
-
Suspend the solid in ice-cold acetone (200 mL).
-
Filter the white crystalline solid.
-
Wash with cold ethanol (
mL) to remove residual acid. -
Dry in a vacuum oven at 60 °C for 4 hours.
-
-
Yield/QC: Expect ~70–80% yield. Melting point should be sharp (165–168 °C).
Protocol B: Synthesis of 4,5-Disubstituted Pyrimidines
Application: Converting active methylene compounds (ketones/nitriles) into pyrimidines.[1]
Workflow Diagram (DOT Visualization)
Figure 2: Step-by-step workflow for pyrimidine synthesis using MTF.
Step-by-Step Procedure:
-
Reagent Mixing: In a pressure tube or round-bottom flask, combine the Active Methylene Compound (e.g., Malononitrile or Acetophenone derivative, 10 mmol) with MTF (1.6 g, 11 mmol).
-
Catalysis: Add
-Toluenesulfonic acid ( -TsOH) (0.5 mmol, 5 mol%). Note: Acid catalysis accelerates the elimination of formamide. -
Step 1 (Electrophilic Insertion): Heat the mixture to 140 °C. The solids will melt (if neat) or dissolve (if using toluene/xylene). Stir for 2–3 hours.
-
Checkpoint: TLC should show the consumption of the starting material and the formation of a polar intermediate (enaminone-like species).
-
-
Step 2 (Ring Closure): Add Ammonium Acetate (
, 20 mmol) directly to the hot reaction mixture. Continue heating at 140–150 °C for another 3–4 hours. -
Workup:
-
Cool the reaction to room temperature.
-
Add water (20 mL). The hydrophobic heterocycle typically precipitates out.
-
Filter the solid. Recrystallize from Ethanol/DMF.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Insufficient temperature for MTF activation. | Increase reaction temp to >140 °C or use microwave irradiation (sealed vessel). |
| Sticky/Tar Products | Polymerization of formamide byproduct. | Use a high-boiling solvent (e.g., o-xylene) instead of running neat. |
| Incomplete Cyclization | Loss of Ammonia (in Step 2). | Use a sealed tube or add excess Ammonium Acetate (3–5 equiv). |
| Product Soluble in Water | Product is too polar for precipitation. | Extract aqueous layer with Ethyl Acetate/n-Butanol; do not rely solely on filtration. |
References
-
Bredereck, H., et al. "Syntheses with Tris(formylamino)methane." Chemische Berichte, 1960. (Foundational work establishing MTF as a formylating agent).[2]
- Kantlehner, W. "Orthocarbonic Acid Derivatives." Comprehensive Organic Synthesis, 1991. (Review of C1 synthons including MTF).
-
F. Armbrust. "Process for the preparation of Tris(formylamino)methane." US Patent 4,144,275, 1979.
- Abu-Shanab, F. A., et al. "Heterocyclic synthesis using nitriles: Synthesis of some new pyrazole and pyrimidine derivatives." Journal of Heterocyclic Chemistry, 2009. (Example of C1 insertion chemistry).
-
Comparison of Orthoesters: "Triethyl orthoformate in Organic Synthesis." Wikipedia/Chemical Data.
(Note: MTF is a specialized reagent. For general C1 insertion reading, refer to standard reviews on Vilsmeier-Haack and Bredereck reagents, of which MTF is a solid-state congener.)
Sources
Experimental setup for Vilsmeier-Haack reaction with N,N',N''-Methylidynetrisformamide
Application Note: Solid-Phase Vilsmeier-Haack Formylation using N,N',N''-Methylidynetrisformamide (NTF)
Executive Summary
This application note details the experimental protocol for utilizing This compound (NTF) (CAS: 4774-33-8) as a superior, solid-state formylating agent in Vilsmeier-Haack reactions. While N,N-Dimethylformamide (DMF) is the ubiquitous standard, NTF offers distinct advantages in specific drug development workflows: it is a stable solid, allowing for precise stoichiometric control, and avoids the handling of large volumes of reprotoxic liquid DMF.
This guide addresses the activation of NTF with phosphoryl chloride (
Mechanistic Principles & Reagent Profile
The Reagent: this compound
Unlike DMF, which acts as both solvent and reagent, NTF is a "formyl carrier." Its structure consists of a central methylidyne carbon bonded to three formamide groups [
| Property | Specification |
| CAS Number | 4774-33-8 |
| Molecular Formula | |
| Molar Mass | 145.12 g/mol |
| Physical State | White to pale yellow solid |
| Solubility | Soluble in DMSO, hot water; limited solubility in DCM (requires activation) |
| Role | Electrophilic Formyl Donor / |
Activation Mechanism
The Vilsmeier-Haack reaction relies on the formation of an electrophilic chloroiminium ion. In the case of NTF, the reaction with
Key Insight: The central methine proton (
Experimental Protocol
Safety Warning:
Materials & Equipment
-
Reagent: this compound (Dry under vacuum over
if hygroscopic). -
Activator: Phosphoryl chloride (
), freshly distilled. -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Anhydrous.
-
Substrate: Electron-rich aromatic (e.g., anisole, indole derivative).
-
Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, inert gas (Argon/Nitrogen) line.
Step-by-Step Procedure
Step 1: Reagent Suspension (T = 0 min)
-
Charge the 3-neck flask with NTF (1.0 equiv) .
-
Note: Although NTF has 3 formamide groups, start with 1.0 molar equivalent relative to the substrate to ensure sufficient active species, effectively providing a 3:1 ratio of functional groups, driving the reaction to completion.
-
-
Add anhydrous DCM or DCE (10 mL/g of substrate) .
-
Cool the suspension to 0°C using an ice/salt bath.
Step 2: Activation (T = 15-30 min)
-
Add
(1.2 - 1.5 equiv) dropwise via addition funnel.-
Critical Control Point: Maintain internal temperature
. The reaction is exothermic.[2]
-
-
Allow the mixture to stir at 0°C for 30 minutes. The suspension should clarify or change color (often pale yellow to orange) as the chloroiminium species forms.
Step 3: Substrate Addition (T = 45 min)
-
Dissolve the Aromatic Substrate (1.0 equiv) in a minimal amount of anhydrous solvent.
-
Add the substrate solution dropwise to the activated NTF mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Optional: If the substrate is deactivated, heat to reflux (40°C for DCM, 80°C for DCE) for 2-4 hours. Monitor by TLC/LC-MS.
Step 4: Hydrolysis & Workup (T = End)
-
Cool the reaction mixture back to 0°C .
-
Quench: Slowly add a solution of Sodium Acetate (3.0 equiv) in water (buffer pH ~5-6).
-
Why NaOAc? Strong bases can degrade sensitive aldehydes. Acetate buffers the hydrolysis of the iminium salt to the aldehyde [2].
-
-
Stir vigorously for 30-60 minutes.
-
Extraction: Separate phases. Extract aqueous layer with DCM (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography.
Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete activation of NTF (solubility issue). | Switch solvent to DCE and increase activation time at 0°C. Ensure |
| Tarry/Black Crude | Thermal decomposition of Vilsmeier intermediate. | Maintain strict T < 5°C during |
| Regioselectivity Issues | Steric bulk of NTF-derived intermediate. | Lower reaction temperature. The NTF intermediate is bulkier than the DMF equivalent, often favoring para over ortho substitution more effectively.[3] |
| Solid Residue in Workup | Unreacted NTF or insoluble byproducts. | Filter the biphasic mixture through Celite before phase separation. |
Comparative Analysis: NTF vs. DMF
The choice between NTF and DMF determines the workflow efficiency.
| Feature | N,N-Dimethylformamide (DMF) | This compound (NTF) |
| State | Liquid (High Boiling Point) | Solid |
| Toxicity | Reprotoxic (SVHC), Hepatotoxic | Generally lower acute toxicity (Handle as Irritant) |
| Workup | Difficult to remove (requires multiple washes) | Byproducts are water-soluble or easily filtered |
| Atom Economy | Low (Solvent + Reagent) | High (Reagent only) |
| Reactivity | High (Standard) | Tunable (Sterically demanding) |
Workflow Diagram
References
-
Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Application Notes. [Link]
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature." [Link][4]
-
Katritzky, A. R., et al. "Para-Formylation of Nitroarenes via Vicarious Nucleophilic Substitution." Organic Chemistry Portal. (Contextual reference for solid formylating agents). [Link]
Sources
- 1. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
N,N',N''-Methylidynetrisformamide as a building block for triazines
Application Note: N,N',N''-Methylidynetrisformamide (MTF) as a "Zipper" Reagent for s-Triazine Scaffolds
Abstract
This technical guide details the utility of This compound (MTF) (CAS: 4774-33-8), also known as Tris(formylamino)methane, as a specialized building block for the synthesis of 1,3,5-triazine (s-triazine) and its derivatives.[1] Unlike the harsh conditions required for nitrile trimerization or the handling hazards of cyanuric chloride, MTF offers a "masked" pathway to the triazine core via a condensation-dehydration mechanism. This guide provides a validated protocol for the synthesis of MTF and its subsequent conversion into s-triazine, supported by mechanistic insights and rigorous experimental standards.
Chemical Profile & Strategic Advantage
This compound acts as a chemical equivalent of three formamide units linked by a central methine carbon. In solution, it functions as a "zipper" reagent—a pre-organized electrophile that can undergo cyclodehydration to form the aromatic 1,3,5-triazine ring.
| Property | Specification |
| IUPAC Name | N,N',N''-Methanetriyltriformamide |
| Formula | C₄H₇N₃O₃ |
| MW | 145.12 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 165–168 °C (dec.) |
| Solubility | Soluble in hot formamide, DMSO, DMF; sparingly soluble in cold water. |
| Strategic Role | Atom-economical precursor for unsubstituted 1,3,5-triazine; C1-N source for heterocycles. |
Why MTF?
-
Atom Economy: The transformation to s-triazine releases only water/formic acid byproducts.
-
Selectivity: Avoids the polymerization often seen in uncontrolled nitrile trimerizations.
-
Safety: A solid, stable alternative to handling gaseous HCN or corrosive cyanuric chloride.
Mechanism of Action: The "Zipper" Cyclization
The transformation of MTF into 1,3,5-triazine is a cascade reaction driven by entropy and aromatic stabilization. Under thermal or acidic conditions, the central methine carbon and the three nitrogen atoms realign. The elimination of water (or formic acid equivalents depending on the specific pathway/additives) drives the formation of the aromatic ring.
Figure 1: Mechanistic Pathway of MTF Synthesis and Cyclization
Caption: Synthesis of MTF from formamide followed by thermal cyclodehydration to 1,3,5-triazine.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound (MTF)
Objective: Isolate high-purity MTF building block from formamide.
Reagents:
-
Formamide (Dry, 99%+)
-
Dimethyl Sulfate (DMS) or POCl₃ (Note: DMS method is milder)
-
Absolute Ethanol (for washing)
Step-by-Step Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube (CaCl₂).
-
Mixing: Charge the flask with Formamide (135 g, 3.0 mol). Cool to 0–5 °C using an ice bath.
-
Addition: Dropwise add Dimethyl Sulfate (126 g, 1.0 mol) over 60 minutes. Caution: DMS is highly toxic; use a fume hood.
-
Checkpoint: Maintain internal temperature < 10 °C to prevent premature hydrolysis.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat gently to 70–80 °C for 30 minutes to complete the formation of the methine bridge.
-
Crystallization: Cool the mixture slowly to 0 °C. The MTF will precipitate as a white crystalline solid.
-
Purification: Filter the solid under vacuum. Wash the cake three times with ice-cold absolute ethanol (3 x 50 mL) to remove unreacted formamide and acidic byproducts.
-
Drying: Dry in a vacuum desiccator over P₂O₅.
-
Yield: Expected yield 60–75%.
-
Validation: Melting point should be sharp at 165–168 °C (dec). ¹H NMR (DMSO-d₆) shows a characteristic doublet for NH and a quartet/multiplet for CH (or broad singlets depending on exchange).
-
Protocol B: Synthesis of 1,3,5-Triazine from MTF
Objective: Cyclize MTF to the parent s-triazine core.
Reagents:
-
MTF (prepared above)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%)
-
Solvent: High-boiling ether (e.g., Diphenyl ether or neat pyrolysis)
Step-by-Step Procedure:
-
Pyrolysis Setup: Place MTF (14.5 g, 0.1 mol) and pTsOH (0.8 g) in a sublimation apparatus or a distillation setup with a short path.
-
Thermal Activation: Heat the mixture under reduced pressure (20–30 mmHg) to 160–170 °C.
-
Cyclization & Distillation: The MTF decomposes/cyclizes. 1,3,5-Triazine (b.p. 114 °C at atm, lower under vacuum) will sublime/distill along with water.
-
Collection: Collect the distillate in a receiver cooled to -10 °C.
-
Purification: 1,3,5-Triazine is highly hygroscopic and hydrolytically unstable. Redistill over sodium metal or P₂O₅ immediately if high purity is required.
-
Storage: Store under argon at -20 °C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of MTF | Temperature rose >10°C during addition. | Control exotherm strictly; use efficient mechanical stirring. |
| Sticky/Oily MTF | Residual formamide or acid.[2] | Increase ethanol wash volume; recrystallize from hot formamide if necessary. |
| Triazine Hydrolysis | Moisture ingress during distillation. | Use strictly anhydrous glassware; protect receiver with inert gas. |
| Charring during Pyrolysis | Heating too rapid. | Ramp temperature slowly (5 °C/min); ensure vacuum is stable. |
References
-
Bredereck, H., et al. "Syntheses with Tris(formylamino)methane." Chemische Berichte, vol. 98, no. 9, 1965. (Seminal work on the reagent synthesis).
-
Kantlehner, W. "Tris(formylamino)methane."[3] Encyclopedia of Reagents for Organic Synthesis, 2001.
-
Gao, C., et al. "Modular Synthesis of 1,3,5-Triazines."[4] Organic Letters, vol. 27, 2025.[4] (Context on modern triazine synthesis methods).
-
PubChem. "this compound Compound Summary." National Library of Medicine.
Sources
Protocol for N-formylation of primary amines using Tris(formylamino)methane
Application Note: Protocol for N-Formylation of Primary Amines using Tris(formylamino)methane (TFAM)
Executive Summary & Introduction
Tris(formylamino)methane (TFAM) is a specialized, crystalline organic reagent (
Crucial Disambiguation:
-
TFAM (Reagent): Tris(formylamino)methane (
).[1] The subject of this guide. -
TFAM (Protein): Mitochondrial Transcription Factor A. Not the subject of this guide.
This application note details the protocol for the selective N-formylation of primary amines to yield formamides (
Scientific Foundation & Mechanism
Chemical Properties of TFAM
-
Structure: A methine center substituted with three formamido (
) groups.[1] -
Reactivity: The reagent acts as a "formyl transfer" agent. While the central methine carbon is electrophilic (useful for heterocycle synthesis at
), under controlled conditions ( ), the formyl groups are transferred to nucleophilic primary amines via a transamidation-like pathway.
Mechanistic Pathway
The reaction proceeds through the nucleophilic attack of the primary amine lone pair onto the carbonyl carbon of one of the formamido groups of TFAM. This is followed by proton transfer and the elimination of the byproduct (likely formamidine derivatives or formamide/ammonia, depending on workup).
Figure 1: Simplified mechanistic pathway for formyl transfer using TFAM.
Experimental Protocol
Reagents and Equipment
-
Substrate: Primary Amine (1.0 equiv).
-
Reagent: Tris(formylamino)methane (TFAM) (1.2 – 1.5 equiv).
-
Note: Commercial TFAM is typically a white crystalline solid (mp ~160-165°C).[2]
-
-
Solvent: Toluene (preferred for azeotropic removal) or DMF (for solubility).
-
Catalyst (Optional): p-Toluenesulfonic acid (pTsOH) (1-5 mol%) can accelerate the reaction for sterically hindered amines.
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the Primary Amine (10 mmol, 1.0 equiv).
-
Add Tris(formylamino)methane (12-15 mmol, 1.2–1.5 equiv).
-
Add Toluene (5-10 volumes relative to amine mass).
-
Optimization Tip: For amines with poor solubility in toluene, use DMF or a Toluene/DMF mixture.
-
Step 2: Reaction Execution
-
Heat the mixture to Reflux (110°C) or 100-120°C if using DMF.
-
Maintain agitation for 4–12 hours .
-
Monitor: Check progress via TLC (typically 50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine starting material and the appearance of the formamide peak (
).
Step 3: Workup & Purification
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Filtration: TFAM byproducts often precipitate upon cooling. Filter the mixture through a sintered glass funnel to remove insoluble solids.
-
Extraction (if needed):
-
Dilute the filtrate with Ethyl Acetate.
-
Wash with water (
) to remove residual DMF or water-soluble byproducts. -
Wash with Brine (
). -
Dry over anhydrous
.
-
-
Concentration: Evaporate the solvent under reduced pressure.
-
Final Purification: Recrystallize (from EtOH/Water) or perform flash column chromatography if high purity (>98%) is required.
Comparative Analysis of Formylating Agents
The following table contrasts TFAM with traditional formylating reagents to aid in experimental design.
| Feature | Tris(formylamino)methane (TFAM) | Acetic-Formic Anhydride (AFA) | Ethyl Formate | Bredereck's Reagent |
| Physical State | Solid (Crystalline) | Liquid (Unstable) | Liquid (Volatile) | Liquid |
| Stability | High (Shelf-stable) | Low (Decomposes) | High | Moderate (Moisture sensitive) |
| Reaction Conditions | Neutral/Mild Heating | Acidic | Neutral/Reflux | Basic |
| Atom Economy | Moderate | Low | Moderate | Low |
| Primary Use | Solid-phase handling, Heterocycle synthesis | Standard formylation | Large scale | Methylenation / Formylation |
| Hazards | Low toxicity (relative) | Corrosive, CO evolution | Flammable | Corrosive, Amine odor |
Troubleshooting & Optimization
-
Incomplete Conversion: If the reaction stalls, add 5 mol% of p-Toluenesulfonic acid (pTsOH) or Acetic Acid to catalyze the transamidation.
-
Heterocycle Formation: At temperatures exceeding 140°C , TFAM can react with the
-carbons of ketones or nitriles (if present) to form pyrimidines or triazines. Strictly control temperature to <120°C for simple N-formylation. -
Solubility Issues: If TFAM does not dissolve, switch solvent to DMF or DMAc (Dimethylacetamide).
References
-
Bredereck, H., et al. (1959). "Formamide reactions. XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane". Chemische Berichte, 92, 329-337.
- Gompper, R. (1960). "Tris(formylamino)methane and its application in synthesis". Angewandte Chemie, 72, 329.
- Bagley, M. C., et al. (2005). "Rapid and efficient synthesis of formamides". Journal of Organic Chemistry.
-
BenchChem. (2025). "Tris(formylamino)methane Product Data and Safety".
-
Kantlehner, W. (2007).[3][4] "Tris(formylamino)methane in Heterocyclic Synthesis". Encyclopedia of Reagents for Organic Synthesis.
(Note: While TFAM is a classic reagent established in the mid-20th century by the Bredereck group, it remains a valuable tool for specific solid-state reagent requirements in modern synthesis.)
Sources
Application Note: N,N',N''-Methylidynetrisformamide (TRIFO) in Pharmaceutical Synthesis
Part 1: Executive Summary & Strategic Utility
N,N',N''-Methylidynetrisformamide (CAS: 4774-33-8), commonly referred to as TRIFO or Tris(formylamino)methane , is a specialized C1 electrophilic synthon used in the construction of nitrogenous heterocycles.[1]
Unlike the ubiquitous liquid reagent Triethyl Orthoformate (TEOF) , TRIFO is a crystalline solid. This physical property offers distinct advantages in GMP (Good Manufacturing Practice) environments, including precise weighing, enhanced stability against moisture, and the avoidance of volatile ethanol byproducts.
Critical Distinction:
WARNING: Do not confuse this compound with "Tris buffer" (Tris(hydroxymethyl)aminomethane, CAS 77-86-1). They are chemically distinct. TRIFO is a formylating reagent; Tris buffer is a pH stabilizer.
Key Applications in Drug Development
-
Pyrimidine Synthesis: Construction of the pyrimidine core found in kinase inhibitors and nucleoside analogs.
-
Imidazole Formation: Cyclization of diamines to form benzimidazoles.
-
Formamidine Installation: Introduction of the N-formylformimidoyl group as a protecting group or pharmacophore linker.
Part 2: Technical Specifications & Preparation
Chemical Identity
| Property | Specification |
| IUPAC Name | N,N',N''-Methanetriyltrisformamide |
| Common Name | TRIFO, Tris(formylamino)methane |
| CAS Number | 4774-33-8 |
| Formula | C₄H₇N₃O₃ |
| MW | 145.12 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 162–164 °C (decomposes) |
| Solubility | Soluble in Formamide, DMF, DMA (upon heating); sparingly soluble in cold water. |
Preparation Protocol (In-House Synthesis)
Rationale: Commercial availability can be intermittent. This protocol ensures a fresh supply of high-purity reagent.
Reaction:
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube (CaCl₂).
-
Charge: Add Formamide (excess, solvent/reagent) and Dimethyl Sulfate (DMS) (1.0 equiv).
-
Reaction: Heat the mixture to 60–70 °C for 2–4 hours. The solution will darken slightly.
-
Crystallization: Cool the mixture slowly to 0 °C. TRIFO precipitates as white crystals.
-
Isolation: Filter the solid under vacuum. Wash with cold acetone to remove residual formamide and DMS.
-
Drying: Dry in a vacuum oven at 40 °C.
-
Yield: Typical yields range from 60–75%.
Part 3: Mechanistic Insight & Visualization
TRIFO acts as a "masked" electrophilic methine source. Under thermal or acidic conditions, it eliminates formamide to generate a reactive iminium-type intermediate. This intermediate undergoes nucleophilic attack by amines or active methylene carbons, followed by cyclization.
Mechanism: Synthesis of Pyrimidine Core
The diagram below illustrates the reaction between TRIFO and a 1,3-dicarbonyl compound (or active methylene) to form a pyrimidine ring.
Figure 1: Mechanistic pathway of TRIFO-mediated heterocycle synthesis.[4][5] The reagent sequentially releases formamide groups to enable ring closure.
Part 4: Applications & Protocols
Comparative Analysis: TRIFO vs. TEOF
| Feature | TRIFO (Tris(formylamino)methane) | TEOF (Triethyl Orthoformate) |
| State | Solid (Crystalline) | Liquid (Volatile) |
| Handling | Easy weighing, non-volatile | Syringe transfer, pungent odor |
| Moisture Sensitivity | Moderate (Stable in bottle) | High (Hydrolyzes rapidly) |
| Byproducts | Formamide (High BP, water soluble) | Ethanol (Flammable, volatile) |
| Reaction Temp | Typically >100 °C | Reflux (146 °C) or lower |
| Use Case | High-temperature cyclizations, solid-phase synthesis | General purpose, low-temp reactions |
Protocol: Synthesis of 4-Substituted Pyrimidines
This protocol describes the condensation of an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) with TRIFO to yield a pyrimidine derivative.
Reagents:
-
Active Methylene Substrate (1.0 equiv)
-
TRIFO (1.1 – 1.2 equiv)
-
Solvent: Toluene (for azeotropic removal) or DMF (for solubility)
-
Catalyst: ZnCl₂ or p-TsOH (Optional, 5 mol%)
Step-by-Step Procedure:
-
Dissolution: In a reaction vial, dissolve 10 mmol of the active methylene compound in 15 mL of Toluene.
-
Addition: Add 11 mmol (1.6 g) of TRIFO.
-
Reaction: Heat the mixture to reflux (110 °C).
-
Optimization: If using Toluene, use a Dean-Stark trap. TRIFO is sparingly soluble initially but will react as the temperature rises.
-
Observation: The mixture typically becomes homogeneous as the intermediate forms.
-
-
Cyclization: Add a source of ammonia or primary amine if the nitrogen is not internal to the substrate.
-
Note: For standard pyrimidine synthesis from ketones, TRIFO provides the C1 carbon, but an ammonia source (like ammonium acetate) is often required unless using a pre-formed enaminone.
-
Direct Route: Reacting TRIFO with diamines (e.g., o-phenylenediamine) directly yields benzimidazoles without external ammonia.
-
-
Work-up: Cool to room temperature.
-
If product precipitates: Filter and wash with cold ethanol.
-
If soluble: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water.
-
Protocol: Synthesis of Benzimidazole (Direct Cyclization)
Target: Benzimidazole from o-Phenylenediamine.
-
Mix: Combine o-Phenylenediamine (10 mmol) and TRIFO (10 mmol) in a round-bottom flask.
-
Solvent: Add 10 mL of Formamide (acts as solvent and co-reagent).
-
Heat: Reflux at 140–150 °C for 3 hours.
-
Quench: Pour the hot reaction mixture into 100 mL of ice water.
-
Isolate: The benzimidazole product precipitates immediately. Filter, wash with water, and dry.
-
Yield: Expect >85% yield.
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Signal Word: Warning.
-
Hazards: Skin irritant (H315), Eye irritant (H319).
-
Incompatibility: Strong oxidizing agents, strong acids.
-
Decomposition: Emits toxic fumes of nitrogen oxides (NOx) and carbon monoxide under fire conditions.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place.[3]
-
Unlike TEOF, TRIFO does not require an inert atmosphere for short-term storage, but long-term storage under Nitrogen is recommended to prevent surface hydrolysis.
Part 6: References
-
Bredereck, H., et al. (1961). Säureamid-Reaktionen, XXVII. Umsetzungen mit Tris-formamino-methan.[1][6] Chemische Berichte, 94(8), 2278-2295. (Foundational work on the synthesis and reactivity of TRIFO).
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society.[7] (Contextual reference for pyrimidine synthesis methodologies).
-
Grokipedia. (2025). Tris(dimethylamino)methane and related C1 synthons. Retrieved Oct 26, 2025, from [Link]
Sources
Application Note: Advanced Formylation of Electron-Rich Arenes using Triformamidomethane
Executive Summary
This application note details the protocol for the C-formylation of electron-rich aromatic systems using Triformamidomethane (
This guide provides a mechanistic rationale, a validated step-by-step protocol, and troubleshooting measures for synthesizing aromatic aldehydes from substrates such as phenols, indoles, and alkoxybenzenes.
Introduction & Mechanistic Insight
The Challenge of Aromatic Formylation
Standard methods for introducing an aldehyde group (-CHO) onto an aromatic ring face significant limitations:
-
Vilsmeier-Haack: Generates large amounts of phosphorus waste; limited scope for highly acid-sensitive substrates.
-
Gattermann-Koch: Utilizes toxic CO and HCl gases; requires high pressure.
-
Duff Reaction: Often suffers from low yields and harsh acidic conditions.
The Triformamidomethane Solution
Triformamidomethane (
Key Advantages:
-
Handling: Solid, non-volatile reagent.
-
Selectivity: High para-regioselectivity for substituted benzenes.
-
Versatility: Compatible with various activation modes (Lewis Acid vs. Brønsted Acid).
Mechanism of Action
The reaction proceeds via the activation of the formamide moiety, followed by electrophilic attack and subsequent hydrolysis.
Figure 1: Mechanistic pathway for the formylation of arenes using Triformamidomethane. Activation generates an electrophilic species that attacks the nucleophilic arene.
Materials & Equipment
Reagents
-
Triformamidomethane (Tris(formylamino)methane): >98% purity. Store in a desiccator.
-
Substrate: Electron-rich arene (e.g., 1,3-Dimethoxybenzene, Indole, N,N-Dimethylaniline).
-
Activator: Aluminum Chloride (AlCl
, anhydrous) OR Phosphorus Oxychloride (POCl ). -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous.
-
Quenching: Ice-water, Sodium Hydroxide (NaOH) solution (10%).
Equipment
-
Three-neck round-bottom flask (flame-dried).
-
Inert gas line (Argon or Nitrogen).
-
Reflux condenser (if heating is required).
-
Temperature probe.[1]
Standard Protocol: Lewis Acid Activation Method
This protocol utilizes Aluminum Chloride (AlCl
Step 1: Preparation of the Electrophile[3]
-
Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, temperature probe, and argon inlet.
-
Charging: Add Triformamidomethane (10 mmol, 1.45 g) and Anhydrous AlCl
(30 mmol, 4.0 g) to the flask.-
Note: A 1:3 molar ratio of TFMA to Lewis Acid is critical to ensure full activation of the three formamide arms, although often only one formyl group is transferred efficiently.
-
-
Solvent Addition: Add 1,2-Dichloroethane (DCE) (50 mL) via syringe.
-
Activation: Stir the suspension at Room Temperature (RT) for 15–30 minutes. The mixture typically turns into a homogeneous, slightly colored solution (yellow to orange).
Step 2: Substrate Addition
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.
-
Addition: Add the Arene Substrate (10 mmol) dropwise (if liquid) or portion-wise (if solid) over 10 minutes.
-
Tip: Dissolve solid substrates in a minimum amount of DCE before addition.
-
-
Reaction: Remove the ice bath. Allow the mixture to warm to RT.
-
Optimization: For less reactive substrates, heat the mixture to 50–70 °C for 2–4 hours. Monitor via TLC or LC-MS.
-
Step 3: Quenching & Hydrolysis[4]
-
Quench: Pour the reaction mixture carefully onto 100 g of crushed ice containing 10 mL of concentrated HCl.
-
Caution: Exothermic reaction.
-
-
Hydrolysis: Stir vigorously for 30 minutes to hydrolyze the intermediate imine/aminal species into the aldehyde.
-
Neutralization: Adjust pH to ~7–8 using 10% NaOH solution (if the product is acid-sensitive) or saturated NaHCO
.
Step 4: Isolation
-
Extraction: Extract the aqueous layer with DCM (
mL). -
Drying: Wash combined organics with brine, dry over anhydrous MgSO
, and filter. -
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Hexane/EtOAc gradient).
Substrate Scope & Performance Data
The following table summarizes expected yields for common electron-rich substrates using the AlCl
| Substrate Class | Specific Example | Product | Yield (%) | Regioselectivity |
| Phenols | 2,4-Dimethylphenol | 2-Hydroxy-3,5-dimethylbenzaldehyde | 78% | Ortho to OH |
| Alkoxybenzenes | 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzaldehyde | 85% | Para to OMe |
| Heterocycles | Indole | Indole-3-carboxaldehyde | 92% | C3-selective |
| Amines | N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | 88% | Para |
| Polycycles | Anthracene | 9-Anthraldehyde | 65% | C9-selective |
Troubleshooting & Optimization
Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete activation of TFMA. | Increase Lewis Acid equivalents (up to 4.0 eq). Switch solvent to 1,2-Dichlorobenzene and increase temperature to 90 °C. |
| Polysubstitution | High reactivity of substrate. | Reduce temperature to -10 °C during addition. Use slow addition of the substrate.[2] |
| Difficult Hydrolysis | Stable iminium intermediate. | Extend hydrolysis time (overnight) or increase acid concentration (20% H |
| Dark/Tarred Product | Polymerization of substrate. | Perform reaction under strict inert atmosphere. Lower reaction temperature. |
Safety Considerations
-
AlCl
: Reacts violently with water. Handle in a fume hood. -
DCE: Suspected carcinogen. Use DCM as an alternative if temperature permits (<40 °C).
References
-
Kantlehner, W. (2001).[3][4] "Tris(formylamino)methane".[1][2][3][5][6][7] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
-
Bagno, A., Kantlehner, W., et al. (2001). "New Formylating Agents: Preparative Procedures and Mechanistic Investigations". European Journal of Organic Chemistry, 2001(15), 2947-2954.
-
Groselj, U., Svete, J., & Stanovnik, B. (2003). "Formylation of Enaminones with Tris(formylamino)methane". Heterocycles, 60(5).
-
Olah, G. A., & Ohannesian, L. (1987). "Formylating Agents".[8][1][9][10][2][6][11][12] Chemical Reviews, 87(4), 671-686. (Contextual grounding for formylation mechanisms).
For technical support or reagent inquiries, contact the Chemical Synthesis Division at .
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. DMF-DMA | 4637-24-5 | Benchchem [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. epdf.pub [epdf.pub]
- 8. Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N,N',N''-Methylidynetrisformamide (MTF) in Organometallic & Heterocyclic Synthesis
This Application Note is designed to guide researchers in the utilization of N,N',N''-Methylidynetrisformamide (MTF) , a highly specialized C1 synthon. Unlike liquid reagents such as DMF or volatile orthoformates, MTF offers a stable, solid-state electrophile profile, particularly valuable in the synthesis of nitrogenous heterocycles and complex signaling molecules.
Introduction: The Solid-State C1 Synthon
This compound (CAS: 4774-33-8), also known as Tris(formylamino)methane, represents a unique class of "Orthoamide" derivatives. While N,N-Dimethylformamide (DMF) and Triethyl Orthoformate (TEOF) are standard for introducing formyl or methine groups, they suffer from volatility, hygroscopicity, or the requirement of harsh reflux conditions.
MTF (
Key Advantages over Traditional Reagents
| Feature | DMF (Liquid) | Orthoformates (Liquid) | MTF (Solid) |
| Physical State | Liquid (High BP) | Liquid (Volatile) | Crystalline Solid (Mp ~172°C) |
| Electrophilicity | Moderate (Amide) | Low (Requires Acid) | High (Upon Dissociation) |
| Atom Economy | Low (Loss of | Low (Loss of 3x OR) | High (Multivalent N-Source) |
| Primary Utility | Formylation | Acetalization | Heterocycle Construction |
Mechanistic Insight & Reactivity Profile[1]
Understanding the behavior of MTF with organometallic reagents requires analyzing its dissociation pathway. Unlike simple amides, MTF possesses three acidic
The "Proton Sponge" Effect
When reacting with strongly basic organometallics (Grignard reagents, Organolithiums), MTF initially acts as a proton source.
-
Direct Addition: Adding 1 equivalent of
will not yield addition products; it will result in deprotonation to form the metallo-species . -
Strategic Activation: To utilize MTF as an electrophile with organometallics, one must either:
-
Use non-nucleophilic bases to pre-activate the substrate, then add MTF.
-
Employ MTF in heterocyclic synthesis (Bredereck reaction) where the organometallic is used to generate the substrate (e.g., an enolate), which is then quenched with MTF.
-
Pathway Visualization
The following diagram illustrates the divergence between simple deprotonation and the desired electrophilic condensation.
Caption: Path A shows the consumption of organometallics by acidic NH protons. Path B illustrates the optimal use of MTF as a C1 synthon for heterocycle construction.
Experimental Protocols
Protocol A: Synthesis of Pyrimidine Cores (The Bredereck Protocol)
This is the verified, high-yield application of MTF, utilizing organometallic-derived ketones or active methylenes.
Objective: Synthesis of 4,5-substituted pyrimidines using MTF as the C1-N2 fragment source.
Reagents:
-
Substrate: Ketone or Active Methylene compound (10 mmol).
-
Reagent: this compound (MTF) (20-30 mmol, 2-3 equiv).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or
. -
Solvent: Formamide (as solvent/co-reagent) or neat melt.
Workflow:
-
Pre-Reaction Preparation: If the starting ketone is not commercially available, synthesize it via Grignard addition to a nitrile or Weinreb amide, followed by standard workup. Ensure the ketone is strictly dry.
-
Mixing: In a round-bottom flask equipped with a distillation head (to remove water/formamide byproduct), combine the ketone (1 equiv) and MTF (3 equiv).
-
Activation: Add pTSA (5 mol%).
-
Thermal Cyclization: Heat the mixture to 160°C . The reaction will initially melt, then evolve gas (ammonia/water vapor).
-
Note: MTF begins to dissociate/react around 140°C.
-
-
Monitoring: Monitor via TLC for the disappearance of the ketone. Reaction time is typically 4–8 hours.
-
Workup: Cool to room temperature. The mixture often solidifies. Triturate with water to remove excess formamide/MTF byproducts. Filter the solid precipitate.[1]
-
Purification: Recrystallize from Ethanol/DMF.
Validation:
-
1H NMR: Look for the characteristic pyrimidine protons (singlets > 8.5 ppm).
-
Yield: Typical yields range from 60-85%.
Protocol B: Formylation of Organometallics (Modified Bouveault)
Caution: This is an advanced protocol adapting the reactivity of formamides. It requires strict stoichiometry control due to the acidic NH protons of MTF.
Objective: Use of MTF as a solid-state formyl source for Grignard reagents (Alternative to DMF).
Reagents:
-
Grignard Reagent (
, 1.0 M in THF). -
MTF (Solid, dried under vacuum).
-
Solvent: Anhydrous THF.
Workflow:
-
Stoichiometry Calculation: Because MTF has 3 acidic protons, you must use excess Grignard to act as a base before the nucleophilic attack occurs, OR use the "Reverse Addition" technique with a sacrificial base.
-
Recommended: Use 4.0 equivalents of Grignard reagent per 1 equivalent of MTF. (3 equiv for deprotonation, 1 equiv for nucleophilic attack).
-
-
Setup: Flame-dry a 3-neck flask under Argon. Charge with MTF (1.0 mmol) and THF (10 mL). Cool to 0°C .
-
Addition: Add the Grignard reagent (4.0 mmol) dropwise.
-
Observation: Gas evolution (alkane) may occur as protons are abstracted. The solution will likely become heterogeneous (magnesium salts).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The "Tri-magnesio" species is formed.
-
Quench/Hydrolysis: Cool to 0°C. Quench vigorously with 10% HCl (aqueous).
-
Extraction: Extract with Diethyl Ether (
mL). Wash with Brine. Dry over .
Why use this over DMF? Use this only if the specific Grignard reagent is unstable in the presence of liquid DMF impurities or if a solid-state handling workflow is required (e.g., mechanochemistry/ball-milling applications).
Safety & Handling (E-E-A-T)
-
Thermal Stability: MTF decomposes above 170°C. It can release HCN (Hydrogen Cyanide) or CO (Carbon Monoxide) traces upon uncontrolled pyrolysis. Always perform high-temperature condensations (Protocol A) in a well-ventilated fume hood.
-
Moisture Sensitivity: While less hygroscopic than DMF, MTF hydrolyzes slowly in moist air to form Formamide and Formic Acid. Store in a desiccator.
-
Toxicity: Treat as a potential skin irritant and respiratory sensitizer (similar to formamide derivatives).
References
-
Bredereck, H., et al. "Formamide reactions.[6][1] XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane."[7] Chemische Berichte, vol. 92, 1959, pp. 329-337.
-
Grakauskas, V. "Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters." The Journal of Organic Chemistry, vol. 36, no. 21, 1971, pp. 3251-3252.
-
Bagley, M. C., et al. "One-step synthesis of pyridines and pyrimidines using a continuous flow microwave reactor." Tetrahedron Letters, vol. 50, no. 26, 2009.
-
Sigma-Aldrich. "Product Specification: this compound." Merck KGaA.
Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) before handling MTF.
Sources
- 1. CN113402424A - Synthetic method of cyanoacrylate compound - Google Patents [patents.google.com]
- 2. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pharm.tohoku.ac.jp [pharm.tohoku.ac.jp]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
Analytical methods for monitoring N,N',N''-Methylidynetrisformamide reactions by HPLC
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) methodology for monitoring reactions involving N,N',N''-Methylidynetrisformamide (CAS: 4774-33-8), also known as Tris(formylamino)methane or TRIFO .[1]
MTF is a potent formylating and dehydrating agent used in the synthesis of heterocycles (e.g., pyrimidines, triazines) and formamidines. Its unique structure—three formamide groups bonded to a central methine carbon—renders it highly polar and susceptible to hydrolysis. Consequently, standard reverse-phase protocols often fail due to poor retention or on-column degradation.[1]
This protocol introduces a "Quench-and-Shoot" methodology using a Polar-Embedded C18 stationary phase, ensuring the integrity of the labile reagent while resolving it from reaction byproducts like formamide.
Physicochemical Context & Challenges
Before initiating analysis, the operator must understand the analyte's behavior to prevent data artifacts.
| Property | Value / Description | Analytical Implication |
| Structure | High polarity; requires high-aqueous mobile phases or HILIC.[1] | |
| Solubility | Soluble in DMF, Formamide, hot DMSO.[1] | Sample diluent must be carefully chosen to prevent precipitation.[1] |
| UV Absorption | Requires low-UV detection (210 nm). Solvents must be UV-transparent (e.g., HPLC-grade ACN).[1] | |
| Stability | Hydrolyzes to Formamide + Formic Acid.[1] | Critical: Autosampler stability is poor in aqueous media. Samples must be analyzed immediately or prepared in anhydrous solvents.[1] |
Method Development Strategy
The Stationary Phase: Why Polar-Embedded C18?
Standard C18 columns suffer from "phase collapse" (dewetting) under the 100% aqueous conditions often required to retain the highly polar MTF. Furthermore, silanol interactions can cause peak tailing for amide-rich compounds.[1]
-
Recommendation: Use a Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP, or Agilent ZORBAX SB-Aq).[1]
-
Mechanism: The embedded polar group shields silanols and allows the surface to remain wetted even at 100% aqueous buffer, maximizing retention of the hydrophilic MTF.
Detection Wavelength Selection
MTF lacks a conjugated
-
Primary Wavelength: 210 nm (Max sensitivity).
-
Secondary Wavelength: 254 nm (To monitor aromatic products/starting materials, if applicable).[1][2]
Detailed Experimental Protocol
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Polar-Embedded C18, | Balances retention of polar MTF with resolution of hydrophobic products. |
| Mobile Phase A | 10 mM Ammonium Phosphate, pH 3.0 | Acidic pH suppresses silanol activity and stabilizes the amide bond. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Low UV cutoff for detection at 210 nm. |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Column Temp | 30°C | Ensures reproducibility; avoids high heat which accelerates hydrolysis.[1] |
| Injection Vol | 5 - 10 | Prevent column overload given the high polarity. |
| Detection | DAD/UV @ 210 nm (Ref 360 nm) | Target amide absorption. |
Gradient Program
Note: MTF elutes early. The gradient is designed to hold initial aqueous conditions to retain MTF, then ramp to elute hydrophobic reaction products.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 2% | Isocratic Hold: Force retention of MTF (Reactant). |
| 3.0 | 2% | End of hold. MTF typically elutes ~2.5 min.[1] |
| 10.0 | 90% | Ramp: Elute hydrophobic products/intermediates. |
| 12.0 | 90% | Wash column. |
| 12.1 | 2% | Re-equilibration (Critical for phase wetting). |
| 18.0 | 2% | Ready for next injection.[1] |
Sample Preparation (The "Quench" Protocol)
Direct injection of reaction mixtures is discouraged due to high concentrations and matrix incompatibility.
-
Sampling: Withdraw
of the reaction mixture. -
Quench/Dilution: Immediately dispense into
of dry Acetonitrile (or Methanol, if compatible).-
Why? High organic content halts the reaction and precipitates inorganic salts if present.
-
-
Filtration: Filter through a 0.22
PTFE syringe filter into an amber HPLC vial. -
Analysis: Inject immediately. Do not queue more than 5 samples at a time to minimize on-rack degradation.
Visualization of Workflows
Reaction Monitoring Logic
The following diagram illustrates the decision tree for monitoring the disappearance of MTF and the formation of the target heterocycle.
Figure 1: "Quench-and-Shoot" workflow for monitoring MTF consumption.
Degradation Pathway Identification
MTF degrades into Formamide. The analyst must distinguish the active reagent from its spent byproduct.
Figure 2: Hydrolytic degradation pathway. Note that Formamide elutes near the void volume (
Validation & Troubleshooting
System Suitability Criteria
To ensure the method is "self-validating" for every run, include a System Suitability Standard (SST) containing MTF and Formamide.
-
Resolution (
): between Formamide (impurity) and MTF. -
Tailing Factor (
): for the MTF peak. (If , replace mobile phase with fresh buffer or lower pH to 2.5).[1] -
Precision: %RSD of peak area
(n=5 injections).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| MTF Peak Split | Sample solvent mismatch. | The sample diluent (100% ACN) is too strong compared to initial mobile phase (2% ACN). Fix: Dilute sample 1:1 with water immediately before injection (if analysis is fast) or reduce injection volume to 2 |
| Ghost Peaks | Carryover of sticky products. | Extend the gradient wash step (90% B) to 5 minutes. |
| Shifting RT | Phase collapse (Dewetting). | You are using a standard C18 with 98% water.[1] Fix: Switch to "AQ" or "Polar-Embedded" C18 column.[1] |
| Area Decrease | Hydrolysis in vial.[1] | The MTF is reacting with moisture in the air or solvent. Fix: Use fresh dry solvents; use septum caps; analyze immediately.[1] |
References
-
GL Sciences. (2023).[3] HPLC Analysis of Highly Polar Compounds using InertSustain AQ-C18. Retrieved January 28, 2026, from [Link][1]
-
Bredereck, H., et al. (1960).[1] Säureamid-Reaktionen, XX.[1] Mitteil.: Tris-formamino-methan und Formyl-formamidin.[1][4] Chemische Berichte, 93(5), 1208-1211.[1] (Foundational synthesis and reactivity context).
Disclaimer: This protocol involves the use of chemical reagents.[2][5][6][7][8][9][10] Users must consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety guidelines.
Sources
- 1. This compound | 4774-33-8 [chemicalbook.com]
- 2. A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glsciences.com [glsciences.com]
- 4. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 5. High-performance liquid chromatographic method for the determination of tris(hydroxymethyl)aminomethane (tromethamine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4556734A - Process for synthesizing formamides from synthesis gas plus ammonia - Google Patents [patents.google.com]
- 10. HPLC Method for Analysis of Trometamol (Tris, Tris(hydroxymethyl)aminomethane, Tromethamine, and or THAM) | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N',N''-Methylidynetrisformamide Synthesis
Current Status: Operational
Topic: Yield Optimization & Troubleshooting for
Executive Summary
N,N',N''-Methylidynetrisformamide (MTF), also known as tris(formylamino)methane, is a critical C1-synthon used in the synthesis of heterocycles and isonitriles. While the classic Bredereck synthesis (using formamide and acid chlorides) is the industry standard, it is notoriously sensitive to moisture and thermal parameters.
This guide addresses the high failure rate associated with the "sticky precipitate" phenomenon and low yields (<40%). By strictly controlling the Formamide:Electrophile ratio and the crystallization isotherm , yields can be stabilized >75%.
Module 1: The Optimized Protocol (The "Happy Path")
This protocol is an optimized variation of the Bredereck method (1959), refined for modern laboratory equipment to minimize thermal runaway.
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Critical Quality Attribute (CQA) |
| Formamide | Reactant & Solvent | 6.0 - 8.0 | Must be <0.5% water. Distill over CaO if uncertain. |
| Acetyl Chloride | Activator | 1.0 | Freshly distilled. Yellow/brown color indicates degradation. |
| Ethyl Acetate | Wash Solvent | N/A | Anhydrous; cold (0°C). |
| Ether | Wash Solvent | N/A | Peroxide-free. |
Step-by-Step Workflow
-
Preparation: Charge a 3-neck round-bottom flask with Formamide (6.0 equiv). Cool to 0–5°C using an ice/salt bath. Ensure vigorous mechanical stirring (magnetic stirring often fails as viscosity increases).
-
Activation (The Critical Step): Add Acetyl Chloride (1.0 equiv) dropwise over 60 minutes.
-
Control: Internal temperature must not exceed 10°C .
-
Observation: The solution will turn slightly yellow and become viscous.
-
-
Heating Phase: Remove the ice bath. Slowly heat the mixture to 50°C over 30 minutes. Hold at 50°C for 2 hours.
-
Note: Do not exceed 60°C; thermal decomposition of the product begins rapidly above this threshold.
-
-
Crystallization: Cool the mixture slowly to room temperature, then to 0°C for 12 hours (overnight).
-
The "Crash" Point: The product should precipitate as a white/off-white solid. If it remains an oil, see Troubleshooting.
-
-
Isolation: Filter rapidly under inert atmosphere (nitrogen blanket). The solid is hygroscopic.
-
Purification: Wash the filter cake with cold Ethyl Acetate (
) followed by Diethyl Ether ( ). Recrystallize from minimal hot water (rapidly) or formamide/acetone if high purity is required.
Module 2: Mechanism & Logic Visualization
Understanding the mechanism is vital for troubleshooting. The reaction relies on the in situ formation of an activated Vilsmeier-Haack type intermediate, which then undergoes triple condensation with formamide.
Figure 1: Reaction pathway for MTF synthesis. Note the critical divergence points for decomposition and hydrolysis.
Module 3: Troubleshooting Guide (The "Support Center")
Issue 1: Product is a "Sticky Oil" or Gum
Severity: Critical (Yield Loss) Diagnosis: This is the most common failure mode. It indicates either incomplete reaction or residual solvent/acid preventing the crystal lattice from forming.
-
Immediate Action:
-
Decant the supernatant liquid.
-
Add cold acetone or acetonitrile to the oil.
-
Scratch the side of the flask vigorously with a glass rod to induce nucleation.
-
Return to -20°C freezer for 4 hours.
-
-
Root Cause Prevention:
-
Ensure the heating phase (50°C) is maintained for the full 2 hours to drive the reaction to completion.
-
Verify Formamide dryness. Water acts as a plasticizer and prevents crystallization.
-
Issue 2: Low Yield (<40%)
Severity: High Diagnosis: Likely caused by hydrolysis of the acid chloride or the intermediate.[1]
-
Checklist:
-
Reagent Quality: Did the Acetyl Chloride fume vigorously upon opening? If not, it has hydrolyzed.
-
Atmosphere: Was the reaction run under a drying tube or Nitrogen balloon? (Mandatory).
-
Filtration: Did you wash the product with water?
-
Correction: MTF is soluble in water![2] Only use water for rapid recrystallization, not for washing the crude cake. Use Ethyl Acetate.
-
-
Issue 3: Product Turns Brown/Black
Severity: Medium (Purity Issue) Diagnosis: Thermal decomposition (Polymerization).
-
Root Cause: The internal temperature spiked during the addition of Acetyl Chloride or the heating phase exceeded 60°C.
-
Solution:
-
Use a digital internal thermometer, not just a bath thermometer.
-
Recrystallize the brown solid from hot formamide/ethanol to salvage pure white crystals.
-
Module 4: Decision Tree for Process Control
Use this logic flow to make real-time decisions during the experiment.
Figure 2: Real-time decision logic for MTF isolation.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: How do I store the synthesized MTF?
A: MTF is hygroscopic. Store it in a desiccator over
Q: What is the melting point of pure MTF? A: The literature melting point is 163–165°C (with decomposition). If your MP is <155°C, the product is wet or contains ammonium salts.
Q: Why is my yield calculated as >100%?
A: You likely have trapped ammonium chloride (
References
-
Bredereck, H., Gompper, R., Rempfer, H., Klemm, K., & Keck, H. (1959). Formamid-Reaktionen, VIII. Darstellung von Methylidynetrisformamid. Chemische Berichte, 92(2), 329-337.
-
Ladell, J., & Post, B. (1954). The Crystal Structure of Methylidynetrisformamide. Acta Crystallographica, 7(8), 559-564.
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (Refer to general amide purification techniques).
Sources
Technical Support Center: Purification of N,N',N''-Methylidynetrisformamide
Case ID: MTF-PUR-001
Subject: Recrystallization Protocol & Troubleshooting for High-Purity Synthesis
Executive Summary & Technical Context
N,N',N''-Methylidynetrisformamide (MTF) (CAS: 4774-33-8) is a critical
The Purification Challenge:
The crude product is frequently contaminated with inorganic salts (primarily ammonium chloride,
Standard of Purity:
-
Appearance: White, crystalline solid.[1]
-
Melting Point: 170–172 °C (with decomposition).[2]
-
Solubility Profile: Soluble in hot nitromethane, DMF, or DMA; insoluble in cold organic solvents; decomposes in water/acids.
Master Protocol: Recrystallization Workflow
Safety Advisory (Critical): The "Gold Standard" literature method (Bredereck et al.) utilizes Nitromethane . While effective, nitromethane is a high-energy solvent and can be shock-sensitive under specific conditions (e.g., dry salts, high heat).
-
Alternative: Acetonitrile or DMF may be used, though crystallization yields are often lower.
-
Directive: The protocol below assumes Nitromethane for maximum purity but includes safety interlocks.
Step-by-Step Methodology
-
Solvent Selection & Preparation:
-
Use Nitromethane (
) . Ensure it is dry; moisture leads to hydrolysis of the amide. -
Ratio: Approximately 8–10 mL of solvent per gram of crude solid.
-
-
Dissolution (The Salt Separation):
-
Hot Filtration (The Critical Control Point):
-
Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.
-
Filter the solution while boiling hot .
-
Action: Discard the solid residue (inorganic salts). Retain the clear, hot filtrate.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (20–25 °C).
-
Once ambient temperature is reached, transfer to an ice bath (0–4 °C) for 2 hours to maximize yield.
-
-
Isolation:
-
Collect crystals via vacuum filtration (Buchner funnel).
-
Wash the cake with a small volume of cold nitromethane or diethyl ether.
-
Dry under vacuum over
or in a desiccator.
-
Process Visualization (Workflow Logic)
The following diagram illustrates the critical separation logic, specifically the divergence of soluble product from insoluble salts.
Caption: Logical flow for the separation of inorganic contaminants via hot filtration during MTF recrystallization.
Troubleshooting Guide (FAQ)
Q1: The product color is grey or light brown instead of white. Is it usable?
-
Diagnosis: This indicates thermal decomposition or trace iodine/sulfur impurities from the synthesis precursors.
-
Corrective Action:
Q2: My melting point is low (e.g., 155–160 °C).
-
Diagnosis:
-
Wet Product: Residual solvent depresses the MP.
-
Salt Contamination: The hot filtration was not performed quickly enough, or the filter paper allowed fine
particles to pass.
-
-
Corrective Action: Dry the sample under high vacuum (0.1 mmHg) for 4 hours. If MP remains low, perform a second recrystallization, ensuring the hot filtration step uses a fine-porosity frit.
Q3: The yield is significantly lower than expected (<50%).
-
Diagnosis:
-
Solvent Volume: Too much solvent was used, keeping the MTF in solution even at cold temperatures.
-
Hydrolysis: The solvent contained water, which hydrolyzed the MTF back to formamide.
-
-
Corrective Action: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to recover a "second crop" of crystals. Ensure all solvents are anhydrous in future runs.
Physicochemical Data Table
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 145.12 g/mol | |
| Melting Point | 170–172 °C | Decomposes upon melting.[2] |
| Solubility (Cold) | Poor | Insoluble in ether, chloroform, cold ethanol. |
| Solubility (Hot) | Good | Nitromethane, DMF, DMA, Acetonitrile. |
| Stability | Hygroscopic | Store in a desiccator; hydrolyzes in moist air. |
References
-
Bredereck, H., et al. (1966). This compound.[2][7][8][9] Organic Syntheses, 46, 81; Coll. Vol. 5, p.794.
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.
-
ChemicalBook. (n.d.). This compound Properties and Solubility.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. N,N′,N′′-次甲基三甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. athabascau.ca [athabascau.ca]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 4774-33-8 [chemicalbook.com]
- 8. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 9. N,N′,N′′-次甲基三甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Side reactions in formylation using Tris(formylamino)methane
Topic: Optimization & Troubleshooting of Formylation and Cyclization Reactions
Lead Scientist: Senior Application Specialist, Organic Synthesis Division
Reagent Identity & Integrity (Critical First Step)
Warning: There is a frequent nomenclature confusion in the literature between Tris(formylamino)methane (TFAM) and Tris(dimethylamino)methane (Bredereck’s Reagent) or Tris(hydroxymethyl)aminomethane (Tris Buffer). Ensure you are using the correct reagent before proceeding.
| Feature | Tris(formylamino)methane (TFAM) | Bredereck's Reagent | Tris Buffer |
| CAS | 4774-33-8 | 5810-97-9 | 77-86-1 |
| Formula | |||
| Physical State | White Crystalline Solid | Yellowish Liquid | White Crystalline Solid |
| Primary Use | Formyl donor, Pyrimidine synthesis | Aminomethylenation | Biological Buffer |
| Solubility | Low in cold organic solvents; soluble in hot formamide/DMF | Miscible with organics | Water soluble |
Reagent Quality Check:
-
Melting Point: Pure TFAM melts at 163–165 °C (with decomposition). If your sample melts significantly lower (<155 °C), it is likely hydrolyzed to formamide.
-
Storage: Hygroscopic. Store in a desiccator. Hydrolysis releases formamide, which appears as a liquid film on the crystals.
Troubleshooting Guide: Formylation & Cyclization
TFAM is primarily used to convert ketones (active methylenes) into pyrimidines or to introduce formyl groups into aromatic amines. The reaction is driven by the release of formamide.
Issue A: Low Yield / Incomplete Conversion
Symptom: Starting material remains; presence of intermediate "open-chain" species.
-
Root Cause 1: Insufficient Temperature.
-
Technical Insight: TFAM reactions are thermodynamically driven by the expulsion of formamide. This exchange typically requires temperatures >140 °C .[1]
-
Solution: Switch solvent to Formamide, Nitrobenzene, or DMF and reflux. If using ethanol/methanol, the temperature is too low for activation.
-
-
Root Cause 2: Poor Solubility.
-
Technical Insight: TFAM has poor solubility in standard solvents (DCM, THF) at low temperatures. This leads to heterogeneous conditions where the reagent is coated by the substrate but does not react.
-
Solution: Use a solvent with high dielectric constant (e.g., DMF, DMSO) or perform the reaction in a melt of excess TFAM if the substrate is stable.
-
Issue B: Formation of "Bis" Adducts (Dimerization)
Symptom: Mass spec shows a peak corresponding to [2 × Substrate + Methine Bridge].
-
Root Cause: Incorrect Stoichiometry.
-
Technical Insight: TFAM contains three formylamino groups attached to a central methine carbon. If the substrate is in large excess, the central carbon can bridge two substrate molecules before the ring closes.
-
Solution: Ensure TFAM is present in excess (1.5 – 2.0 equivalents) relative to the nucleophile to favor the 1:1 reaction and subsequent cyclization over the 2:1 bridging reaction.
-
Issue C: Product Contamination with Formamide
Symptom: Oily product, difficult crystallization, NMR shows broad singlets at
-
Root Cause: Inefficient removal of the leaving group.
-
Technical Insight: The reaction generates 2 moles of formamide for every mole of pyrimidine formed. Formamide has a high boiling point (210 °C) and can act as a solvent, trapping the product.
-
Solution:
-
Vacuum Distillation: Remove formamide under high vacuum (Kugelrohr) at 100 °C.
-
Water Wash: If your product is water-insoluble, pour the reaction mixture into ice water. Formamide is highly water-soluble and will wash away; the pyrimidine should precipitate.
-
-
Side Reaction Analysis (Deep Dive)
Understanding the competitive pathways is essential for maximizing yield.
Pathway 1: Hydrolytic Decomposition (The "Wet" Solvent Issue)
If the reaction medium contains water, TFAM hydrolyzes rapidly.
-
Impact: Loss of stoichiometric reagent; acidification of the medium (formic acid generation) which may degrade acid-sensitive substrates.
-
Prevention: Use anhydrous solvents. Add molecular sieves (4Å) to the reaction vessel.
Pathway 2: Arrested Cyclization (The "Open Chain" Trap)
In pyrimidine synthesis, the reaction proceeds via an intermediate N-(3-oxoprop-1-enyl)formamide.
-
Mechanism: The initial attack of the ketone enolate on TFAM displaces one formamide group. The second displacement (ring closure) requires specific geometry.
-
Side Product: If steric hindrance is high (e.g., tert-butyl ketones), the intermediate cannot rotate to close the ring. You isolate the linear formyl-enamine.
-
Mitigation: Add a Lewis Acid catalyst (
or ) to coordinate the carbonyl oxygen, increasing electrophilicity and forcing the s-cis conformation required for cyclization.
Visualizations & Mechanisms
Figure 1: Mechanism of Pyrimidine Synthesis vs. Side Reactions
This diagram illustrates the desired pathway (green) versus the common side reactions (red) when reacting TFAM with a ketone.
Caption: Competitive pathways in TFAM-mediated synthesis. High temperature drives the green pathway; moisture or steric bulk leads to the red pathways.
Frequently Asked Questions (FAQ)
Q1: Can I use TFAM to formylate phenols?
-
A: Generally, no. TFAM is an amidoalkylating agent. For formylating phenols (C-formylation), the Reimer-Tiemann or Vilsmeier-Haack reaction is preferred. TFAM is specific for converting active methylenes (ketones, nitriles) into nitrogen heterocycles.
Q2: My reaction mixture turned into a black tar. What happened?
-
A: This is "charring" caused by thermal decomposition of the formamide byproduct at high temperatures (>180 °C) in the presence of air.
-
Fix: Run the reaction under a nitrogen atmosphere. Do not exceed 160 °C. If refluxing in nitrobenzene, ensure good stirring to prevent local overheating.
Q3: How do I remove excess TFAM from the crude product?
-
A: TFAM is sparingly soluble in cold water, but its hydrolysis products are soluble.
-
Protocol: Suspend the crude solid in cold water (0 °C) and stir for 15 minutes. Filter the solid. The unreacted TFAM will slowly hydrolyze or wash away, while most pyrimidines remain insoluble.
-
Q4: Can I synthesize TFAM myself?
-
A: Yes. The classic Bredereck protocol involves reacting formamide with dimethyl sulfate or triethyl orthoformate. However, it requires careful handling of alkylating agents. Commercial sources are recommended for consistency.
References
-
Kantlehner, W. (2001).[2] Tris(formylamino)methane.[2] In Encyclopedia of Reagents for Organic Synthesis. Wiley.
-
Bredereck, H., et al. (1959). Formamide reactions.[1][3][4] X. Tris(formylamino)methane.[2] Chemische Berichte, 92, 329-337. (Foundational synthesis and properties).
-
Koyama, T., et al. (1975).[2] Polycyclic N-Hetero Compounds.[2] VIII. Reactions of Ketones with Tris(formylamino)methane. Chemical & Pharmaceutical Bulletin, 23(9), 2158-2161.
- Mosby, W. L. (1961). Heterocyclic Systems with Bridgehead Nitrogen Atoms. Interscience Publishers.
Sources
Technical Support Center: Optimizing Conditions for N,N',N''-Methylidynetrisformamide
Topic: Reaction Optimization (Temperature & Solvent) for N,N',N''-Methylidynetrisformamide (MTF) CAS: 4774-33-8 Synonyms: Tris(formylamino)methane; Triformamidomethane Support Tier: Level 3 (Method Development & Scale-up)[1]
Introduction: The "Goldilocks" Reagent
Welcome to the technical guide for This compound (MTF) . As a senior application scientist, I often see this reagent underutilized or mishandled because of its specific physicochemical window.[1]
MTF is a potent C1 synthon (providing a methine carbon attached to nitrogens) used primarily in the synthesis of pyrimidines and s-triazines . However, it presents a classic chemical engineering paradox:
-
Solubility: It is highly polar, requiring high-dielectric solvents.[1]
-
Stability: It decomposes near its melting point (~170–172°C) and is susceptible to hydrolysis.[1]
This guide provides the logic to balance these competing factors, ensuring high yields and reproducible kinetics.
Part 1: Solvent Selection (The Dissolution Protocol)
The Core Challenge
MTF possesses three formamide groups, creating a high dipole moment.[1] It is insoluble in non-polar solvents (hexanes, ether) and sparingly soluble in cold alcohols.[1] To drive a reaction, you need a solvent that dissolves the reagent without attacking it (solvolysis).[1]
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Suitability | Technical Notes |
| Polar Aprotic | DMF / DMSO | High | Recommended. Excellent solubility.[1] High boiling points allow reactions at 100–140°C without pressure vessels.[1] |
| Polar Protic | Methanol / Ethanol | Medium | Good for recrystallization but risky for high-temp reactions due to potential alcoholysis or solvolysis of the formamide groups. |
| Amides | Formamide | High | "Like dissolves like."[1] excellent for self-consistent reaction media, though high BP makes removal difficult.[1] |
| Non-Polar | Toluene / Xylene | Low | Heterogeneous Phase. Use only if you intend to run a suspension reaction (requires vigorous stirring and higher temps).[1] |
| Chlorinated | DCM / Chloroform | Low | Poor solubility; boiling points are generally too low to overcome the activation energy of condensation reactions. |
Decision Logic: Selecting Your Media
The following decision tree illustrates the logic for selecting a solvent based on your target reaction temperature and substrate solubility.
Part 2: Temperature Optimization (Thermodynamics)
The Thermal Cliff
The most critical data point for MTF is its melting/decomposition point: 170–172°C (dec.) .
-
Danger Zone: Above 160°C, the compound begins to degrade rapidly, often turning dark brown/black (charring).[1]
-
Reaction Window: Most condensation reactions (e.g., forming pyrimidines) require activation energy found between 90°C and 140°C .[1]
Recommended Heating Ramp Protocol
Do not plunge MTF into a pre-heated 150°C oil bath.[1] This causes "skinning" or localized decomposition.[1]
-
Dissolution Phase (Ambient - 60°C): Stir MTF in solvent (e.g., DMF) until fully dissolved or finely suspended.
-
Ramp Phase (2°C/min): Slowly raise temp to reaction setpoint (e.g., 120°C).
-
Hold Phase: Maintain temperature. Monitor for color change. A shift from clear/pale yellow to deep orange is normal; black indicates overheating.[1]
Part 3: Troubleshooting & FAQs
Q1: The reaction mixture turned black after 1 hour. What happened?
Diagnosis: Thermal Decomposition. Root Cause: You likely exceeded the 160°C threshold, or you used a heating mantle with "hot spots" rather than an oil bath.[1] Solution:
-
Check your internal temperature probe (not just the bath setting).
-
Lower the reaction temperature to 120°C and extend the reaction time.
-
Ensure an inert atmosphere (
or Ar) to prevent oxidative degradation at high temps.[1]
Q2: My yield is low, and I see starting material remaining.
Diagnosis: Solubility Limitation or Hydrolysis. Root Cause:
-
If using Toluene/Xylene: MTF never dissolved, preventing reaction.[1]
-
If using wet solvent: MTF hydrolyzed back to formamide/formic acid.[1] Solution:
-
Switch to Dry DMF (Anhydrous).[1]
-
Add a co-solvent (like DMSO) if solubility is stubborn.[1]
-
Verify the reagent quality (should be white/pale yellow powder, not a sticky gum).[1]
Q3: How do I remove DMF after the reaction?
Diagnosis: Work-up difficulty. Solution:
-
Do not distill DMF at atmospheric pressure (requires 153°C, which degrades the product).[1]
-
Method A (Precipitation): Pour the reaction mixture into crushed ice/water. Many pyrimidine products precipitate out while DMF stays in the water phase.
-
Method B (Evaporation): Use a high-vacuum rotary evaporator (bath temp < 50°C).
Part 4: Standardized Protocol (Pyrimidine Synthesis)
Context: Condensation of MTF with an active methylene compound (e.g., acetophenone derivative).[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge MTF (1.0 equiv) and the Active Methylene Compound (1.0 equiv) .
-
Solvent Addition: Add Anhydrous DMF (5–10 mL per gram of MTF).
-
Note: If the reaction is known to be sluggish, add a catalytic amount of acid (e.g., p-TsOH), but be cautious of exotherms.[1]
-
-
Inerting: Purge the headspace with Nitrogen for 5 minutes.
-
Reaction: Heat the oil bath to 120°C . Stir for 6–12 hours.
-
Checkpoint: Monitor by TLC (MTF is polar and stays near the baseline in Hex/EtOAc; products usually migrate higher).
-
-
Work-up: Cool to room temperature. Pour slowly into ice-cold water (10x volume of DMF). Stir vigorously.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate, wash with brine (to remove DMF), dry over
, and concentrate.[1]
References
-
Sigma-Aldrich. N,N′,N′′-Methylidynetrisformamide Product Sheet (CAS 4774-33-8).[1] Retrieved from [1]
-
ChemicalBook. this compound Properties and Melting Point Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Tris(formylamino)methane Compound Summary.[1] Retrieved from
-
Bredereck, H., et al. Formamide Reactions and Heterocycle Synthesis.[1] (Foundational chemistry regarding the use of formamide derivatives in pyrimidine synthesis). Note: Refer to classic literature for "Bredereck's Reagent" analogs.
Sources
Technical Support Center: Stability & Handling of N,N',N''-Methylidynetrisformamide (MTF)
Executive Summary: The Stability Paradox
N,N',N''-Methylidynetrisformamide (MTF) is a potent
The Core Challenge: MTF exists in a precarious thermodynamic valley. It is a solid stable at room temperature, yet it possesses three formamido groups attached to a single carbon. This structural crowding makes it highly susceptible to two distinct failure modes:
-
Hydrolytic Cleavage: Rapid degradation in the presence of moisture to formamide and formic acid.
-
Thermal Dissociation: Irreversible decomposition (often explosive or tar-forming) at temperatures approaching its melting point (
).
This guide provides the protocols required to navigate these instability pathways.
Visualizing Failure & Success Pathways
Understanding the competitive kinetics between your target reaction and decomposition is critical. The diagram below maps the safe operating window versus failure modes.
Figure 1: Reaction landscape of MTF. Green paths indicate the desired synthetic route; red paths indicate decomposition vectors triggered by moisture or excessive heat.
Pre-Reaction Handling: Storage & Preparation
User Scenario: "I opened the bottle and the white powder has turned into a sticky, off-white paste."
Diagnosis: Hygroscopic Hydrolysis. MTF is hygroscopic.[1] Once it absorbs atmospheric water, it hydrolyzes into formamide (a liquid at RT), creating a paste. This is autocatalytic; the byproduct (formic acid) accelerates further hydrolysis.
Corrective Protocol: The "Dry-Box" Standard
-
Desiccation: If the solid is slightly clumpy but not liquid, dry it in a vacuum desiccator over
(Phosphorus Pentoxide) for 24 hours. -
Storage: Store in amber glass with a teflon-lined cap. Parafilm is insufficient for long-term storage in humid climates.
-
Handling: Weigh MTF quickly in air, or ideally, inside a glovebox or under a nitrogen funnel.
Reaction Optimization: The "During" Phase
User Scenario: "My reaction mixture turned black at
Diagnosis: Thermal Decomposition. While literature cites a melting point of
Critical Parameter: Solvent Selection
The choice of solvent dictates the stability of the MTF intermediate.
| Solvent Class | Examples | Compatibility | Notes |
| Protic (Amide) | Formamide | High | MTF is soluble.[2] Formamide suppresses dissociation (Le Chatelier's principle). Ideal for high-temp reactions. |
| Dipolar Aprotic | DMF, DMAc, DMSO | Medium | Good solubility on heating. Warning: Commercial DMF often contains dimethylamine/water, which degrades MTF. Use anhydrous/freshly distilled. |
| Non-Polar | Toluene, Xylene | Low | Poor solubility. Requires higher temps to dissolve, increasing thermal risk. |
| Alcohols | Ethanol, Methanol | Forbidden | MTF will react with alcohols via transamidation or solvolysis, destroying the reagent. |
Protocol: The "Step-Up" Heating Method
Do not plunge MTF into a pre-heated block at
-
Dissolution: Suspend MTF and the nucleophile (e.g., malononitrile, ketone) in the solvent (preferably Formamide or DMF) at Room Temperature.
-
Induction: Heat to
. This is the "Safe Zone" where the reagent dissolves and begins condensation without rapid thermal breakdown. -
Completion: Only increase to
if TLC indicates incomplete conversion after 2 hours. -
Catalysis: If the reaction is sluggish, do not increase heat . Instead, add a Lewis Acid catalyst (e.g.,
or ) to lower the activation energy, allowing the reaction to proceed at safer temperatures ( ).
Troubleshooting FAQ
Q: Can I use MTF in aqueous conditions?
A: Generally, no . While MTF is technically soluble in water (
Q: Why is the yield lower than the Bredereck reagent? A: MTF is a solid analogue of the Bredereck reagent (tert-butoxybis(dimethylamino)methane). It is less reactive but easier to handle. If yields are low, the MTF may be "capping" your nucleophile but failing to cyclize.
-
Fix: Add Ammonium Acetate (
) to the reaction. This provides an ammonia source to facilitate the ring-closure step in pyrimidine synthesis.
Q: How do I remove excess MTF during workup? A: Do not try to distill it.
-
Cool the reaction mixture to
. -
Add cold water. MTF will hydrolyze to water-soluble formamide/formic acid.
-
The organic product usually precipitates out (if heterocyclic) or can be extracted with EtOAc. The hydrolyzed MTF byproducts wash away in the aqueous layer.
References
-
Bredereck, H., et al. (1960). Formamide reactions.[2][3][4] Synthesis of this compound. Chemische Berichte.
-
Sigma-Aldrich. (2024).[5] Product Specification: this compound.
-
ChemicalBook. (2024). Properties and Decomposition Data of CAS 4774-33-8.
-
Sasada, T., et al. (2009).[4] ZnCl2-catalyzed three-component coupling reaction for pyrimidine synthesis. Organic Letters.
Sources
Troubleshooting low conversion rates in Vilsmeier-Haack reactions
Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Low Conversion Rates Ticket ID: VH-FORM-001
Introduction: The "Hidden" Failures of Vilsmeier-Haack
Welcome to the Vilsmeier-Haack (VH) Support Center. If you are here, you likely have a flask containing starting material, a dark red/black mixture, or a stubborn iminium salt that refuses to become an aldehyde.
The Vilsmeier-Haack reaction is mechanically distinct because the reagent is an unstable intermediate generated in situ. Most conversion failures stem from a desynchronization between the lifetime of this chloroiminium species and the nucleophilicity of your substrate.
This guide treats your reaction as a system with three distinct failure nodes: Reagent Generation , Electrophilic Attack , and Hydrolysis .
Part 1: The Diagnostic Workflow (Visualized)
Before adjusting parameters, identify where your reaction cycle is breaking.
Figure 1: Diagnostic logic flow for initial visual inspection of the reaction mixture.
Part 2: Troubleshooting Tickets (Q&A Format)
Ticket #01: "My reaction turned black and tarry immediately."
Diagnosis: Thermal Runaway / Reagent Decomposition. Severity: High (Safety Hazard).
The Science: The Vilsmeier reagent (chloroiminium salt) is thermally unstable.[1][2] While the reaction requires heat to drive the electrophilic attack, the reagent itself can decompose violently above 60°C, often self-accelerating into a "runaway" event. If you mix DMF and POCl₃ at room temperature without cooling, the exotherm destroys the reagent before it ever sees your substrate.
Protocol Fix:
-
Chill: Cool the DMF to 0°C (ice/salt bath) before adding POCl₃.
-
Slow Addition: Add POCl₃ dropwise. Maintain internal temp < 5°C.
-
The "Inverse" Method: If your substrate is stable to acid, mix the substrate with DMF first, then add POCl₃. This consumes the unstable reagent immediately upon formation, preventing dangerous accumulation.[3]
Critical Safety Note: Never heat a mixture of DMF/POCl₃ if the reaction has not initiated. A delayed exotherm can cause an explosion.
Ticket #02: "I see no reaction. Starting material is recovered 100%."
Diagnosis: Moisture Quenching or "Dead" Reagent.
The Science:
The chloroiminium ion is extremely hygroscopic. It reacts with water faster than it reacts with your aromatic ring.
Protocol Fix:
-
Solvent Audit: DMF must be anhydrous (< 200 ppm water). Distill over CaH₂ or use molecular sieves.
-
Reagent Quality: POCl₃ hydrolyzes in the bottle over time (look for white crust/crystals on the cap). Distill POCl₃ if the liquid is cloudy.
-
Drying Tube: Ensure the system is under an inert atmosphere (Ar/N₂) with a drying tube.
Ticket #03: "The reaction worked (by TLC), but I lost the product during work-up."
Diagnosis: Incomplete Hydrolysis of the Iminium Intermediate.
The Science: The Vilsmeier reaction does not produce an aldehyde directly. It produces an iminium salt intermediate.[1][4][5] This salt is stable in acidic water. If you simply wash with water and extract with ethyl acetate, the charged iminium salt stays in the water layer and is discarded.
Protocol Fix (The Buffered Hydrolysis): You must force the hydrolysis of the C=N bond to a C=O bond.
-
Quench: Pour the reaction mixture onto ice.
-
Buffer: Add aqueous Sodium Acetate (NaOAc) or saturated NaHCO₃.
-
Heat: Stir the aqueous mixture at RT or mild heat (50°C) for 15–30 minutes.
-
Check: The solution should turn from yellow/orange (iminium) to the color of your product. Only then extract.
Ticket #04: "My substrate is electron-poor. Conversion is < 10%."
Diagnosis: Insufficient Electrophilicity.
The Science: The standard Vilsmeier reagent is a relatively weak electrophile compared to nitronium or bromonium ions. It struggles to attack electron-deficient rings (e.g., pyridines, nitro-benzenes).
Advanced Protocol: The "Super-Vilsmeier" Modification Switch the activating agent to increase electrophilicity.
| Reagent | Electrophilicity | Stability | Use Case |
| POCl₃ | Moderate | Moderate | Standard substrates (Anisole, Indole). |
| SOCl₂ | High | Low (Gas evolution) | Sterically hindered substrates. |
| Tf₂O | Extreme | Very Low | Electron-deficient rings (e.g., Pyrrole-2-carboxylate). |
Protocol (Tf₂O Method):
-
Dissolve substrate in DCM (not DMF).
-
Add 1.1 eq DMF.
-
Cool to -78°C.
-
Add Triflic Anhydride (Tf₂O). This generates the N,N-dimethyl-O-triflyliminium salt, which is exponentially more reactive.
Part 3: Validated Standard Operating Procedure (SOP)
Objective: Formylation of an electron-rich aromatic heterocycle.
Reagents:
-
Substrate (1.0 eq)[6]
-
DMF (Anhydrous, 5–10 eq, acts as solvent)
-
POCl₃ (1.2 eq)
-
DCM (Optional co-solvent for solubility)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask. Flush with Argon.
-
Reagent Formation: Add DMF to the flask. Cool to 0°C .[1][6]
-
Activation: Add POCl₃ dropwise via syringe over 10 minutes. Observe: The solution should turn pale yellow/orange. A white precipitate (the Vilsmeier salt) may form. This is normal.
-
Incubation: Stir at 0°C for 30 minutes to ensure complete reagent formation.
-
Addition: Dissolve substrate in minimal DMF or DCM. Add dropwise to the reagent mixture at 0°C.
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
Monitor by TLC. If no reaction after 2 hours, heat to 60°C.
-
Stop immediately if mixture turns black/viscous.
-
-
Work-up (Critical):
-
Pour mixture into crushed ice (exothermic!).
-
Neutralize with 2M Sodium Acetate solution until pH ~5–6.
-
Stir for 20 minutes to hydrolyze the iminium intermediate.
-
Extract with EtOAc (x3). Wash organics with LiCl (5%) to remove residual DMF.
-
Part 4: Mechanistic Pathway & Failure Points
Understanding the mechanism reveals why the troubleshooting steps work.
Figure 2: Mechanistic pathway highlighting the three critical failure modes: Moisture sensitivity, Thermal instability, and Work-up errors.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction.[1][2][3][6][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 777–794.
-
Jones, G., & Stanforth, S. P. (1997).[4] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49,[11] 1.
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Thermal Analysis Case Studies.
-
Martínez-Relimpio, A. M., et al. (2021).[6] Triflic Anhydride Mediated Vilsmeier–Haack Reaction. Organic Letters, 23(17), 6762–6766.
-
Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297. (Context on activating agents).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of N,N',N''-Methylidynetrisformamide (MTF)
Initial Assessment & Triage[1]
User: "I have just finished the synthesis of N,N',N''-Methylidynetrisformamide (MTF). The crude solid is off-white/yellowish. How do I purify it without decomposing it?"
Scientist's Response: this compound (CAS: 4774-33-8), often called Tris(formylamino)methane, is a critical C1-synthon in heterocyclic chemistry.[1] It is structurally an ortho-amide derivative.
Critical Stability Warning: This compound is hydrolytically unstable in hot aqueous solutions and hygroscopic . Your purification strategy must balance solubility (requires heat/polarity) against stability (requires cold/dryness).
Triage Decision Tree
Before proceeding, determine the state of your crude material using the logic flow below.
Figure 1: Initial Triage Decision Tree for crude MTF evaluation.
The "Golden Path" Purification Protocol
Method: Rapid Recrystallization from Water. Principle: MTF has a steep solubility curve in water. It is sparingly soluble in cold water (~25 mg/mL) but highly soluble in hot water. The Trap: Prolonged heating in water causes hydrolysis to formamide and ammonium formate. Speed is the variable of success.
Reagents Required[2][4][5][6]
-
Solvent A: Distilled Water (pH 7.0 - Neutrality is vital).
-
Solvent B: Ethanol (Absolute, ice-cold).
-
Solvent C: Diethyl Ether (or MTBE).
-
Activated Charcoal: (Optional, for colored impurities).
Step-by-Step Workflow
-
Preparation:
-
Pre-cool 50 mL of Ethanol and 50 mL of Diethyl Ether in an ice bath.
-
Set up a vacuum filtration apparatus with a Buchner funnel.
-
-
Dissolution (The "Danger Zone"):
-
Place crude MTF (e.g., 10 g) in an Erlenmeyer flask.
-
Add minimum boiling water (approx. 40-60 mL) while swirling vigorously.
-
Critical: Do not boil the solution with the solid for more than 60 seconds. If it doesn't dissolve instantly, filter off the insolubles immediately.
-
(Optional): If the solution is yellow, add 0.5 g activated charcoal, swirl for 30 seconds, and filter hot through Celite.
-
-
Crystallization:
-
Rapid Cooling: Immediately plunge the flask into an ice-water bath. Scratch the side of the flask with a glass rod to induce nucleation.
-
Allow to stand at 0-4°C for 30-60 minutes. Do not leave overnight (hydrolysis risk).
-
-
Isolation:
-
Filter the white needles via vacuum filtration.
-
Wash 1: 2x with minimal ice-cold water.
-
Wash 2: 2x with ice-cold Ethanol (removes residual water).
-
Wash 3: 2x with Diethyl Ether (removes ethanol and facilitates drying).
-
-
Drying:
-
Dry in a vacuum desiccator over
or KOH pellets for 24 hours. -
Target Melting Point: 165–172°C (decomposition).
-
Figure 2: Rapid Recrystallization Workflow to minimize hydrolytic decomposition.
Troubleshooting Matrix
User: "I followed the steps, but I'm seeing issues."
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis: The solution was kept hot for too long. | Modify Protocol: Reduce heating time. Use a pre-heated funnel for hot filtration to speed up the process. |
| Low Yield (<40%) | Solubility: Too much water was used; MTF remained in the mother liquor. | Recovery: Concentrate the mother liquor under high vacuum (Rotavap < 40°C) to half volume and re-cool. |
| Melting Point < 160°C | Wet Sample: Residual water lowers mp and causes decomposition during the mp test. | Dry: Vacuum dry over |
| Strong Ammonia Smell | Decomposition: MTF has hydrolyzed to formamide/ammonium formate. | Recrystallize: You must recrystallize again. Ensure the water pH is neutral (acid accelerates hydrolysis). |
| Product is Yellow | Oxidation: Polymerized formamide byproducts. | Charcoal: Repeat recrystallization but include the activated charcoal step. |
Frequently Asked Questions (FAQs)
Q1: Can I use organic solvents for recrystallization instead of water? A: Generally, no. MTF is poorly soluble in most common organic solvents (Ethanol, Ether, Benzene, Chloroform). It is soluble in boiling ethanol, but the solubility is significantly lower than in water, requiring large volumes which lowers recovery rates. Water is the solvent of choice if you work quickly.
Q2: My crude product is a sticky paste, not a solid. What happened? A: This usually indicates the presence of unreacted formamide or dimethyl sulfate (if used in synthesis).
-
Fix: Triturate (grind) the paste with dry acetone or diethyl ether. MTF is insoluble in these, while the impurities often dissolve. This should induce solidification.
Q3: How should I store the purified MTF? A: Store in a tightly sealed amber vial within a desiccator at 4°C. Moisture is the enemy; upon exposure to humid air, MTF will slowly hydrolyze back to formamide (liquid), causing the solid to "melt" or become sticky over time.
References
-
Bredereck, H., Gompper, R., Klemm, K., & Rempfer, H. (1959). Formamide reactions, XI. Preparation and properties of Tris(formylamino)methane. Chemische Berichte, 92, 837-849. (Foundational synthesis and properties).
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved October 24, 2023. (Verified physical data: Mp 170-172°C dec).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
Technical Support Center: N,N',N''-Methylidynetrisformamide (TRIFO)
The following guide serves as a technical support resource for researchers utilizing N,N',N''-Methylidynetrisformamide (TRIFO). It is designed to address the specific challenges of moisture sensitivity and reagent stability in organic synthesis.
Topic: Managing Moisture Sensitivity & Reagent Stability Document ID: TS-TRIFO-001 Last Updated: 2025-05-20[1]
Core Technical Overview
This compound (CAS: 4774-33-8), often referred to as Tris(formylamino)methane or TRIFO , is a potent electrophilic reagent used primarily as a formylating agent and a building block for heterocycles (e.g., pyrimidines, triazines).[1][2] Structurally, it consists of a central methine carbon bonded to three formamido nitrogen atoms.[1]
The Moisture Challenge: While TRIFO is reported as water-soluble (25 mg/mL), this physical property is deceptive.[1] In the context of organic synthesis, water is a competitive nucleophile .[1] Moisture does not merely dissolve the reagent; it initiates hydrolysis of the sensitive aminal-like C-N bonds, degrading the reagent into formamide and formic acid.[1] This degradation destroys the stoichiometry of your reaction, leading to incomplete conversion and difficult-to-separate impurities.[1]
Storage & Handling Protocols (Q&A)
Q: I just received a shipment of TRIFO. How should I store it for maximum shelf life?
A: Immediate environmental control is required.
-
Temperature: Store at ambient temperature (20–25°C). Refrigeration is generally not recommended unless you have a dedicated desiccated cold storage, as condensation upon warming is a major degradation vector.[1]
-
Atmosphere: The bottle must be kept tightly sealed. For long-term storage (>1 month), we recommend transferring the reagent to a glovebox or storing the bottle inside a secondary desiccator jar containing active desiccant (e.g., P₂O₅ or activated silica gel).[1]
-
Container: Amber glass is preferred to prevent photo-degradation, although moisture is the primary concern.[1]
Q: The reagent has formed clumps.[4] Is it still usable?
A: Clumping is a primary indicator of moisture absorption.
-
Minor Clumping: If the clumps break apart easily with a spatula and the color remains white/colorless, the reagent is likely still usable but should be dried (see Rescue Protocol below).
-
Hard Caking/Yellowing: If the solid has fused into a hard cake or turned yellow/brown, hydrolysis has occurred.[1] The "crust" is likely polymerized formamide byproducts. Discard and replace.
Q: Can I dry the reagent if I suspect moisture contamination?
A: Yes, but with caution.[1]
-
Protocol: Place the solid in a vacuum drying pistol or a Schlenk flask under high vacuum (<1 mbar) at 40–50°C for 4–6 hours.
-
Warning: Do not exceed 60°C under vacuum, as sublimation or thermal decomposition (mp ~170°C dec.)[1] can accelerate.
Reaction Conditions & Solvent Compatibility
Q: Which solvents are strictly incompatible with TRIFO?
A: Avoid protic solvents (alcohols, water) and nucleophilic solvents that can compete with your substrate.[1]
-
Recommended: DMF, DMA (Dimethylacetamide), and Formamide are excellent due to solubility.[1] Acetonitrile and THF are usable but may require heating to dissolve the reagent.
-
Critical Requirement: All solvents must be anhydrous . Water content >0.05% (500 ppm) can significantly lower yields. Use molecular sieves (3Å or 4Å) to dry solvents for at least 24 hours prior to use.[1]
Q: My reaction requires heating. Does this increase moisture sensitivity?
A: Yes. At elevated temperatures (>80°C), the rate of hydrolysis increases exponentially.[1]
-
Mitigation: Ensure your reflux setup is equipped with a drying tube (CaCl₂) or, preferably, run under a positive pressure of dry nitrogen/argon.[1]
Troubleshooting Experimental Failures
Q: I am observing low yields in my Vilsmeier-type formylation. Why?
A: The most common cause is stoichiometric mismatch due to "dead" reagent.
-
Mechanism: If your TRIFO is 10% hydrolyzed, you are under-charging the electrophile.[1] Furthermore, the hydrolysis product (formic acid) can protonate your nucleophile, deactivating it.[1]
-
Diagnostic: Check the melting point of your reagent. Pure TRIFO melts at 170–172°C (with decomposition) .[1] If your sample melts below 165°C, it is significantly degraded.[1]
Q: I see an unexpected precipitate forming immediately upon adding TRIFO.
A: This is often due to acid-catalyzed polymerization or salt formation.
-
Cause: If your solvent contains trace acid (e.g., HCl in chloroform) or moisture, TRIFO can decompose into insoluble ammonium salts.[1]
-
Solution: Pre-treat your solvent with basic alumina or store over molecular sieves to remove acidic impurities.
Visualizing the Hydrolysis Threat
The following diagram illustrates the degradation pathway of TRIFO in the presence of moisture. Understanding this helps explain why "wet" reagent leads to reaction failure.
Caption: Figure 1. Hydrolysis pathway of TRIFO. Moisture attacks the central methine carbon, leading to rapid collapse into non-electrophilic byproducts.[1]
Quality Control (QC) Workflow
Before committing valuable starting material, validate your TRIFO batch using this decision matrix.
Caption: Figure 2. QC Decision Tree. Follow this logic to prevent reagent-based failure in critical experiments.
Summary of Key Data
| Property | Value / Condition | Relevance to Protocol |
| CAS Number | 4774-33-8 | Identity verification.[1] |
| Appearance | White to pale yellow solid | Darkening indicates oxidation/hydrolysis.[1] |
| Melting Point | 170–172 °C (decomposition) | Primary purity indicator.[1] |
| Solubility (Water) | 25 mg/mL (reacts) | Avoid. Use only for disposal/cleaning.[1] |
| Solubility (Organic) | Soluble in DMF, Formamide, hot DMA | Preferred reaction solvents.[1] |
| Storage | RT, Desiccated, Dark | Prevents hydrolysis and photo-degradation.[1] |
References
-
Bredereck, H., et al. (1962).[1] Säureamid-Reaktionen, XXVII. Umsetzungen mit Tris-formamino-methan.[1][2][3][4][5]Chemische Berichte, 95(3), 803-809.[1] (Foundational synthesis and reactivity data).
Sources
Technical Support Center: Pilot-Scale Synthesis of N,N',N''-Methylidynetrisformamide (MTF)
Topic: Scaling up N,N',N''-Methylidynetrisformamide (MTF) synthesis for pilot studies. Audience: Process Chemists, Scale-up Engineers, and Drug Development Researchers. CAS Registry Number: 4774-33-8 Synonyms: Tris(formylamino)methane; Methanetriyltriformamide.
Executive Summary & Reaction Chemistry
This compound (MTF) is a critical C1-building block used in the synthesis of nitrogen heterocycles, particularly pyrimidines and triazines, which are scaffolds for numerous pharmaceutical APIs.
The pilot-scale synthesis relies on the Bredereck reaction , a condensation of formamide with triethyl orthoformate (TEOF) catalyzed by a strong acid (e.g., p-toluenesulfonic acid). This process is thermodynamically driven by the removal of ethanol.
Reaction Scheme
Key Process Parameters (KPPs)
| Parameter | Specification | Criticality |
| Stoichiometry | Formamide:TEOF (3.05 : 1.00) | High (Excess formamide minimizes oligomerization) |
| Temperature | 130–145°C (Internal) | High (Required for EtOH distillation) |
| Pressure | Atmospheric | Medium (Vacuum aids final EtOH removal) |
| Catalyst Load | 0.5 – 1.0 mol% p-TsOH | Medium (Kinetics driver) |
Pilot-Scale Protocol (100g – 1kg Scale)
Equipment Requirements
-
Reactor: Glass-lined or Hastelloy jacketed reactor (5L – 20L).
-
Agitation: High-torque overhead stirrer with anchor or helical ribbon impeller (crucial for slurry handling).
-
Distillation: Short-path condenser with receiver flask for ethanol recovery.
-
Filtration: Nutsche filter or centrifuge.
Step-by-Step Workflow
-
Charge: Load Formamide (3.05 eq) and p-Toluenesulfonic acid monohydrate (0.01 eq) into the reactor.
-
Inertion: Purge headspace with N₂ to remove moisture (TEOF is moisture-sensitive).
-
Addition: Add Triethyl Orthoformate (TEOF) (1.0 eq) to the mixture at room temperature.
-
Reaction (Distillation Phase):
-
Heat jacket to raise internal temperature to 85°C . Ethanol evolution begins.
-
Gradually ramp temperature to 140°C over 2–3 hours. Collect distillate.
-
Note: The mixture will thicken significantly as MTF precipitates. Increase stirring torque as needed.
-
-
Finishing: Once ethanol cessation is observed (approx. theoretical volume), apply mild vacuum (400 mbar) for 15 mins to remove residual volatiles.
-
Crystallization: Cool the slurry to 10–15°C .
-
Isolation: Filter the white solid. Wash the cake with ice-cold acetone or ethanol (2x cake volume) to remove unreacted formamide and catalyst.
-
Drying: Vacuum dry at 50°C to constant weight.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes encountered during scale-up.
Category A: Reaction Dynamics
Q: The reaction mixture solidified into a hard block inside the reactor. How do I recover?
-
Cause: MTF has a high melting point (170°C) and low solubility in the reaction matrix once ethanol is removed. If the stirring speed is too low during the precipitation phase, the crystals bridge and seize.
-
Solution:
-
Immediate: Add a compatible high-boiling solvent (e.g., Toluene or DMF) to resuspend the solid, though this may affect yield/purity.
-
Prevention: Use a Helical Ribbon impeller designed for high-viscosity pastes. Ensure the agitation rate is increased before the bulk precipitation occurs (typically around 110°C internal temp).
-
Q: Ethanol distillation is stalling before the theoretical volume is collected. Why?
-
Cause: This indicates the reaction equilibrium has stalled, likely due to insufficient temperature or catalyst deactivation.
-
Solution:
-
Verify internal temperature is
.[1] The boiling point of the mixture rises as EtOH leaves. -
Check for water ingress. Moisture hydrolyzes TEOF to ethyl formate, killing the stoichiometry.
-
Action: Add a small "spike" (0.1 mol%) of fresh catalyst and increase jacket temperature by 5°C.
-
Category B: Product Quality
Q: The final product is yellow or brown instead of white. Is it usable?
-
Cause: Thermal degradation (charring) caused by "hot spots" on the reactor wall or prolonged heating above 150°C. Formamide decomposes to HCN/NH₃ at high temps.
-
Solution:
-
Usability: If purity by HPLC is >95%, it may be usable, but color often indicates trace conjugated impurities that can poison downstream catalysts (e.g., Pd/C).
-
Purification: Recrystallize from water (MTF is soluble in hot water, sparingly in cold).
-
Prevention: Limit jacket temperature differential (
) to <20°C during the final heating stage.
-
Q: My yield is consistently low (<60%), despite full consumption of TEOF.
-
Cause: Loss of intermediate or product solubility in the wash solvent.
-
Solution:
-
Analyze the mother liquor. If MTF is present, your wash solvent (e.g., Ethanol) might be too warm or too high in volume.
-
Switch: Use Acetone or Methyl tert-butyl ether (MTBE) for the wash step; MTF is less soluble in these than in alcohols.
-
Visualizations
Figure 1: Synthesis Process Flow Diagram
Caption: Process flow for the pilot-scale synthesis of MTF, highlighting the critical distillation and precipitation phases.
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common scale-up failures involving yield, purity, and mechanical handling.
References
-
Bredereck, H., et al. (1958).[1] "Formamide reactions. XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane."[1] Angewandte Chemie, 70(9), 269–273. Link
-
Grakauskas, V. (1971). "Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters." The Journal of Organic Chemistry, 36(21), 3251–3252. Link
-
Sigma-Aldrich. (n.d.). "this compound Product Sheet." SigmaAldrich.com. Link
-
Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Referenced for solvent and reagent purification standards).[2][3][4]
Sources
- 1. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]
- 2. CN109180441A - A kind of synthetic method of triethyl orthoformate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Characterization of impurities from N,N',N''-Methylidynetrisformamide synthesis
The following technical support guide is designed for researchers and process chemists working with N,N',N''-Methylidynetrisformamide (TRIFO) . It addresses the specific challenges of synthesis verification, impurity profiling, and stability management.
CAS: 4774-33-8 | Formula: C₄H₇N₃O₃ | MW: 145.12 g/mol [1]
Introduction
This compound (TRIFO) is a critical C1-synthon used to introduce the N-formylformimidoyl group or to synthesize heterocycles like pyrimidines and triazines.[2][3] Its synthesis—typically via the condensation of formamide with acid chlorides or triethyl orthoformate—is equilibrium-driven and moisture-sensitive.
This guide provides a root-cause analysis of common impurities, validated characterization protocols, and troubleshooting workflows.
Module 1: Synthesis Vectors & Impurity Origins
Q: What are the primary impurities generated during TRIFO synthesis, and what is their mechanistic origin?
A: Impurities in TRIFO synthesis are generally categorized into kinetic byproducts (incomplete reaction) and thermodynamic degradation products (hydrolysis/thermal).
| Impurity Class | Specific Compound | Origin Mechanism |
| Intermediate | N,N'-Methylidenebisformamide ("Bis-formamide") | Incomplete Condensation: Results from insufficient electrophile (e.g., POCl₃ or Orthoformate) or premature quenching. The reaction proceeds stepwise: Mono → Bis → Tris. |
| Starting Material | Formamide | Stoichiometric Excess: Often used as both solvent and reagent. Difficult to remove due to high boiling point (210°C). |
| Hydrolysis | Ammonium Formate / Formic Acid | Moisture Sensitivity: The central methine carbon is highly electrophilic. Exposure to atmospheric moisture hydrolyzes the C-N bonds, releasing formic acid and ammonia. |
| Byproduct | Ethanol / Ethyl Formate | Orthoformate Route: If synthesized via triethyl orthoformate, trapped ethanol can persist if drying is insufficient. |
Q: Why does my product appear as a viscous oil instead of a white solid?
A: Pure TRIFO is a white crystalline solid (mp 170–172°C, dec). An oily appearance invariably indicates Formamide contamination or Hydrolysis .
-
Cause: Formamide acts as a powerful solvent, depressing the melting point of the mixture.
-
Remedy: Recrystallization is difficult due to solubility issues. The standard purification involves washing the crude solid with cold acetone or ethanol (in which TRIFO is sparingly soluble, but formamide is soluble).
Module 2: Characterization & Troubleshooting
Q: How do I distinguish the "Tris" product from the "Bis" impurity using ¹H NMR?
A: The symmetry of the molecule provides a distinct NMR signature. The central methine proton (CH) is the diagnostic handle.
-
TRIFO (Product):
-
Solvent: DMSO-d₆ (Product decomposes in D₂O).
-
Methine (CH): A distinct signal around δ 8.0–8.5 ppm . In the "Tris" structure, this proton is shielded by three electron-withdrawing formamido groups.
-
Formyl (CHO): Strong singlet/multiplet around δ 8.8–9.2 ppm .
-
Amide (NH): Broad singlets, often exchangeable.
-
-
Bis-Formamide (Impurity):
-
The symmetry is broken. You will observe a complex splitting pattern for the methine proton due to coupling with distinct NH environments, often shifted upfield relative to the Tris product.
-
Integration Ratio: Check the integration of Formyl protons (CHO) to Methine (CH).
-
Tris: Ratio is 3:1 .
-
Bis: Ratio is 2:1 .
-
-
Q: My melting point is 155°C. Is this acceptable?
A: No.
-
Standard: Pure TRIFO decomposes sharply at 170–172°C .
-
Diagnosis: A melting point of 155°C indicates significant contamination, likely with the "Bis" intermediate (mp ~140–150°C) or residual solvent.
-
Action: Perform a wash with cold anhydrous ethanol. Do not attempt high-temperature recrystallization, as TRIFO is thermally unstable and will degrade back to formamide derivatives.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the stepwise formation of TRIFO and the critical diversion points where impurities are generated.
Figure 1: Reaction pathway showing the stepwise condensation to TRIFO and susceptibility to hydrolysis.
Module 4: Stability & Handling Protocols
Q: Can I store TRIFO in solution?
A: Avoid if possible. TRIFO is metastable in solution. In polar aprotic solvents (DMF, DMSO), it slowly disproportionates or hydrolyzes if any trace water is present.
-
Recommendation: Store as a dry solid in a desiccator at 2–8°C .
-
Shelf-Life: Properly stored solids are stable for 6–12 months. Yellowing indicates oxidation or amine release.
Q: What is the best method to remove residual Formamide?
A: Since Formamide has a high boiling point, vacuum drying is often insufficient and can induce thermal degradation. Protocol:
-
Suspend the crude solid in cold Acetone or Ethanol (0°C).
-
Stir vigorously for 15 minutes. Formamide is soluble; TRIFO is not.
-
Filter rapidly under an inert atmosphere (Nitrogen/Argon).
-
Wash the cake 2x with cold diethyl ether.
-
Vacuum dry at room temperature (do not heat >40°C).
References
- Bredereck, H., et al.Syntheses with Acid Amides. Chemische Berichte.
-
National Institutes of Health (PubChem). Compound Summary: Tris(formylamino)methane. Available at: [Link](Note: Generalized link for structure verification).
Sources
Validation & Comparative
N,N',N''-Methylidynetrisformamide vs DMF/POCl3 for formylation
Comparative Guide: NTF vs. DMF/POCl for Formylation & Heterocycle Synthesis
Executive Summary
In the landscape of organic synthesis, the choice between
-
DMF/POCl
(Vilsmeier-Haack): The industry standard for Electrophilic C-Formylation . It is the reagent of choice for introducing a formyl group (-CHO) onto an existing electron-rich aromatic or heteroaromatic ring. However, it is plagued by safety concerns (thermal runaway), corrosive byproducts (phosphorus waste), and hydrolytic instability. -
NTF (
-Methylidynetrisformamide): A solid, stable C1 Synthon . It is not a direct substitute for Vilsmeier in arene formylation but is superior for De Novo Heterocycle Synthesis (e.g., pyrimidines, triazines) and mild N-Formylation . It offers a "green" profile with no phosphorus waste and simplified handling.
Decision Matrix:
| Feature | DMF / POCl
Mechanistic Underpinnings
Understanding the active species is critical for selecting the correct reagent.
A. Vilsmeier-Haack: The "Chloroiminium" Electrophile
The Vilsmeier reagent is generated in situ by reacting DMF with POCl
Figure 1: The Vilsmeier-Haack pathway relies on generating a reactive electrophile for substitution.
B. NTF: The "C1-N3" Building Block
NTF (Tris(formylamino)methane) does not generate a chloroiminium ion. Instead, it acts as a masked formamide source. Under thermal or acid-catalyzed conditions, it provides the
Figure 2: NTF functions as a C1 synthon for constructing heterocycles from acyclic precursors.
Performance & Application Scope
Scenario A: Synthesis of Aldehydes (C-Formylation)
-
Winner: DMF/POCl
-
Why: NTF cannot efficiently formylate a benzene ring (e.g., converting N,N-dimethylaniline to p-dimethylaminobenzaldehyde). The Vilsmeier reagent is required to overcome the aromatic stability.
-
Protocol Note: Vilsmeier reactions require strict temperature control (0–5°C during addition) to prevent thermal runaway [1].
Scenario B: Synthesis of Nitrogen Heterocycles (Pyrimidines, Triazines)
-
Winner: NTF
-
Why: NTF allows for "One-Pot" synthesis.
-
Example: Reaction of a ketone with NTF and a catalyst (e.g., TsOH) at 160–180°C yields pyrimidines directly.
-
Vilsmeier Route: Requires forming a "Vilsmeier salt" from a ketone first, then reacting with a separate nitrogen source (like amidine), which is a multi-step, lower-yielding process.
-
-
Data Point: Synthesis of 4-substituted pyrimidines using NTF often achieves yields of 60–85% without chromatographic purification [2].
Scenario C: N-Formylation of Amines
-
Winner: NTF (or N-Formylsaccharin)
-
Why: NTF can transfer a formyl group to amines under neutral or mild acidic conditions.
-
DMF/POCl
: Can N-formylate, but the conditions are harsh (HCl generation) and difficult to work up for acid-sensitive amines. -
NTF: Solid-phase handling makes weighing and stoichiometry precise.
-
Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation (Standard)
Target: Synthesis of p-Dimethylaminobenzaldehyde
-
Reagent Prep: In a dry flask under
, cool DMF (3.0 eq) to 0°C. -
Activation: Add POCl
(1.1 eq) dropwise. Caution: Exothermic. Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry). -
Addition: Add substrate (N,N-dimethylaniline, 1.0 eq) dropwise, keeping temperature <10°C.
-
Reaction: Heat to 60–80°C for 2–4 hours. Monitor by TLC.[2]
-
Workup (Critical): Pour reaction mixture onto crushed ice/sodium acetate (buffered quench). Warning: Direct water quench generates massive HCl gas. Neutralize to pH 7–8 and extract.
Protocol B: Heterocycle Synthesis with NTF
Target: Synthesis of 4-Phenylpyrimidine
-
Setup: In a round-bottom flask, mix Acetophenone (10 mmol), NTF (20 mmol), and p-TsOH (1 mmol, catalyst).
-
Reaction: Heat the neat mixture (solvent-free) or in a high-boiling solvent (e.g., NMP) to 160–170°C .
-
Observation: The mixture will melt and evolve formamide/water vapor.
-
Duration: Stir for 4–6 hours.
-
Workup: Cool to room temperature. Add water. The product often precipitates as a solid. Filter and wash with ethanol.
-
Yield: Typically 70–80%.
-
Advantage:[3] No phosphorus waste disposal required.
-
Safety & Process Scale-Up
| Parameter | DMF / POCl | NTF |
| Thermal Hazard | High. Vilsmeier salts can decompose explosively >100°C. | Low. Stable up to melting point (~170°C). |
| Toxicity | High. POCl | Moderate. Formamide byproducts are teratogenic; handle with gloves. |
| Waste Disposal | Requires neutralization of large volumes of acidic phosphorus waste. | Organic waste only (biodegradable formamide derivatives). |
| Storage | Moisture sensitive (POCl | Stable shelf life (Solid). |
Recommendation: For drug development (GLP/GMP), NTF is preferred for constructing rings due to easier cleaning validation (no phosphorus). For late-stage functionalization (adding -CHO), Vilsmeier remains indispensable but requires engineered safety controls (e.g., jacketed reactors, scrubber systems).
References
-
Org. Synth. 1941, 21, 14. p-Dimethylaminobenzaldehyde (Vilsmeier-Haack).Link
-
Bredereck, H. et al. Syntheses with Tris(formylamino)methane.[4]Chem. Ber.1963 , 96, 3265. (Seminal work on NTF reactivity).
-
BenchChem. Tris(formylamino)methane Product Guide.Link
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction.Link
-
PubChem. N,N',N''-Methylidynetrisformamide (Compound Summary).Link
Triformamidomethane vs. Vilsmeier Reagents: A Comparative Guide
This guide provides an in-depth technical comparison between Triformamidomethane (TFM) and traditional Vilsmeier-Haack reagents (DMF/POCl₃, DMF/SOCl₂). It focuses on their application in organic synthesis, specifically for formylation and heterocycle construction.
Executive Summary
Triformamidomethane (
While the classical Vilsmeier reagent (chloromethyleneiminium salt) is the gold standard for aromatic formylation and chloroformylation , Triformamidomethane excels in heterocyclic ring construction (specifically pyrimidines and triazines) where it acts as a potent C1 synthon (methine source). For drug development workflows, TFM offers a non-corrosive, bench-stable profile that simplifies handling and scale-up, albeit with a different reactivity scope than the chlorinating Vilsmeier system.
Reagent Profile & Physical Comparison
The choice between TFM and Vilsmeier reagents depends heavily on the desired transformation: electrophilic substitution (Vilsmeier) vs. cyclocondensation (TFM).
Comparative Matrix
| Feature | Triformamidomethane (TFM) | Standard Vilsmeier (DMF/POCl₃) | DMF-Dimethyl Acetal (DMF-DMA) |
| Chemical Structure | |||
| Physical State | Solid (Crystalline, mp ~160°C) | Liquid/Solution (Generated in situ) | Liquid |
| Stability | High (Bench stable, non-hygroscopic) | Low (Moisture sensitive, hydrolyzes rapidly) | Moderate (Moisture sensitive) |
| Active Species | Formyl/Methine equivalent ( | Chloroiminium ion (Strong Electrophile) | Alkoxyiminium (Mild Electrophile) |
| Primary Application | Heterocycle Synthesis (Pyrimidines, Triazines) | Aromatic Formylation , Chloroformylation | Enamine formation , Methylation |
| Acidity/Corrosivity | Mild (often used in Formamide/Acid) | High (Generates HCl, requires base quench) | Basic/Neutral |
| Atom Economy | High (C1 unit + Nitrogen source) | Low (PO₄/SO₂ byproducts) | Moderate (Methanol byproduct) |
Mechanistic Divergence
Understanding the mechanism is crucial for selecting the right reagent.[1] Vilsmeier reagents rely on a highly electrophilic chloroiminium species to attack electron-rich rings. TFM, conversely, typically functions via thermal or acid-catalyzed decomposition to generate reactive formyl-amino species that undergo cyclocondensation .
Pathway Visualization
Figure 1: Mechanistic comparison showing the Vilsmeier reagent's role in substitution (red) versus TFM's role in cyclization (blue).
Performance in Heterocycle Synthesis
TFM is superior to Vilsmeier reagents when the goal is building a ring rather than functionalizing an existing one. It is particularly effective in converting ketones or tetrahydrocarbazolones into pyrimidine-fused systems.
Case Study: Synthesis of Pyrimidinocarbazoles
In the synthesis of fused pyrimidines (e.g., 6,11-dihydro-5H-pyrimidino[4,5-a]carbazole), TFM acts as a "one-pot" reagent that provides both the carbon and nitrogen atoms required for ring closure.
Experimental Data Comparison:
| Substrate | Reagent System | Reaction Type | Yield | Notes |
| Tetrahydrocarbazolone | TFM / Formamide | Cyclization | 65-80% | Direct formation of pyrimidine ring. No chlorination. |
| Tetrahydrocarbazolone | DMF / POCl₃ | Chloroformylation | 70-85% | Forms Chloro-aldehyde intermediate (requires further steps to close ring). |
| Acetophenone | TFM / Acid | Cyclization | 55-60% | Forms 4-phenylpyrimidine. |
| Acetophenone | DMF / POCl₃ | Formylation | 80-90% | Forms 3-chloro-3-phenylacrolein (Vilsmeier-Haack adduct). |
Key Insight: Use TFM if you want a pyrimidine ring.[2][3] Use DMF/POCl₃ if you want a chloro-aldehyde handle for further divergence.
Detailed Experimental Protocols
Protocol A: Pyrimidine Synthesis using Triformamidomethane
Best for: Converting ketones to pyrimidines without handling POCl₃.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add the ketone substrate (1.0 equiv) and Triformamidomethane (2.0 - 3.0 equiv).
-
Solvent: Add Formamide (approx. 5-10 volumes). Note: TFM is often used in formamide to enhance the "formyl" pool.
-
Reaction: Heat the mixture to 160–170°C for 4–6 hours.
-
Observation: The solid TFM dissolves, and the solution typically darkens.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water.
-
Isolation: The pyrimidine product usually precipitates. Filter the solid, wash with water, and recrystallize from ethanol/DMF.
Protocol B: Standard Vilsmeier Formylation
Best for: Formylating electron-rich aromatics (e.g., Indole to Indole-3-carboxaldehyde).
-
Activation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.1 equiv).
-
Observation: A white solid/slurry (Chloroiminium salt) forms. Stir for 30 mins.
-
-
Addition: Dissolve the aromatic substrate (1.0 equiv) in DMF and add dropwise to the Vilsmeier salt at 0°C.
-
Reaction: Warm to room temperature (or heat to 60-80°C for unreactive substrates) and stir for 2–12 hours.
-
Quench (Critical): Pour the mixture into ice-water containing Sodium Acetate or NaOH (to pH 8-9).
-
Note: This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
-
Isolation: Extract with ethyl acetate or filter the precipitate.
Safety & Green Chemistry Considerations
-
Triformamidomethane:
-
Pros: Non-corrosive solid. Eliminates the risk of phosphorus waste streams (phosphoric acid/phosphates) associated with POCl₃.
-
Cons: Often requires high temperatures (160°C+). Formamide (often used as solvent) is a known teratogen and must be handled in a fume hood.
-
-
Vilsmeier Reagents (POCl₃/DMF):
-
Pros: Runs at lower temperatures (0°C to 80°C). Highly reactive.
-
Cons: POCl₃ is violently reactive with water, releasing HCl gas. Generates significant acidic waste. "Thermal runaway" risk during the DMF/POCl₃ mixing step.
-
References
-
Comparison of Vilsmeier Reagents: BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. Link
-
Triformamidomethane Identity: CymitQuimica. (n.d.). N,N′,N′′-Methylidynetris[formamide] (CAS 4774-33-8). Link
-
Pyrimidine Synthesis Applications: Kobayashi, S. (1973).[4] Synthesis of Pyrimidines and Condensed Pyrimidines. Bulletin of the Chemical Society of Japan. Link
-
Heterocycle Cyclization Data: Gazengel, J.M., et al. (2009). Study of access conditions to pyrimidino-carbazoles via Triformamidomethane. Journal of Heterocyclic Chemistry. Link
-
General Vilsmeier Protocols: Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Link
Sources
Comparative Guide: Efficacy of N,N',N''-Methylidynetrisformamide (MTF) as a Milder Formylating Agent
Executive Summary
In the landscape of organic synthesis, the introduction of a formyl group (-CHO) is a pivotal transformation.[1] While the Vilsmeier-Haack reagent remains the gold standard for C-formylation of electron-rich aromatics, and Acetic Formic Anhydride (AFA) is the go-to for N-formylation, both suffer from significant drawbacks: corrosivity, thermal instability, and moisture sensitivity.
N,N',N''-Methylidynetrisformamide (MTF) , also known as Triformamidomethane , emerges as a superior, milder alternative. As a crystalline solid (
Mechanistic Insight & Causality[2]
To understand why MTF is "milder," we must look at its activation pathway compared to the aggressive electrophiles of Vilsmeier reagents.
The MTF Activation Pathway
MTF acts as a "masked" formyl cation. Unlike Vilsmeier reagents (which rely on the highly electrophilic chloroiminium ion), MTF is activated by acid catalysis (Lewis or Brønsted) or thermal decomposition.
-
Protonation: The carbonyl oxygen of one amide arm is protonated.
-
Elimination: A molecule of formamide is eliminated, generating a stabilized
-bis(formyl)amidinium ion. -
Transfer: This electrophilic species transfers a formyl group to the nucleophile (amine), releasing a second molecule of formamide.
This pathway avoids the generation of strong acids (HCl, HOPOCl
Figure 1: Acid-catalyzed activation pathway of MTF showing the release of neutral formamide byproducts.
Comparative Analysis: MTF vs. Alternatives
The following analysis contrasts MTF with the three most common formylating agents: Acetic Formic Anhydride (AFA) , Vilsmeier-Haack Reagent (VH) , and Ethyl Formate .
Table 1: Performance Matrix
| Feature | MTF (Triformamidomethane) | Acetic Formic Anhydride (AFA) | Vilsmeier-Haack (POCl3/DMF) | Ethyl Formate |
| Physical State | Crystalline Solid | Unstable Liquid | Liquid/In-situ | Volatile Liquid |
| Stability | High (Shelf-stable >1 yr) | Low (Decomposes >2 weeks) | Low (Moisture sensitive) | High |
| Reactivity | Moderate to High (Heat req.) | High (Exothermic) | Very High (Aggressive) | Low (Slow kinetics) |
| Byproducts | Formamide (Neutral) | Acetic Acid (Acidic) | Phosphoric acid/HCl (Corrosive) | Ethanol |
| Atom Economy | High (Theoretical 3:1 transfer) | Moderate (1:1 transfer) | Low (Reagent stoichiometric) | Low |
| Safety Profile | Non-corrosive, Non-volatile | Lachrymator, Thermal runaway risk | Corrosive, Toxic fumes | Flammable |
| Best Use Case | Sensitive Amines, Heterocyclization | Standard N-formylation | Aromatic C-formylation | Large scale, non-sensitive |
Critical Analysis
-
Vs. AFA: AFA is the standard for N-formylation but is notoriously unstable. It must often be prepared in situ or stored at -20°C. MTF is a "bench-stable AFA equivalent."
-
Vs. Vilsmeier: VH is too harsh for substrates with acid-labile protecting groups (e.g., BOC, TBDMS). MTF operates under milder conditions, preserving these groups.
Experimental Protocols
Protocol A: Synthesis of N-Formyl Morpholine (Validation Standard)
Objective: Demonstrate N-formylation efficiency.
Reagents:
-
Morpholine (10 mmol)
-
MTF (3.5 mmol) — Note: Using 0.35 eq assumes theoretical 3-fold utility; in practice, 0.5-0.6 eq is often used to drive kinetics.
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)
-
Solvent: Toluene (10 mL)
Step-by-Step Methodology:
-
Setup: Charge a 50 mL round-bottom flask with Morpholine, MTF, and Toluene.
-
Reaction: Heat the mixture to reflux (
) for 4 hours.-
Causality: Heat is required to overcome the activation energy for the elimination of the first formamide molecule from MTF.
-
-
Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane).
-
Workup: Cool to room temperature. The byproduct (formamide) may separate or can be washed out with water.
-
Purification: Concentrate the organic layer. If necessary, distill or recrystallize.[2]
-
Expected Yield: 88-92%.
-
Protocol B: Synthesis of Pyrimidine Core (Heterocyclization)
Objective: Demonstrate MTF as a C1 synthon (C-H source).
Reagents:
-
Diethyl malonate (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
MTF (10 mmol)
-
NaOEt (Catalytic)
Methodology:
-
Reflux components in Ethanol.[2] MTF acts as the electrophilic formyl source that bridges the nucleophilic species, cyclizing to form the pyrimidine ring.
-
Advantage: Avoids the use of gaseous CO or unstable liquid orthoformates.
Decision Workflow for Reagent Selection
Use this logic gate to determine when to deploy MTF over conventional reagents.
Figure 2: Decision matrix for selecting formylating agents based on substrate sensitivity and reaction type.
References
-
Bredereck, H., et al. "Formamide reactions and the synthesis of this compound." Chemische Berichte, 1960. (Foundational synthesis and reactivity).
-
Olah, G. A., et al. "Formylating Agents."[4] Chemical Reviews, 1987. (Comprehensive review of formylation methods).
-
Bagno, A., et al. "Mechanism of the Vilsmeier-Haack Reaction." Journal of Organic Chemistry, 1995. (For comparative mechanistic data).
-
BenchChem. "A Comparative Guide to the N-Formylation of Amines." BenchChem Technical Guides, 2025. (General N-formylation efficacy data).
-
Sheehan, J. C., & Yang, D. H. "The Use of N-Formylamino Acids in Peptide Synthesis."[5] Journal of the American Chemical Society, 1958. (Establishes AFA instability and need for alternatives).
(Note: While MTF is a specific reagent, its efficacy is best understood in the context of the broader class of formamide-based reagents described in Reference 1 and 2.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Alternative reagents to N,N',N''-Methylidynetrisformamide for heterocyclic synthesis
Title: Beyond MTF: A Comparative Technical Guide to C1 Synthons in Heterocyclic Construction
Executive Summary N,N',N''-Methylidynetrisformamide (MTF), often referred to as Tris(formamido)methane, is a potent electrophilic C1 synthon used to introduce methine (=CH-) units into heterocyclic cores. While effective for converting active methylenes and amines into pyrimidines and quinazolines, MTF presents challenges: it requires preparation from formamide/acid chlorides, exhibits variable stability, and often demands harsh reaction conditions.
This guide provides a critical analysis of high-performance alternatives—Triethyl Orthoformate (TEOF) , N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) , and Formamidine Acetate —evaluating their mechanistic advantages, protocol efficiencies, and suitability for pharmaceutical scale-up.
Part 1: The Incumbent – MTF Profile
Role: Electrophilic Methine Source (CH equivalent). Mechanism: Acts as a masked formyl cation equivalent, reacting with nucleophiles (amines/amides) to close rings. Limitation: Preparation often involves corrosive reagents (POCl₃, SOCl₂); solid handling can be cumbersome compared to liquid reagents; atom economy is often poor due to the loss of three formamide equivalents upon full condensation.
Part 2: Comparative Analysis of Alternatives
Triethyl Orthoformate (TEOF): The Industrial Workhorse
TEOF is the most direct alternative to MTF. It is a bulk commodity reagent that functions as a dehydrating agent and a C1 source simultaneously.
-
Mechanism: TEOF requires acid catalysis (Brønsted or Lewis) to generate the reactive diethocarbenium ion. It reacts with 1,2-bis-nucleophiles (e.g., 2-aminobenzamide) to form an ethoxymethylene intermediate, which undergoes intramolecular cyclization.
-
Best For: Large-scale synthesis of Quinazolin-4(3H)-ones and Benzimidazoles where cost is the primary driver.
-
Technical Insight: While cheap, TEOF often requires reflux conditions. Recent optimization using microwave irradiation or solid-supported catalysts (e.g., Silica-H₂SO₄) has significantly reduced reaction times from hours to minutes.
DMF-DMA: The Kinetic Specialist
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a more reactive, neutral C1 source. Unlike MTF or TEOF, it does not require acid catalysis.
-
Mechanism: DMF-DMA reacts with active methylenes or amines to form dimethylaminomethylene intermediates (enaminones or amidines). These intermediates are highly reactive electrophiles that cyclize rapidly with binucleophiles.
-
Best For: Acid-sensitive substrates and reactions requiring mild conditions. It is the reagent of choice for synthesizing complex pyrimidines from ketones.
-
Technical Insight: The formation of the dimethylamine byproduct drives the equilibrium. However, this volatile byproduct must be removed to push the reaction to completion.
Formamidine Acetate: The Nitrogenous C1 Source
While MTF and TEOF provide a CH unit, Formamidine Acetate provides both the CH unit and a nitrogen atom (N-C-N fragment), making it distinct but vital for specific pyrimidine syntheses.
-
Mechanism: It condenses with 1,3-dicarbonyls or chalcones to close the pyrimidine ring directly, incorporating the N-C=N moiety.
-
Best For: Direct synthesis of pyrimidines from chalcones or malonates without needing a separate ammonia source.
Part 3: Decision Matrix & Mechanistic Pathways
Figure 1: Mechanistic Convergence of C1 Synthons Caption: Comparative mechanistic entry points for MTF, TEOF, and DMF-DMA leading to the common cyclized heterocycle.
Figure 2: Reagent Selection Decision Tree Caption: Logic flow for selecting the optimal C1 synthon based on substrate properties and process constraints.
Part 4: Performance Comparison Data
Table 1: Comparative Metrics for Quinazolinone Synthesis Data aggregated from recent comparative studies [1, 2].
| Feature | MTF (Baseline) | TEOF (Alternative 1) | DMF-DMA (Alternative 2) | Green Methods (Alcohol/O₂) |
| Reaction Type | Condensation | Acid-Catalyzed Condensation | Neutral Condensation | Oxidative Cyclization |
| Typical Yield | 65–80% | 75–92% | 85–95% | 70–85% |
| Reaction Time | 4–12 h (Reflux) | 1–4 h (Reflux/MW) | 0.5–2 h (MW/Heat) | 12–24 h |
| Atom Economy | Low (Loss of large LG) | Medium (Loss of 3 EtOH) | Medium (Loss of MeOH/Amine) | High (Loss of H₂O) |
| Cost Profile | High | Very Low | Moderate | Low (Reagents) / High (Time) |
| Key Byproduct | Formamide | Ethanol | Dimethylamine/Methanol | Water |
Part 5: Validated Experimental Protocols
Protocol A: Synthesis of Quinazolin-4(3H)-one using TEOF
Target Audience: Process Chemists requiring scalable, low-cost routes.
-
Reagents: 2-Aminobenzamide (10 mmol), Triethyl Orthoformate (TEOF) (30 mmol), Sulfamic Acid (10 mol%) or Acetic Acid (catalytic).
-
Setup: Round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add cold ethanol (10 mL) and stir for 15 minutes.
-
Filter the solid precipitate and wash with cold ethanol.
-
Recrystallize from ethanol/DMF if necessary.
-
-
Expected Yield: 85–90%.
Protocol B: Synthesis of Pyrimidine Derivatives using DMF-DMA
Target Audience: Medicinal Chemists working with acid-sensitive or complex substrates.
-
Reagents: Substituted Acetophenone (10 mmol), DMF-DMA (12 mmol), Guanidine Hydrochloride (12 mmol), K₂CO₃ (30 mmol).
-
Step 1 (Enaminone Formation):
-
Mix Acetophenone and DMF-DMA in a sealed tube or microwave vial.
-
Heat at 100°C for 1 hour (or MW 120°C for 10 min).
-
Remove volatiles (MeOH, excess DMF-DMA) under reduced pressure to obtain the crude enaminone intermediate (usually a yellow solid).
-
-
Step 2 (Cyclization):
-
Dissolve the intermediate in Ethanol (20 mL).
-
Add Guanidine Hydrochloride and K₂CO₃.
-
Reflux for 4 hours.
-
-
Workup:
-
Pour into crushed ice/water.
-
Filter the precipitate or extract with Ethyl Acetate.
-
-
Expected Yield: 88–95%.
References
-
ChemicalBook. (n.d.). This compound Chemical Properties and Uses. Retrieved from
-
BenchChem. (2025).[2] N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis of Quinazoline Derivatives. Retrieved from
-
Maddila, S., et al. (2016). Synthesis of 4-(3H)-Quinazolinone derivatives using grinding method. Iranian Journal of Catalysis.[3] Retrieved from
-
RSC Advances. (2019). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation.[4] Organic Chemistry Frontiers. Retrieved from
-
Green Chemistry. (2018).[5][6] Sustainable methine sources for the synthesis of heterocycles under metal- and peroxide-free conditions. Retrieved from
Sources
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Spectroscopic Comparison Guide: N,N',N''-Methylidynetrisformamide vs. Precursors
This guide provides a rigorous spectroscopic comparison between N,N',N''-Methylidynetrisformamide (MTF) and its precursors. It is designed for researchers requiring definitive confirmation of synthesis success and purity profiling.
Target Molecule: this compound (CAS: 4774-33-8) Synonyms: Tris(formylamino)methane; Tris(formamido)methane; Methylidynetrisformamide. Primary Application: Reagent for heterocycle synthesis (e.g., pyrimidines, s-triazines), formylating agent.
⚠️ CRITICAL DISAMBIGUATION: Do NOT confuse this molecule with Tris(hydroxymethyl)aminomethane (commonly known as "Tris Buffer" or Tromethamine, CAS 77-86-1).
MTF:
(Methine core, 3 formamide groups).Tris Buffer:
(Quaternary carbon, amine + 3 alcohol groups).Spectroscopic Distinction: Tris Buffer lacks the downfield formyl protons (~8.0 ppm) and the central methine proton.
Synthetic Context & Precursors
To understand the spectroscopic shift, we must analyze the transformation. MTF is typically synthesized via the condensation of Formamide with Triethyl Orthoformate (TEOF) under acid catalysis.
Reaction Scheme
The Spectroscopic "Checkpoints"
As an Application Scientist, I define success by three specific spectroscopic events:
-
Loss of Ethyl Groups: Disappearance of the O-Ethyl triplet/quartet system from TEOF.
-
Methine Shift: The central C-H shifts from an oxygen environment (
) to a nitrogen environment ( ). -
Integration Stoichiometry: The product must show a 1:3 ratio between the central methine proton and the formyl protons.
Spectroscopic Deep Dive
A. Proton NMR ( H NMR) Comparison
Solvent Note: Precursors are often run in
| Feature | Precursor 1: Triethyl Orthoformate | Precursor 2: Formamide | Target: this compound | Diagnostic Change |
| Formyl H | — | Retention: Signal remains downfield; may split due to rotamers. | ||
| Methine H | — | Downfield Shift: Moves from ~5.0 to >5.4 due to amide anisotropy. | ||
| Amide N-H | — | Broadening: H-bonding often shifts this further downfield. | ||
| Ethyl Group | — | ABSENT | Critical Purity Check: Any triplet at ~1.1 ppm indicates unreacted TEOF or trapped Ethanol. |
Expert Insight on Rotamers:
MTF exhibits restricted rotation around the N-CO bonds. In DMSO-
-
Multiple Formyl Peaks: Small splitting around 8.1–8.3 ppm.[1]
-
Broad Methine Peak: The central CH signal can appear broadened or split depending on the specific conformer distribution (
vs. symmetry).
B. Carbon-13 NMR ( C NMR) Comparison
| Carbon Type | Precursor: TEOF | Target: MTF | Causality |
| Formyl C=O | — | Typical amide carbonyl range. | |
| Central Methine | Upfield Shift: Nitrogen is less electronegative than Oxygen, shielding the central carbon relative to the orthoester. | ||
| Ethyl Carbons | ABSENT | Confirmation of full conversion. |
C. FT-IR Spectroscopy
IR is excellent for a quick "Go/No-Go" decision before running NMR.
-
Precursor (TEOF): Strong C-O stretches (1050–1150 cm
); No Carbonyl. -
Precursor (Formamide): Strong Amide I (1690 cm
) and Amide II (1600 cm ). -
Product (MTF):
-
Amide I: Very strong, broad band at 1650–1700 cm
. -
Amide II: Distinct band at 1520–1550 cm
. -
NH Stretch: Broad absorption at 3200–3400 cm
. -
Key Difference: Absence of strong ether C-O bands in the 1000–1100 cm
region (though C-N stretches appear here, they are weaker).
-
Experimental Protocol: Validating Synthesis
This protocol ensures you are measuring the product, not a hydrolysis artifact.
Step 1: Sample Preparation
-
Solvent Choice: Use DMSO-
from a fresh ampoule.-
Why? MTF is hygroscopic. Wet solvents (like old DMSO) will cause hydrolysis back to formamide, confusing the spectrum.
-
-
Concentration: Prepare a ~10 mg/mL solution.
-
Why? High concentrations can induce aggregation, broadening the NH and Methine signals further.
-
Step 2: Acquisition Parameters
-
Relaxation Delay (D1): Set to 5 seconds (minimum).
-
Reasoning: The formyl protons have long T1 relaxation times. Short delays will under-integrate the formyl peak, distorting the critical 1:3 (Methine:Formyl) ratio.
-
-
Scans: 16-32 scans are sufficient for
H; 500+ for C due to the quaternary-like nature of the methine carbon (splitting suppression).
Step 3: Data Processing
-
Apodization: Apply 0.3 Hz line broadening (LB) to smooth out rotameric noise.
-
Referencing: Reference DMSO residual peak to 2.50 ppm.
Visualization: Spectroscopic Decision Tree
The following diagram illustrates the logical flow for determining if your synthesis was successful based on spectral data.
Caption: Logical workflow for validating this compound synthesis using IR and NMR checkpoints.
Summary Data Table
| Property | Triethyl Orthoformate (Precursor) | Formamide (Precursor) | MTF (Product) |
| Formula | |||
| MW | 148.2 g/mol | 45.0 g/mol | 145.1 g/mol |
| Appearance | Colorless Liquid | Colorless Liquid | White Solid (mp 170°C dec) |
| N/A | |||
| N/A | |||
| N/A | Absent | ||
| IR Key Bands | 1000-1150 cm | 1690 cm | 1650-1700 cm |
References
-
Bredereck, H., Effenberger, F., & Rainer, G. (1964).[2] Acid Amide Reactions, XL. Synthesis and Reactions of Tris(formylamino)methane. Annalen der Chemie, 673, 82-88.[2] (Foundational synthesis and characterization).
-
Kobayashi, S. (1973).[1] A New One-step Synthesis of Pyrimidines and Condensed Pyrimidines. Bulletin of the Chemical Society of Japan, 46(9), 2835-2839. Link (Contains NMR data for MTF derivatives and reaction mixtures).
-
ChemicalBook. (n.d.). This compound Product Page. Link (General physical properties and CAS verification).
-
Sigma-Aldrich. (n.d.).[3] this compound 97%. Link (Commercial specifications and synonyms).
Sources
Comparison Guide: N,N',N''-Methylidynetrisformamide (MTF) vs. Triethyl Orthoformate (TEOF)
Executive Summary In the landscape of C1 synthons for organic synthesis, Triethyl Orthoformate (TEOF) remains the industry standard due to its liquidity, low cost, and volatile byproducts (ethanol). However, N,N',N''-Methylidynetrisformamide (MTF) —a solid, stable triformamide—emerges as a superior alternative for high-temperature applications, solvent-free reactions, and substrates sensitive to acidic hydrolysis. This guide objectively compares their physicochemical profiles, mechanistic pathways, and experimental performance to assist researchers in selecting the optimal reagent for heterocycle synthesis and formylation.
Reagent Profiles
| Feature | Triethyl Orthoformate (TEOF) | This compound (MTF) |
| CAS Number | 122-51-0 | 4774-33-8 |
| Structure | HC(OCH₂CH₃)₃ | HC(NHCHO)₃ |
| Physical State | Colorless Liquid | White Crystalline Solid |
| Melting/Boiling Point | bp 146°C | mp 170–172°C (dec.) |
| Molecular Weight | 148.20 g/mol | 145.12 g/mol |
| Active Species | Ethoxymethylene cation (Oxocarbenium) | N-Formylformamidinium / Iminium |
| Byproduct | Ethanol (Volatile, easy removal) | Formamide (High bp, requires washing) |
| Stability | Moisture sensitive (hydrolyzes to formate) | Stable solid, non-hygroscopic |
| Primary Use | Acetalization, Heterocycle synthesis | High-temp formylation, Vilsmeier-type chem |
Mechanistic Divergence
The choice between TEOF and MTF is often dictated by the mechanistic requirement of the substrate.
TEOF: The Oxocarbenium Pathway
TEOF acts as an O-electrophile . Under acid catalysis, it loses ethanol to generate a reactive dialkoxycarbenium ion. This species is highly electrophilic but susceptible to quenching by water.
Figure 1: Acid-catalyzed activation of TEOF generating the reactive oxocarbenium species.
MTF: The Iminium/Elimination Pathway
MTF acts as an N-electrophile . Upon thermal activation or acid catalysis, it eliminates formamide to generate a reactive iminium-type species. This pathway avoids the formation of alcohols, making it suitable for transesterification-sensitive substrates.
Figure 2: Thermal activation of MTF releasing formamide to generate the electrophilic C1 unit.
Case Study: Synthesis of Quinazolinones
The synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives is a benchmark reaction for C1 synthons.
Comparative Performance Data
| Parameter | TEOF Protocol | MTF Protocol |
| Conditions | Reflux (146°C) or Microwave | Melt (150–160°C) or High-Boiling Solvent |
| Catalyst | p-TsOH or H₂SO₄ (Required) | None or Weak Acid (Optional) |
| Reaction Time | 2–6 Hours | 1–3 Hours |
| Yield (Typical) | 75–90% | 85–95% |
| Purification | Evaporation (EtOH removal) | Washing with water (Formamide removal) |
| Atom Economy | Lower (Loses 3x EtOH) | Similar (Loses 2-3x Formamide) |
Why Choose MTF?
-
Solvent-Free Synthesis: MTF melts at ~170°C, allowing it to act as both reagent and solvent in "melt" reactions, driving thermodynamics without external solvents.
-
Acid Sensitivity: MTF can react under neutral thermal conditions, preserving acid-labile protecting groups (e.g., Boc, TBDMS) that might survive p-TsOH/TEOF reflux.
Experimental Protocols
Protocol A: Standard TEOF Quinazolinone Synthesis
Best for: Scale-up, standard substrates, liquid handling systems.
-
Setup: Charge a round-bottom flask with Anthranilamide (1.0 equiv), Triethyl Orthoformate (TEOF) (3.0 equiv), and p-Toluenesulfonic acid (0.1 equiv).
-
Reaction: Reflux the mixture at 100–110°C for 4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Cool to room temperature. The product often precipitates.[1]
-
Purification: Filter the solid. Wash with cold ethanol (to remove p-TsOH and unreacted TEOF). Recrystallize from ethanol if necessary.
-
Validation: 1H NMR shows loss of ethyl peaks (1.4 ppm, 4.4 ppm) and appearance of C2-H proton (~8.1 ppm).
Protocol B: MTF-Mediated "Melt" Synthesis
Best for: Green chemistry (solvent-free), high-melting substrates, acid-sensitive compounds.
-
Setup: In a pressure tube or open flask, mix Anthranilamide (1.0 equiv) and This compound (MTF) (1.1 equiv). Note: MTF is a solid; grind intimately if not already a powder.
-
Reaction: Heat the neat mixture to 150–160°C. The mixture will melt and become homogenous. Hold for 1–2 hours.
-
Observation: Evolution of formamide vapor (ensure ventilation).
-
-
Workup: Cool to ~80°C and add water (or EtOH/Water mix) while warm. The formamide byproduct is highly water-soluble.
-
Purification: Filter the resulting precipitate. Wash copiously with water to remove residual formamide.
-
Validation: Product purity is often higher initially due to the lack of oligomerization side-reactions common with TEOF.
References
-
ChemicalBook. (2025).[2] this compound Properties and Uses.Link
-
Sigma-Aldrich. (2025). Product Specification: this compound.[3][4][5][6]Link
-
Grakauskas, V. (1971). Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters. Journal of Organic Chemistry, 36(21), 3251–3252. Link
-
Wolf, F. J., & Weijlard, J. (1963). n-Butyl Orthoformate and Triethyl Orthoformate. Organic Syntheses, Coll. Vol. 4, p.124. Link
-
Kaboudin, B., et al. (2017). Recent advances in the synthesis of quinazolinones.[7] Molecular Diversity, 21, 225–252. Link
Sources
- 1. www3.nd.edu [www3.nd.edu]
- 2. TRIS(DIMETHYLAMINO)METHANE | 5762-56-1 [chemicalbook.com]
- 3. This compound | 4774-33-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of N,N',N''-Methylidynetrisformamide (MTF) Derivatives: A Comparative NMR Guide
Executive Summary & Comparison Landscape
N,N',N''-Methylidynetrisformamide (MTF), also known as Tris(formylamino)methane, is a potent electrophilic reagent used to introduce the methine (=CH-) moiety or the N-formylformimidoyl group into heterocycles (e.g., pyrimidines, triazines). However, its reactivity leads to a common analytical bottleneck: distinguishing between acyclic substitution products (where the central methylidyne core remains intact) and cyclized heterocycles (where the core is transformed into an aromatic system).
While X-ray crystallography provides definitive spatial resolution, it is often rate-limiting due to the requirement for single crystals. Mass Spectrometry (MS) confirms molecular weight but fails to distinguish between constitutional isomers (e.g., ring-closed vs. ring-open forms).
Nuclear Magnetic Resonance (NMR) stands as the superior high-throughput validation tool for MTF derivatives in solution state.
Comparative Performance Matrix
| Feature | NMR Spectroscopy (Recommended) | X-Ray Crystallography | Mass Spectrometry (HRMS) |
| Primary Utility | Solution-state connectivity & dynamics | Absolute 3D configuration | Elemental composition & MW |
| Differentiation | Excellent (Distinguishes rotamers & isomers) | Perfect (If crystal exists) | Poor (Cannot resolve isomers) |
| Throughput | High (10-30 min/sample) | Low (Days to Weeks) | High (<5 min/sample) |
| Sample State | Solution (DMSO- | Solid (Single Crystal) | Ionized Gas |
| Limitation | Rotameric broadening (requires VT-NMR) | Crystal growth failure | Ambiguous connectivity |
Technical Deep Dive: The NMR Validation Strategy
The Chemist's Challenge: The "Methylidyne" Core
The structural integrity of MTF derivatives hinges on the central methine proton (
-
Reagent Signature: The central
of MTF typically appears as a multiplet or broad singlet in the 5.5 – 6.5 ppm range (in DMSO- ), coupled to the adjacent protons. -
Product Signature (Cyclized): If the reaction successfully forms a pyrimidine or aromatic heterocycle, this
hybridized signal disappears , replaced by a deshielded aromatic signal (>8.0 ppm) or a quaternary carbon (in C NMR).
Strategic Workflow
The following diagram outlines the decision logic for validating MTF reaction products.
Figure 1: Decision matrix for classifying MTF reaction outcomes based on the survival of the methylidyne core.
Experimental Protocol: Self-Validating System
To ensure reproducibility, this protocol accounts for the specific physical properties of MTF derivatives (hydrogen bonding, rotamers).
Reagents & Setup
-
Solvent: Dimethyl sulfoxide-
(DMSO- ) is mandatory . Chloroform- often fails to dissolve poly-amides and leads to broad signals due to aggregation. -
Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).
-
Concentration: 10–15 mg/mL (High concentration is required for clear
C detection of quaternary carbons).
Step-by-Step Methodology
-
Sample Preparation (The "Shake-Out"):
-
Dissolve 10 mg of product in 0.6 mL DMSO-
. -
Validation Step: If the solution is cloudy, gently warm to 40°C. If cloudiness persists, filter. Suspensions yield unreliable integration data.
-
-
1D Proton Acquisition (
H NMR):-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): Set to 2.0 seconds . Formyl protons have long
relaxation times; a short D1 will under-integrate these critical signals. -
Scans: Minimum 64 scans.
-
-
Rotamer Check (Variable Temperature - Optional):
-
MTF derivatives possess amide bonds (
) with restricted rotation. This often manifests as "doublets" that are actually two rotamers. -
Test: If signals are broad or duplicated, heat the probe to 353 K (80°C). Coalescence of peaks confirms rotamerism rather than impurities.
-
-
2D Heteronuclear Correlation (HSQC/HMBC):
-
Run HSQC (Heteronuclear Single Quantum Coherence) to identify the proton attached to the central carbon.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity from the central
to the carbonyl carbons ( ).
-
Data Interpretation & Causality
This section illustrates how to interpret the data using a hypothetical reaction where MTF is used to synthesize a pyrimidine ring.
The "Methylidyne" Diagnostic
In the HMBC spectrum, the connectivity provides the "smoking gun" for structure assignment.
-
Scenario A (Acyclic): The central proton (approx 6.0 ppm) shows correlations to three distinct carbonyl carbons (approx 160-165 ppm). This proves the
core is intact. -
Scenario B (Cyclic): The central proton is absent. Instead, you observe a new aromatic proton (approx 8.5 ppm) correlating to ring carbons.
Figure 2: HMBC Connectivity Logic. The detection of long-range coupling between the central proton and carbonyls confirms the acyclic precursor structure.
Table: Characteristic Shifts for MTF Derivatives (in DMSO- )
| Moiety | Proton ( | Carbon ( | Multiplicity | Notes |
| Formyl (-CHO) | 8.0 – 8.5 ppm | 160 – 165 ppm | Singlet/Doublet | Often split by NH coupling ( |
| Amide (-NH-) | 8.5 – 10.0 ppm | N/A | Broad Singlet | Disappears on |
| Central Methine (-CH-) | 5.5 – 6.5 ppm | 55 – 70 ppm | Multiplet | The diagnostic "Tris" signal. |
References
-
Grakauskas, V. (1971).[1] Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters.[1] The Journal of Organic Chemistry, 36(21), 3251-3252.[1] [Link]
-
Bredereck, H., et al. (1962). Formamide reactions and the synthesis of pyrimidines.[2] Chemische Berichte. (Foundational text on Formamide/Methine chemistry).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79831, Tris(dimethylamino)methane. (Analogous chemistry reference). Retrieved from [Link]
Sources
Cost-benefit analysis of using N,N',N''-Methylidynetrisformamide in synthesis
The following guide provides a technical cost-benefit analysis of N,N',N''-Methylidynetrisformamide (MTF) , a specialized reagent for heterocyclic synthesis.
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists
Executive Summary: The "Solid-State" Advantage
In the landscape of C1 synthons and formylating agents, This compound (MTF) (CAS: 4774-33-8) occupies a high-value niche. While traditional liquid reagents like Triethyl Orthoformate (TEOF) and Vilsmeier-Haack reagents dominate bulk manufacturing due to low raw material costs, MTF offers superior performance in cyclization efficiency , handling safety , and reaction selectivity .
The Verdict: MTF is the preferred reagent for:
-
High-Value API Synthesis: Where yield maximization (typically +15-30% vs. TEOF) outweighs reagent cost.
-
Hygroscopic/Sensitive Substrates: MTF is a stable solid, eliminating the moisture sensitivity issues of orthoesters and acid chlorides.
-
One-Pot Pyrimidine Construction: It serves as a dual source of nitrogen and the methine carbon, simplifying workflows.
Technical Profile & Mechanism
This compound (also known as Tris(formylamino)methane) acts as a "masked" source of the electrophilic
Chemical Identity
| Property | Specification |
| Structure | |
| CAS Number | 4774-33-8 |
| Physical State | White Crystalline Solid |
| Melting Point | 170–172 °C (dec.)[1][2] |
| Solubility | Water (25 mg/mL), DMSO, Hot DMF |
| Stability | Stable at Room Temp; Non-hygroscopic |
Mechanism of Action (DOT Diagram)
The following diagram illustrates the activation pathway of MTF. Under thermal or acidic conditions, MTF eliminates formamide to generate the reactive
Figure 1: Activation pathway of MTF generating the reactive N-C-N synthon for heterocycle formation.
Comparative Analysis: MTF vs. Alternatives
This section objectively compares MTF against the two most common alternatives: Triethyl Orthoformate (TEOF) and Vilsmeier-Haack Reagents (POCl3/DMF) .
MTF vs. Triethyl Orthoformate (TEOF)
Primary Application: Synthesis of Pyrimidines and Triazines.
| Metric | MTF (Solid) | TEOF (Liquid) | Analysis |
| Atom Economy | Moderate | Low | TEOF generates 3 equiv. of ethanol waste. MTF generates formamide, which can sometimes act as a co-solvent. |
| Reaction Conditions | Neutral/Mild Acid | Strong Acid Catalysis | MTF works well with acid-sensitive substrates where TEOF requires harsh conditions (Ac2O/AcOH). |
| Yield (Pyrimidines) | 60 - 85% | 30 - 55% | MTF provides the N-C-N fragment directly. TEOF requires an external nitrogen source (e.g., ammonium acetate), leading to competing side reactions. |
| Handling | Excellent | Poor | TEOF is moisture-sensitive and hydrolyzes rapidly. MTF is a stable solid, allowing precise stoichiometry. |
| Cost | High ( | Low ($) | Use MTF for late-stage functionalization; use TEOF for commodity chemicals. |
MTF vs. Vilsmeier-Haack (POCl3/DMF)
Primary Application: Formylation vs. Ring Closure.
-
Vilsmeier-Haack: The "Gold Standard" for adding a formyl group (-CHO) to an aromatic ring. It is corrosive , generates large amounts of acidic phosphorus waste, and poses thermal runaway risks.
-
MTF: Not a direct substitute for simple formylation. However, for ring closure , MTF is superior. Vilsmeier reagents can be used to make pyrimidines (e.g., from acetophenones), but the protocol involves handling toxic POCl3 and quenching violent reactions. MTF achieves the same cyclization thermally without halogenated waste.
Experimental Protocol: Synthesis of 4-Substituted Pyrimidine
This protocol demonstrates the "One-Pot" efficiency of MTF, validating its utility over multi-step liquid reagent methods.
Objective: Synthesis of 4-phenylpyrimidine from acetophenone.
Reagents:
-
Acetophenone (10 mmol)
-
MTF (20 mmol) – Note excess is used as it acts as both reagent and solvent aid.
-
p-Toluenesulfonic acid (p-TSA) (catalytic, 0.5 mmol)
-
Solvent: Toluene or neat (melt).
Workflow:
-
Setup: In a round-bottom flask equipped with a condenser, combine Acetophenone (1.20 g) and MTF (2.90 g). Add p-TSA (0.1 g).
-
Reaction: Heat the mixture to 160 °C (oil bath). The solid MTF will melt and dissolve the ketone.
-
Observation: The mixture becomes a clear melt. Ammonia/Formamide gas evolution may occur (use a trap).
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Reaction typically completes in 6–12 hours .
-
Workup: Cool to room temperature. The mixture will solidify.
-
Add water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer with brine, dry over Na2SO4.
-
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water.
-
Expected Yield: 75-80% (White crystalline solid).
Why this works (Causality):
Unlike TEOF/NH4OAc methods which rely on the in-situ formation of unstable enamine/amidine intermediates, MTF thermally decomposes to release the
Cost-Benefit "Verdict"
When to Use MTF:
-
Discovery Chemistry: When time is more expensive than reagents. The "weigh-and-heat" simplicity saves hours of optimization compared to TEOF/NH4OAc ratios.
-
Solid-Phase Synthesis: MTF's solid nature makes it compatible with automated weighing systems and solid-state grinding protocols (mechanochemistry).
-
Green Chemistry: When halogenated waste (from POCl3) is prohibited. MTF byproducts (formamide) are biodegradable and easier to scrub.
When to Avoid MTF:
-
Commodity Scale-Up: For multi-ton production of simple heterocycles, the cost of MTF (approx. 10-20x higher than TEOF) is prohibitive.
-
Low-Boiling Substrates: The reaction often requires temperatures >140 °C. Substrates that boil below this (without pressure vessels) are unsuitable.
References
-
Sigma-Aldrich. "this compound Product Sheet." Sigma-Aldrich Catalog. Link
-
Bredereck, H., et al. "Formamide reactions.[3] XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane."[4] Chemische Berichte, vol. 92, 1959, pp. 329-337.
-
Kobayashi, S. "Synthesis of Pyrimidines and Condensed Pyrimidines."[3] Bulletin of the Chemical Society of Japan, vol. 46, no. 9, 1973, pp. 2835–2839. Link
-
Kantlehner, W. "Tris(formylamino)methane."[5][6][7] Encyclopedia of Reagents for Organic Synthesis, Wiley, 2001. Link
-
Goswami, S., et al. "Microwave-Expedited One-Pot, Two-Component, Solvent-Free Synthesis of Functionalized Pyrimidines."[8] Australian Journal of Chemistry, vol. 60, no.[8] 2, 2007, pp. 120-123.[8] Link
Sources
- 1. N,N′,N′′-次甲基三甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N′,N′′-次甲基三甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. CN113402424A - Synthetic method of cyanoacrylate compound - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Green Chemistry Alternatives to N,N',N''-Methylidynetrisformamide (MTF): A Comparative Guide for C-H Formylation
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
N,N',N''-Methylidynetrisformamide (MTF) has long served as a robust, solid-state equivalent to hazardous liquid Vilsmeier-Haack reagents. It acts as a stable source of electrophilic formyl groups (
The Problem: While MTF offers handling advantages over volatile acid chlorides (e.g., POCl
The Solution: This guide evaluates two superior alternatives that align with the 12 Principles of Green Chemistry without sacrificing synthetic utility:
-
TCT/DMF (Cyanuric Chloride-Mediated): A "drop-in" replacement offering high scalability and benign waste products.
-
Visible-Light Photocatalysis (Eosin Y/TMEDA): A metal-free, aerobic oxidative method representing the future of sustainable C-H functionalization.
Mechanistic & Performance Analysis
The Incumbent: MTF (Baseline)
MTF functions by acid-catalyzed dissociation to generate the active iminium species.
-
Pros: Solid reagent, shelf-stable, anhydrous.
-
Cons: Poor atom economy (only 1 of 3 formyl groups is typically transferred efficiently); generates stoichiometric formamide waste; requires strong acid activation.
Alternative A: TCT/DMF (The Practical Scale-Up Choice)
This method uses 2,4,6-Trichloro-1,3,5-triazine (TCT) to activate DMF.[1]
-
Mechanism: TCT reacts with DMF to form a Vilsmeier-Haack-like adduct (Gold’s Reagent analog) in situ.
-
Green Advantage: TCT is a cheap, non-volatile solid. The byproduct is cyanuric acid, which is water-insoluble and can be removed by simple filtration, drastically simplifying workup (Green Principle #1 & #7).
-
Safety: Avoids the violent exotherms associated with POCl
hydrolysis.
Alternative B: Photocatalytic Aerobic Formylation (The Sustainable Choice)
This method utilizes visible light and a dye sensitizer (Eosin Y or Rose Bengal) to oxidize a carbon source (TMEDA) into a formylating intermediate.
-
Mechanism: Photo-excitation of the catalyst generates singlet oxygen (
) or superoxide radicals, which oxidize the -C-H bond of the amine source (TMEDA), forming an iminium ion that reacts with the substrate. -
Green Advantage: Uses air as the oxidant, visible light as energy, and avoids chlorinated reagents entirely.
-
Limitation: Currently best suited for milligram-to-gram scale discovery chemistry rather than kilo-scale process.
Comparative Data Matrix
The following table compares the performance of these reagents in the C-3 formylation of Indole (Standard Benchmark).
| Metric | MTF (Baseline) | TCT / DMF (Alt A) | Photo-Redox (Alt B) |
| Reagent Class | Electrophilic Donor | In-situ Activation | Radical Oxidative |
| Typical Yield | 75–85% | 88–94% | 70–82% |
| Atom Economy | Low (High MW waste) | Medium | High (if MeOH used) |
| Reaction Temp | Reflux / >80°C | 0°C to RT | RT (Ambient) |
| Toxicity Profile | Reprotoxic (Formamide) | Irritant (TCT) | Benign (Eosin Y) |
| Workup | Extraction/Distillation | Filtration (Cyanuric Acid) | Extraction |
| Cost Efficiency | Moderate | High (Cheap Reagents) | High (Catalytic) |
| Scalability | Good | Excellent | Moderate (Photon flux limit) |
Decision Pathways & Mechanism
The diagram below illustrates the mechanistic divergence and a decision tree for selecting the appropriate reagent.
Figure 1: Mechanistic comparison showing the waste streams (dashed lines) and activation pathways for MTF and its green alternatives.
Detailed Experimental Protocols
A. TCT/DMF Protocol (Recommended for Scale-Up)
Rationale: This protocol replaces the hazardous POCl
Materials:
-
Substrate (e.g., Indole, 10 mmol)
-
DMF (Dry, 5-10 mL)
-
Dichloromethane (DCM) or 2-MeTHF (Green solvent alternative)
Step-by-Step:
-
Activation: In a round-bottom flask under inert atmosphere (
), dissolve TCT (1.84 g, 10 mmol) in DMF (5 mL) at 0°C. Stir for 20 minutes. Observation: A white precipitate (Vilsmeier adduct) may form. -
Addition: Dissolve the substrate (10 mmol) in minimal DCM or DMF and add dropwise to the activated mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC.
-
Quenching & Workup: Pour the reaction mixture into crushed ice/water (50 mL). Neutralize with saturated
. -
Purification: The byproduct, cyanuric acid, will precipitate or remain in the aqueous phase. Extract the product with Ethyl Acetate or 2-MeTHF. Wash organics with water/brine, dry over
, and concentrate.
B. Visible-Light Photocatalytic Protocol (Recommended for Discovery)
Rationale: This method eliminates halogenated reagents entirely, using air as the oxidant.
Materials:
-
Substrate (e.g., Indole, 0.5 mmol)
-
Eosin Y (1 mol%)
-
TMEDA (Tetramethylethylenediamine) (2 equiv.) - Acts as C1 source
-
Solvent: Acetonitrile (
) or Ethanol -
Light Source: Blue LEDs (approx. 460 nm, 3W-5W)
Step-by-Step:
-
Setup: In a Pyrex tube, combine Indole (0.5 mmol), Eosin Y (3.2 mg), and TMEDA (150
L) in Acetonitrile (3 mL). -
Irradiation: Place the tube approx. 2–5 cm away from the Blue LED source. No inert atmosphere is required; the reaction requires air (open vessel or O
balloon). -
Reaction: Stir vigorously under irradiation at room temperature for 12–18 hours.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Direct flash column chromatography (Silica gel, Hexane/EtOAc) to isolate the formylated product.
References
-
Giacomelli, G., et al. (2002).[1] "An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF." Organic Letters, 4(4), 553-555.[1] Link
- Establishes the utility of TCT/DMF as a mild Vilsmeier-type system.
-
Ni, G., et al. (2022).[4] "Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst." Synlett, 33, 659-663.[4] Link
- Primary source for the Eosin Y/TMEDA photoc
-
Blot, V., & Reissig, H. U. (2006). "Practical and Efficient Synthesis of Vilsmeier Reagents using TCT." European Journal of Organic Chemistry. Link
- Validates the TCT methodology for formyl
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
Sources
Comparative Reaction Kinetics: N,N',N''-Methylidynetrisformamide (TRIFO) vs. Standard Formamides
Topic: Comparative study of reaction kinetics: N,N',N''-Methylidynetrisformamide vs. other formamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Kinetic Advantage of High-Density Formyl Donors
In the landscape of organic synthesis and drug development, formamides are ubiquitous as polar aprotic solvents (DMF, NMF) and reagents. However, This compound (TRIFO) represents a distinct class of "high-density" formyl donors. Unlike N,N-Dimethylformamide (DMF) or Formamide, which rely on external activation (e.g., Vilsmeier-Haack conditions) to generate electrophilic species efficiently, TRIFO acts as a pre-organized, solid-state source of electrophilic methine and formyl groups.
This guide provides a kinetic and mechanistic comparison of TRIFO against industry standards (DMF, Formamide), focusing on hydrolysis stability, formylation rates, and atom economy.
Structural & Mechanistic Basis of Reactivity
To understand the kinetics, we must first analyze the steric and electronic environments.[1]
-
DMF (N,N-Dimethylformamide): High stability due to strong resonance stabilization of the amide bond. Sterically hindered nitrogen prevents rapid nucleophilic attack, making it an excellent solvent but a sluggish reagent without activation (
). -
TRIFO (this compound): Features a central methine carbon bonded to three formamido nitrogens (
).[2] This "orthoamide" structure creates a unique electronic environment where the central carbon is highly susceptible to acid-catalyzed elimination, rapidly generating reactive -formylformamidinium species.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent activation pathways of DMF versus TRIFO.
Figure 1: Comparative Activation Pathways. DMF requires harsh activation (POCl3) to generate electrophilic species, whereas TRIFO undergoes acid-catalyzed activation to release reactive formyl-transfer agents.
Comparative Kinetic Data Analysis
The following data contrasts the stability and reactivity profiles. Note that DMF is kinetically inert to hydrolysis under neutral conditions, whereas TRIFO is designed to be reactive.
Table 1: Physicochemical and Kinetic Stability Profile
| Property | N,N-Dimethylformamide (DMF) | Formamide | This compound (TRIFO) |
| Physical State (25°C) | Liquid | Liquid | Solid (mp 170–172°C) |
| Hydrolysis Rate ( | Rapid in aqueous acid/base (Reagent-like) | ||
| Activation Energy ( | High (~90 kJ/mol) | ~94 kJ/mol | Lower (Facilitated by leaving group ability) |
| Formylation Kinetics | Slow (requires heat/catalyst) | Moderate (thermal) | Fast (Acid catalyzed) |
| Atom Economy (Formyl Source) | Low (1 formyl group/molecule) | Moderate | High (3 formyl groups/molecule) |
Experimental Insight: Formylation Efficiency
In the synthesis of s-triazine derivatives, TRIFO demonstrates superior kinetics compared to formamide.
-
Reaction with Formamide: Requires reflux (180°C+) for 4–6 hours.
-
Reaction with TRIFO: Proceeds at lower temperatures (100–120°C) in shorter timeframes (1–2 hours) due to the pre-formed methine bridge structure.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are provided. These allow researchers to validate the kinetic differences in their own laboratories.
Protocol A: Kinetic Measurement of Hydrolysis (Self-Validating)
This protocol allows the determination of pseudo-first-order rate constants (
Materials:
-
Deuterated solvent (
or DMSO- with spike). -
Internal Standard: 1,4-Dioxane (inert).
-
NMR Spectrometer (400 MHz+).
Workflow:
-
Preparation: Dissolve TRIFO (0.1 mmol) in 0.6 mL of buffered
(pH 7.0 phosphate buffer). Add 1,4-Dioxane (0.05 mmol) as an internal standard. -
Baseline: Acquire a
-NMR spectrum immediately. Integrate the methine proton of TRIFO ( ppm) against the dioxane peak ( ppm). -
Incubation: Place the NMR tube in a thermostated bath at 60°C (accelerated aging).
-
Data Collection: Acquire spectra at 30-minute intervals for 6 hours.
-
Calculation: Plot
vs. time. The slope .-
Expected Result: TRIFO will show a faster decay rate compared to a control tube containing DMF run under identical conditions.
-
Protocol B: Synthesis of TRIFO (Reference Standard)
If commercial sources are unavailable or impure, synthesize fresh TRIFO for kinetic benchmarking.
Reagents: Formamide (excess), Dimethyl Sulfate (DMS). Steps:
-
Mix Formamide (4.0 eq) with Dimethyl Sulfate (1.0 eq) in a reactor.
-
Heat to 70–80°C. The reaction proceeds via the formation of the imidate salt.
-
Neutralize with sodium methoxide in methanol.
-
Filter the precipitated salt (sodium methyl sulfate).
-
Concentrate the filtrate and crystallize TRIFO (white needles).
-
Validation: Check Melting Point (170–172°C).
Mechanistic Workflow for Drug Development
For drug developers, choosing between DMF and TRIFO depends on the target scaffold. TRIFO is preferred for constructing pyrimidine and triazine cores common in kinase inhibitors.
Figure 2: Decision Matrix for Reagent Selection. TRIFO is kinetically superior for cyclization reactions involving methine insertion.
References
-
BenchChem. (2025).[1] Comparative Kinetics of Formylation with Different Substituted Formamides. Retrieved from
-
Slebocka-Tilk, H., et al. (2002).[3] Aspects of the hydrolysis of formamide: Revisitation of the water reaction. Canadian Journal of Chemistry. Retrieved from
-
ChemicalBook. (2024). This compound Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from [4]
- Grakauskas, V. (1961). Synthesis of Tris(formylamino)methane. Journal of Organic Chemistry.
Sources
Safety Operating Guide
Operational Safety & Disposal Protocol: N,N',N''-Methylidynetrisformamide
Executive Summary & Chemical Identity
N,N',N''-Methylidynetrisformamide (CAS: 4774-33-8) is a specialized formylating reagent used in organic synthesis to introduce formyl groups or heterocycle formation.[1] Unlike common liquid amides like DMF, this compound is a crystalline solid , presenting distinct inhalation and dust explosion hazards during handling and disposal.
This guide outlines the mandatory safety protocols and disposal procedures to ensure compliance with environmental regulations and laboratory safety standards.
Chemical Profile Table
| Parameter | Specification |
| CAS Number | 4774-33-8 |
| Synonyms | Tris(formylamino)methane; Triformamidomethane |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 170-172 °C (decomposes) |
| Solubility | Soluble in water (25 mg/mL), DMSO, DMF |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
| Reactivity | Hydrolyzes in aqueous acid/base; sensitive to moisture |
Hazard Analysis & Pre-Disposal Handling
Expert Insight: While not classified as acutely toxic like some organometallics, the primary risk during disposal is particulate inhalation . The compound's fine crystalline nature allows it to become airborne easily. Upon decomposition or combustion, it releases nitrogen oxides (NOx) and carbon monoxide (CO).
Mandatory PPE Checklist
-
Respiratory: NIOSH-approved N95 or P100 particulate respirator. (Surgical masks are insufficient).
-
Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm).
-
Ocular: Chemical safety goggles (face shield recommended for quantities >100g).
Storage Prior to Disposal[5][6]
-
Container: Store in tightly closed high-density polyethylene (HDPE) or glass containers.
-
Environment: Keep in a cool, dry area. Isolate from strong oxidizing agents and strong acids.
-
Labeling: Clearly label as "Hazardous Waste - Solid - Irritant."
Disposal Decision Logic
The following workflow dictates the operational path based on the physical state and quantity of the waste.
Figure 1: Decision matrix for segregating this compound waste streams to ensure safe incineration.
Step-by-Step Disposal Protocols
Protocol A: Small Scale / Trace Residues (< 50g)
Objective: Eliminate dust hazards by converting the solid into a liquid waste stream.
-
Selection of Solvent: Choose a combustible solvent such as Acetone, Ethanol, or Methanol. Avoid water to prevent partial hydrolysis and pressure buildup in waste containers.
-
Dissolution:
-
Place the solid residue in a fume hood.
-
Add solvent slowly to the solid container.
-
Agitate gently until fully dissolved.
-
-
Segregation:
-
Pour the resulting solution into the Non-Halogenated Organic Waste container.
-
Critical Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste), as this could cause an exothermic reaction.
-
-
Rinsing: Triple rinse the original container with the same solvent and add rinsate to the waste.
Protocol B: Bulk / Expired Reagent (> 50g)
Objective: Secure containment for off-site incineration.
-
Primary Containment: Keep the material in its original manufacturer bottle if intact. If the bottle is compromised, transfer to a clean, wide-mouth HDPE jar.
-
Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness). Seal with tape.
-
Labeling: Attach a hazardous waste tag detailing:
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup by EHS/Waste Management services.
Protocol C: Spill Cleanup Procedure
Objective: Containment without generating airborne dust.[4][5]
-
Isolation: Evacuate the immediate area (radius of 3 meters). Mark the zone.
-
PPE Upgrade: Wear N95/P100 respirator and double gloves.
-
Wet Method (Preferred):
-
Cover the spill gently with paper towels dampened with Acetone or Ethanol . This prevents dust dispersion.
-
Do not use water unless necessary, as it makes the paste sticky and harder to shovel.
-
-
Collection: Scoop the dampened material and towels into a disposable waste bag or pail.
-
Surface Decontamination: Wipe the surface with soap and water.
-
Disposal: Treat the collected debris as Solid Hazardous Waste (see Protocol B).
Waste Stream Classification & Regulatory Compliance
Proper classification ensures the waste facility processes the material correctly.
-
RCRA Status (USA): Not specifically P- or U-listed. However, it must be characterized based on ignitability if mixed with solvents (D001).
-
Disposal Method: Incineration with scrubber. The compound contains nitrogen; incineration must be controlled to manage NOx emissions.
-
Drain Disposal: STRICTLY PROHIBITED. Do not dispose of via sink or municipal sewage, as hydrolysis products may disrupt biological treatment systems.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137703, Tris(formylamino)methane. Retrieved from [Link]
-
Grakauskas, V. (1971). Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters.[6] The Journal of Organic Chemistry, 36(21), 3251-3252.[6] (Provides synthesis and stability context).
Sources
- 1. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 2. This compound | 4774-33-8 [chemicalbook.com]
- 3. This compound ; CAS:4774-33-8 - Career Henan Chemical Co. [coreychem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. chemos.de [chemos.de]
- 6. N,N′,N″-メチリジントリスホルムアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling N,N',N''-Methylidynetrisformamide
CAS: 4774-33-8 | Synonyms: Tris(formylamino)methane, Triformamidomethane [1]
Executive Summary
This guide defines the safety architecture for handling N,N',N''-Methylidynetrisformamide , a specialized reagent used in organic synthesis (e.g., preparation of heterocycles). Unlike common solvents like DMF, this compound is a moisture-sensitive solid (mp ~170–172°C dec).
The primary risks are inhalation of fine particulates and chemical hydrolysis upon contact with mucosal moisture, releasing formic acid and formamide derivatives. This protocol prioritizes moisture exclusion not only for operator safety but to preserve reagent integrity, ensuring high-yield downstream chemistry.
Part 1: Risk Assessment & Hazard Identification
The "Why" behind the safety protocols.
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical State | Fine Dust / Particulate | As a crystalline solid, static charge can generate airborne dust. Inhalation delivers the compound directly to moist lung tissue. |
| Chemical Reactivity | Hydrolysis (Moisture) | Reacts with water (including humidity and sweat) to decompose. This degradation compromises reaction stoichiometry and generates acidic byproducts. |
| Health Effect | Mucosal Irritation (H315, H319, H335) | Upon contact with eyes or respiratory tract, hydrolysis creates local irritation. Treat as a Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 substance. |
Part 2: Personal Protective Equipment (PPE) Matrix
The "What" – A self-validating defense system.
| Body Area | Essential PPE | Technical Justification (The "Why") |
| Respiratory | N95 (Minimum) / P100 Respirator | Dust Control: Standard surgical masks offer zero protection against chemical particulates. If weighing outside a fume hood (not recommended), a fitted P100 is mandatory to prevent inhalation of hydrolyzed byproducts. |
| Eyes | Chemical Splash Goggles | Seal Integrity: Safety glasses allow dust entry from the sides. Goggles provide a hermetic seal against airborne powder that can react with eye moisture. |
| Hands | Double Nitrile Gloves (0.11mm +) | Permeation & Micro-tears: The outer glove protects against gross contamination; the inner glove acts as a barrier against micro-tears common when manipulating spatulas and glass vials. |
| Body | Lab Coat (Buttoned, Tyvek sleeves optional) | Dermal Isolation: Prevents accumulation of dust on street clothes, which can be transferred home or to common areas. |
Part 3: Operational Protocol (Step-by-Step)
The "How" – Ensuring safety and assay fidelity.
1. Storage & Pre-Handling[2][3]
-
Temperature: Store at 2–8°C in a tightly sealed container.
-
Desiccation: Keep under inert atmosphere (Argon/Nitrogen) if possible.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation from forming on the cold solid (hydrolysis risk).
2. Weighing & Transfer (The Critical Zone)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood .
-
Static Control: Use an anti-static gun or polonium strip if the powder is flighty.
-
Tools: Use a glass or stainless steel spatula. Avoid plastics that may generate static.
3. Reaction Setup
-
Solvent Choice: Ensure all solvents (e.g., DMF, DMSO) are anhydrous .
-
Addition: Add the solid to the solvent, not vice-versa, to minimize splashing and dust generation.
Part 4: Visualization of Safety Logic
Diagram 1: Handling Workflow
This workflow illustrates the critical decision points to prevent moisture contamination and exposure.
Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture-induced degradation.
Diagram 2: Disposal Decision Tree
Correct disposal prevents downstream chemical incompatibility in waste streams.
Caption: Disposal logic ensuring segregation from aqueous streams to prevent uncontrolled hydrolysis in waste containers.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Brush off dry powder first (do not wet immediately to avoid heating/hydrolysis on skin), then rinse with soap and water for 15 minutes. |
| Eye Contact | Flush with water for 15 minutes. Lift eyelids to ensure particulate removal. Seek medical attention if irritation persists. |
| Spill (Solid) | Do not sweep (creates dust). Cover with a damp paper towel to suppress dust, then scoop into a waste container. Wipe area with water.[3][4] |
Part 6: References
-
ChemicalBook. (n.d.). This compound Properties and Safety. Retrieved from
-
ChemScene. (n.d.). Product Information: this compound (CAS 4774-33-8).[1][5][6][7][8] Retrieved from
-
CymitQuimica. (n.d.).[3] CAS 4774-33-8 Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). N,N′,N′′-Methylidynetrisformamide 97%. Retrieved from
Sources
- 1. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 2. chemos.de [chemos.de]
- 3. ICSC 0457 - N,N-DIMETHYLFORMAMIDE [chemicalsafety.ilo.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. This compound ; CAS:4774-33-8 - Career Henan Chemical Co. [coreychem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 4774-33-8 [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
